NI 57
Description
Properties
Molecular Formula |
C19H17N3O4S |
|---|---|
Molecular Weight |
383.42 |
Synonyms |
4-Cyano-N-(1,3-dimethyl-2-oxo-1,2-dihydroquinolin-6-yl)-2-methoxybenzene-1-sulfonamide |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to NI-57: A Selective BRPF Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of NI-57, a potent and selective chemical probe for the bromodomain and plant homeodomain (PHD) finger-containing (BRPF) family of proteins. Initially misidentified in broader searches as a BET inhibitor, NI-57 is a critical tool for investigating the biological roles of BRPF1, BRPF2, and BRPF3, which are scaffolding proteins in histone acetyltransferase (HAT) complexes.
Core Concepts and Mechanism of Action
NI-57 is a small molecule inhibitor that selectively targets the bromodomains of the BRPF family. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is a key mechanism in the regulation of gene transcription. The BRPF family of proteins (BRPF1, BRPF2, and BRPF3) act as scaffolds for MYST histone acetyltransferase (HAT) complexes, which are involved in chromatin remodeling and transcriptional activation.
By binding to the acetyl-lysine binding pocket of BRPF bromodomains, NI-57 competitively inhibits the interaction between BRPF proteins and acetylated histones. This displacement disrupts the recruitment of MYST HAT complexes to chromatin, thereby modulating the expression of target genes. This mechanism makes NI-57 a valuable tool for dissecting the specific functions of BRPF-containing HAT complexes in various cellular processes.
Quantitative Data
The following tables summarize the binding affinity and inhibitory potency of NI-57 against BRPF bromodomains and its selectivity over other bromodomain families.
Table 1: Binding Affinity (Kd) of NI-57 for BRPF Bromodomains
| Target | Method | Kd (nM) |
| BRPF1B | Isothermal Titration Calorimetry (ITC) | 31[1][2] |
| BRPF2 | Isothermal Titration Calorimetry (ITC) | 108[1][2] |
| BRPF3 | Isothermal Titration Calorimetry (ITC) | 408[1][2] |
Table 2: Inhibitory Concentration (IC50) of NI-57
| Target | Method | IC50 (nM) |
| BRPF1 | BAST | 3.1[3] |
| BRPF2 (BRD1) | BAST | 46[3] |
| BRPF3 | BAST | 140[3] |
Table 3: Selectivity Profile of NI-57
| Bromodomain Target | Selectivity over BRPF1B |
| BRD9 | >32-fold[2] |
| Other non-Class IV bromodomains | High selectivity[1][2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following protocols are based on the primary literature describing NI-57.
Isothermal Titration Calorimetry (ITC)
ITC is utilized to determine the binding affinity (Kd) of NI-57 to BRPF bromodomains.
-
Objective: To measure the thermodynamic parameters of binding between NI-57 and BRPF bromodomains.
-
Materials:
-
Purified recombinant BRPF1B, BRPF2, or BRPF3 protein.
-
NI-57 compound.
-
ITC instrument (e.g., MicroCal ITC200).
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
-
Procedure:
-
Prepare a solution of the BRPF bromodomain protein in the ITC buffer at a concentration of approximately 10-20 µM.
-
Prepare a solution of NI-57 in the same buffer at a concentration of approximately 100-200 µM.
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the NI-57 solution into the injection syringe.
-
Perform a series of injections of the NI-57 solution into the protein solution while monitoring the heat change.
-
Analyze the resulting data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP assays are used to assess the ability of NI-57 to disrupt the interaction of BRPF proteins with chromatin in living cells.
-
Objective: To measure the effect of NI-57 on the mobility of BRPF2 in the nucleus, as an indicator of chromatin binding.
-
Materials:
-
Human cells (e.g., U2OS) stably expressing GFP-tagged full-length BRPF2.
-
NI-57 compound.
-
Confocal microscope with FRAP capabilities.
-
Cell culture reagents.
-
-
Procedure:
-
Plate the GFP-BRPF2 expressing cells on glass-bottom dishes.
-
Treat the cells with NI-57 at a concentration of 1 µM or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).
-
Identify a region of interest (ROI) within the nucleus of a cell.
-
Acquire a pre-bleach image of the ROI.
-
Use a high-intensity laser to photobleach the GFP signal within the ROI.
-
Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.
-
Analyze the fluorescence recovery curve to determine the mobile fraction and the half-time of recovery. An accelerated FRAP recovery in the presence of NI-57 indicates displacement of BRPF2 from chromatin[1].
-
Signaling Pathways and Cellular Effects
NI-57's inhibition of BRPF bromodomains has significant downstream effects on gene regulation and cellular processes. The disruption of BRPF-containing MYST HAT complexes leads to altered histone acetylation patterns and subsequent changes in gene expression.
One notable cellular effect of NI-57 is the inhibition of osteoclast differentiation. RANKL-induced differentiation of primary murine bone marrow cells and human primary monocytes into osteoclasts is inhibited by NI-57[2]. This suggests a role for BRPF-mediated gene regulation in skeletal biology.
Below are diagrams illustrating the mechanism of action of NI-57 and a typical experimental workflow.
Caption: Mechanism of NI-57 action on BRPF-mediated gene expression.
Caption: Experimental workflow for a FRAP assay to assess NI-57 activity.
References
An In-depth Technical Guide to the Core Mechanism of Action of NI-57
For Researchers, Scientists, and Drug Development Professionals
Abstract
NI-57 is a potent and selective chemical probe that acts as an inhibitor of the Bromodomain and PHD Finger (BRPF) family of proteins, which includes BRPF1, BRPF2 (also known as BRD1), and BRPF3. These proteins are critical scaffolding components of histone acetyltransferase (HAT) complexes, playing a pivotal role in the regulation of gene expression through chromatin modification. This guide delineates the core mechanism of action of NI-57, detailing its molecular interactions, impact on signaling pathways, and functional consequences in various biological contexts. The information presented herein is intended to provide a comprehensive technical resource for researchers and professionals in the fields of epigenetics, oncology, and drug development.
Introduction to BRPF Proteins and Their Function
The BRPF family of proteins (BRPF1, BRPF2, and BRPF3) are essential epigenetic regulators. They function as scaffolding proteins within the MOZ (Monocytic Leukemia Zinc Finger Protein)/MORF (MOZ-Related Factor) and HBO1 (Histone Acetyltransferase Binding to ORC1) histone acetyltransferase (HAT) complexes.[1][2] These complexes are responsible for the acetylation of specific lysine residues on histone tails, a key post-translational modification that generally leads to a more open chromatin structure and transcriptional activation.[3]
BRPF proteins contain several functional domains, including a bromodomain, which recognizes and binds to acetylated lysine residues on histones, and PHD fingers, which are also involved in chromatin interactions.[1][4] By tethering the catalytic HAT subunits (MOZ/MORF or HBO1) to chromatin, BRPF proteins are crucial for the site-specific acetylation of histones, thereby influencing the expression of target genes involved in critical cellular processes such as development, differentiation, and proliferation.[1][5][6]
NI-57: A Pan-BRPF Bromodomain Inhibitor
NI-57 is a small molecule inhibitor that specifically targets the bromodomains of the BRPF protein family.[4] By competitively binding to the acetyl-lysine binding pocket of the bromodomain, NI-57 prevents the recruitment of BRPF-containing HAT complexes to chromatin.[1] This disruption of the "reader" function of BRPF proteins is the primary mechanism through which NI-57 exerts its biological effects.
Quantitative Binding and Inhibitory Activity
The potency and selectivity of NI-57 have been characterized using various biochemical and biophysical assays. The following tables summarize the reported quantitative data for NI-57 against the BRPF bromodomains.
Table 1: Inhibitory Activity (IC50) of NI-57
| Target | IC50 (nM) |
| BRPF1 | 3.1 |
| BRPF2 (BRD1) | 46 |
| BRPF3 | 140 |
Data sourced from MedchemExpress
Table 2: Binding Affinity (Kd) of NI-57
| Target | Kd (nM) |
| BRPF1B | 31 |
| BRPF2 | 108 |
| BRPF3 | 408 |
Data sourced from BPS Bioscience
NI-57 exhibits a degree of selectivity for BRPF1 over BRPF2 and BRPF3 and demonstrates significant selectivity against other bromodomain families, including a >32-fold selectivity over BRD9.[4]
Core Mechanism of Action: Disruption of Histone Acetylation
The central mechanism of action of NI-57 is the inhibition of BRPF bromodomain function, leading to a cascade of downstream effects on chromatin structure and gene expression.
Signaling Pathway
By occupying the acetyl-lysine binding pocket of BRPF bromodomains, NI-57 prevents the tethering of MOZ/MORF and HBO1 HAT complexes to chromatin. This leads to a reduction in the acetylation of specific histone residues, notably H3K14ac and H3K23ac, which are key substrates of these complexes.[1][2][7] The resulting hypoacetylation of these histone marks contributes to a more condensed chromatin state, rendering the DNA less accessible to transcription factors and the transcriptional machinery. Consequently, the expression of genes regulated by these BRPF-dependent HAT complexes is downregulated.
Downstream Biological Consequences
The inhibition of BRPF proteins by NI-57 has been shown to have significant effects in various biological models, particularly in the contexts of cancer and immunology.
Cancer
BRPF1 is overexpressed in several cancers, including hepatocellular carcinoma (HCC) and ovarian cancer, and its high expression is often correlated with poor patient prognosis.[7][8] Inhibition of BRPF1 with NI-57 and other inhibitors has been shown to:
-
Reduce Cancer Cell Proliferation and Colony Formation: By downregulating the expression of key cell cycle and oncogenic genes such as E2F2 and EZH2, BRPF inhibition can arrest the cell cycle and induce senescence.[4][7]
-
Decrease Migration and Invasion: In metastatic ovarian cancer cells, BRPF1 inhibition significantly reduces cellular migration and invasion capabilities.[8]
Osteoclast Differentiation
NI-57 has been demonstrated to inhibit the differentiation of monocytes into osteoclasts, which are bone-resorbing cells.[4] This effect is mediated, at least in part, by the downregulation of genes involved in inflammation and tissue remodeling, such as CCL-17 and CCL-22.[9] This suggests a potential therapeutic application for NI-57 in bone-related disorders characterized by excessive osteoclast activity.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of NI-57. Researchers should optimize these protocols for their specific experimental systems.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
Objective: To measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of NI-57 binding to a BRPF bromodomain.
Methodology:
-
Protein and Ligand Preparation:
-
Express and purify the target BRPF bromodomain protein to >95% purity.
-
Dissolve NI-57 in a compatible buffer (e.g., PBS or Tris buffer) and ensure the final DMSO concentration is low (<1-2%) and identical in both the protein and ligand solutions.
-
Dialyze the protein extensively against the same buffer to ensure buffer matching.
-
Accurately determine the concentrations of both the protein and NI-57 using appropriate methods (e.g., UV-Vis spectroscopy for protein, and a calibrated standard curve for NI-57).
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the NI-57 solution into the injection syringe.
-
Set the injection parameters (e.g., number of injections, volume per injection, spacing between injections).
-
-
Data Acquisition and Analysis:
-
Perform the titration experiment, injecting NI-57 into the protein solution.
-
The instrument will measure the heat changes associated with each injection.
-
Integrate the raw data to obtain a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
In Vitro Osteoclast Differentiation Assay
Objective: To assess the effect of NI-57 on the differentiation of bone marrow-derived macrophages (BMMs) into osteoclasts.
Methodology:
-
Isolation of Bone Marrow-Derived Macrophages (BMMs):
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the bone marrow cells in α-MEM containing 10% FBS and M-CSF (Macrophage Colony-Stimulating Factor) for 3-4 days to generate BMMs.
-
-
Osteoclast Differentiation:
-
Plate the BMMs in 96-well plates.
-
Induce osteoclast differentiation by treating the cells with M-CSF and RANKL (Receptor Activator of Nuclear Factor-κB Ligand).
-
Concurrently, treat the cells with various concentrations of NI-57 or a vehicle control (DMSO).
-
Culture the cells for 4-6 days, replacing the medium with fresh medium containing the respective treatments every 2 days.
-
-
Tartrate-Resistant Acid Phosphatase (TRAP) Staining:
-
After the differentiation period, fix the cells with 4% paraformaldehyde.
-
Stain the cells for TRAP activity using a commercially available kit. TRAP is an enzyme marker for osteoclasts.
-
TRAP-positive, multinucleated (≥3 nuclei) cells are identified as osteoclasts.
-
-
Quantification:
-
Count the number of TRAP-positive, multinucleated cells per well under a microscope.
-
Compare the number of osteoclasts in the NI-57-treated wells to the vehicle-treated wells to determine the inhibitory effect.
-
Conclusion
NI-57 is a valuable chemical tool for elucidating the biological roles of the BRPF family of proteins. Its core mechanism of action involves the direct inhibition of the BRPF bromodomains, leading to the disruption of histone acetyltransferase complex recruitment and a subsequent reduction in histone acetylation. This epigenetic modulation results in altered gene expression and has demonstrated significant anti-cancer and anti-inflammatory potential in preclinical models. The detailed understanding of NI-57's mechanism of action provided in this guide serves as a foundation for its further investigation and potential development as a therapeutic agent.
References
- 1. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]
- 4. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BRPF2/BRD1-MOZ complex is involved in retinoic acid-induced differentiation of embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Hbo1-Brd1/Brpf2 complex is responsible for global acetylation of H3K14 and required for fetal liver erythropoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRPF1 inhibition reduces migration and invasion of metastatic ovarian cancer cells, representing a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
An In-depth Technical Guide to the Target Proteins of NI-57
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the target proteins of NI-57, a potent and selective chemical probe for the Bromodomain and PHD Finger (BRPF) family of proteins. The information presented herein is intended to support researchers and professionals in the fields of epigenetics, chromatin biology, and drug discovery in their efforts to understand and modulate the activity of these important therapeutic targets.
Executive Summary
NI-57 is a chemical probe that selectively targets the bromodomains of the BRPF family, which includes BRPF1, BRPF2, and BRPF3. These proteins are critical scaffolding components of histone acetyltransferase (HAT) complexes, namely the MOZ/MORF and HBO1 complexes. By binding to acetylated histones, BRPF proteins play a pivotal role in chromatin remodeling and the transcriptional regulation of genes involved in crucial cellular processes such as development, hematopoiesis, and osteoclast differentiation. Dysregulation of BRPF-containing complexes has been implicated in various diseases, including cancer. This guide details the quantitative binding data of NI-57, the experimental protocols used to characterize its interaction with BRPF proteins, and the signaling pathways in which these proteins function.
NI-57 Target Proteins: The BRPF Family
The primary targets of NI-57 are the bromodomains of the three members of the BRPF family:
-
BRPF1 (Bromodomain and PHD finger-containing protein 1): Also known as Peregrin, BRPF1 is a key component of the MOZ (monocytic leukemic zinc-finger protein) and MORF (MOZ-related factor) HAT complexes. It is essential for embryonic development and fetal hematopoietic stem cell development.[1][2][3][4] Chromosomal translocations involving the gene encoding MOZ are associated with acute myeloid leukemia (AML).[3]
-
BRPF2 (Bromodomain and PHD finger-containing protein 2): Also known as BRD1, BRPF2 is primarily a component of the HBO1 (histone acetyltransferase bound to ORC1) HAT complex. The Hbo1-Brd1 complex is the major H3K14 HAT required for transcriptional activation of erythroid developmental regulator genes.[5]
-
BRPF3 (Bromodomain and PHD finger-containing protein 3): BRPF3 is also a scaffold subunit of the HBO1 HAT complex and plays a role in DNA replication initiation by directing HBO1 specificity towards histone H3 'Lys-14' acetylation (H3K14ac).[6][7][8]
Quantitative Data for NI-57 Interaction with BRPF Proteins
The binding affinity and inhibitory activity of NI-57 against the BRPF bromodomains have been quantified using various biophysical and biochemical assays. The following tables summarize the key quantitative data.
| Target Protein | Binding Affinity (Kd) | Assay Method | Reference |
| BRPF1B | 31 nM | Isothermal Titration Calorimetry (ITC) | --INVALID-LINK-- |
| BRPF2 | 108 nM | Isothermal Titration Calorimetry (ITC) | --INVALID-LINK-- |
| BRPF3 | 408 nM | Isothermal Titration Calorimetry (ITC) | --INVALID-LINK-- |
| BRD9 | 1 µM | Isothermal Titration Calorimetry (ITC) | --INVALID-LINK-- |
| BRD4 | 3.9 µM | Isothermal Titration Calorimetry (ITC) | --INVALID-LINK-- |
| Target Protein | Inhibitory Concentration (IC50) | Assay Method | Reference |
| BRPF1 | 114 nM | AlphaScreen | --INVALID-LINK-- |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction of NI-57 with BRPF proteins.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the heat changes that occur upon the binding of a ligand (NI-57) to a macromolecule (BRPF bromodomain). This allows for the determination of binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.
-
Protein and Ligand Preparation:
-
Recombinant BRPF bromodomain proteins are expressed and purified.
-
NI-57 is dissolved in a buffer matching the protein's buffer to minimize heat of dilution effects. A common buffer is 50 mM HEPES (pH 7.5), 200 mM NaCl, and 5% glycerol.[9]
-
-
ITC Experiment:
-
The experiments are typically performed on a MicroCal PEAQ-ITC or similar instrument at 15 °C with a stirring speed of 750 rpm.[9]
-
The sample cell is filled with the BRPF bromodomain protein solution (typically at a concentration of 10-50 µM).
-
The injection syringe is filled with the NI-57 solution (typically at a concentration 10-20 fold higher than the protein concentration).
-
The titration consists of an initial injection of 0.4 µL followed by a series of 18-20 injections of 2 µL each, with a 2.5-minute interval between injections.[9]
-
-
Data Analysis:
-
The heat released or absorbed after each injection is measured and plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH). The initial injection is typically discarded during data analysis.[9]
-
AlphaScreen Assay
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the inhibition of protein-protein interactions. In the context of NI-57, it is used to determine the IC50 value for the disruption of the BRPF1 bromodomain interaction with an acetylated histone peptide.
-
Principle:
-
Donor and acceptor beads are brought into proximity by the interaction between a biotinylated histone peptide (bound to streptavidin-coated donor beads) and a GST-tagged BRPF1 bromodomain (bound to anti-GST-coated acceptor beads).
-
Excitation of the donor beads at 680 nm generates singlet oxygen, which diffuses to the nearby acceptor beads, leading to a chemiluminescent signal at 520-620 nm.
-
NI-57 competes with the acetylated histone peptide for binding to the BRPF1 bromodomain, thus disrupting the bead proximity and reducing the AlphaScreen signal.
-
-
Protocol Outline:
-
The assay is typically performed in a 384-well or 1536-well plate format.
-
Reactions are set up containing the GST-tagged BRPF1 bromodomain, the biotinylated acetylated histone peptide, and varying concentrations of NI-57 in an appropriate assay buffer.
-
Streptavidin-coated donor beads and anti-GST-coated acceptor beads are added to the reaction mixture.
-
The plate is incubated in the dark to allow the binding reaction to reach equilibrium.
-
The AlphaScreen signal is read using a plate reader.
-
-
Data Analysis:
-
The signal is plotted against the logarithm of the NI-57 concentration.
-
The IC50 value is determined by fitting the data to a dose-response curve.
-
Osteoclast Differentiation Assay
This cell-based assay is used to assess the functional effect of NI-57 on the differentiation of osteoclasts, which are bone-resorbing cells.
-
Cell Culture:
-
Bone marrow is harvested from the femurs and tibias of mice.
-
Bone marrow cells are cultured in α-MEM supplemented with 10% FBS and M-CSF (Macrophage Colony-Stimulating Factor) to generate bone marrow-derived macrophages (BMMs), which are osteoclast precursors.[10]
-
-
Osteoclast Differentiation:
-
BMMs are seeded in 96-well plates at a density of 1.4 × 104 cells/well.[10]
-
The cells are then treated with M-CSF and RANKL (Receptor Activator of Nuclear Factor-κB Ligand) to induce differentiation into osteoclasts.[10]
-
Varying concentrations of NI-57 are added to the culture medium to assess its inhibitory effect.
-
The cells are cultured for 4-5 days, with media changes every 2 days.[10][11]
-
-
Analysis of Differentiation:
-
Osteoclast formation is assessed by staining for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts.
-
The cells are fixed with 10% formalin and stained with a TRAP solution.[10]
-
TRAP-positive multinucleated cells (containing three or more nuclei) are counted as mature osteoclasts.
-
The number and size of osteoclasts are quantified to determine the effect of NI-57 on osteoclastogenesis.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving BRPF proteins and the workflows of the experimental protocols described above.
BRPF-Containing HAT Complex Signaling
Caption: Signaling pathways of BRPF-containing HAT complexes and the inhibitory action of NI-57.
Isothermal Titration Calorimetry (ITC) Workflow
Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry (ITC).
Osteoclast Differentiation Assay Workflow
Caption: Workflow for assessing the effect of NI-57 on osteoclast differentiation.
Conclusion
NI-57 is a valuable chemical probe for elucidating the biological roles of the BRPF family of proteins. Its high potency and selectivity make it an excellent tool for studying the function of BRPF1, BRPF2, and BRPF3 in the context of their respective HAT complexes. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic potential of targeting these epigenetic regulators in diseases such as cancer and osteoporosis. As our understanding of the intricate roles of BRPF proteins in health and disease continues to grow, NI-57 and similar targeted inhibitors will be instrumental in translating this knowledge into novel therapeutic strategies.
References
- 1. BRPF1 is essential for development of fetal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. JCI - BRPF1 is essential for development of fetal hematopoietic stem cells [jci.org]
- 5. researchgate.net [researchgate.net]
- 6. The Chromatin Regulator BRPF3 Preferentially Activates the HBO1 Acetyltransferase but Is Dispensable for Mouse Development and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. genecards.org [genecards.org]
- 9. Uncovering the non-histone interactome of the BRPF1 bromodomain using site-specific azide-acetyllysine photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Video: Isolation, Culture, and Differentiation of Bone Marrow Stromal Cells and Osteoclast Progenitors from Mice [jove.com]
The BRPF1B Inhibitor NI-57: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of NI-57, a potent and selective chemical probe for the bromodomains of the BRPF (Bromodomain and PHD Finger-containing) protein family. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to facilitate its use in research and drug discovery.
Core Concepts: BRPF1 and the MOZ/MORF Complexes
BRPF1 is a crucial scaffolding protein that plays a pivotal role in the assembly of the MOZ (Monocytic Leukemia Zinc Finger Protein) and MORF (MOZ-Related Factor) histone acetyltransferase (HAT) complexes.[1] These complexes are essential for regulating gene expression through the acetylation of histones, a key epigenetic modification. The BRPF1 protein contains several functional domains, including a bromodomain that recognizes and binds to acetylated lysine residues on histones, thereby targeting the HAT complex to specific chromatin regions.
Dysregulation of BRPF1 and the MOZ/MORF complexes has been implicated in various diseases, including cancer. Consequently, small molecule inhibitors of the BRPF1 bromodomain, such as NI-57, are valuable tools for dissecting the biological functions of these complexes and represent potential therapeutic avenues.
NI-57: A Potent and Selective BRPF Bromodomain Inhibitor
NI-57 is a chemical probe developed through a collaboration between the Structural Genomics Consortium (SGC) and University College London (UCL).[1] It acts as a potent and selective antagonist of the BRPF family of bromodomains.
Quantitative Data Summary
The following tables summarize the key in vitro and cellular quantitative data for NI-57.
Table 1: In Vitro Binding Affinity and Potency of NI-57
| Target | Assay Type | Value | Reference |
| BRPF1B | Isothermal Titration Calorimetry (ITC) | Kd = 31 nM | [1] |
| BRPF2 | Isothermal Titration Calorimetry (ITC) | Kd = 108 nM | [1] |
| BRPF3 | Isothermal Titration Calorimetry (ITC) | Kd = 408 nM | [1] |
| BRPF1 | AlphaScreen | IC50 = 114 nM | [1] |
| BRD9 | Isothermal Titration Calorimetry (ITC) | Kd = 1 µM | [1] |
| BRD4 | Isothermal Titration Calorimetry (ITC) | Kd = 3.9 µM | [1] |
Table 2: Cellular Activity of NI-57
| Assay Type | Cell Line | Target | Effect | Concentration | Reference |
| FRAP | U2OS | BRPF2 | Accelerated fluorescence recovery | 1 µM | [1] |
| NanoBRET | HEK293 | BRPF1B | Displacement from Histone H3.3 | IC50 = 0.07 µM | |
| CETSA | - | BRPF1B | Increased thermal stability | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of NI-57. These protocols are based on established techniques and information from the primary literature describing similar BRPF inhibitors.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of NI-57 to the BRPF1B bromodomain.
Methodology:
-
Protein and Ligand Preparation:
-
Recombinant human BRPF1B bromodomain (residues 625-735) is expressed in E. coli and purified to >95% purity.
-
The purified protein is dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
NI-57 is dissolved in 100% DMSO to create a high-concentration stock solution and then diluted into the ITC buffer to the final desired concentration, ensuring the final DMSO concentration is matched in both the syringe and the cell (typically <1%).
-
-
ITC Experiment:
-
Experiments are performed on a MicroCal ITC200 instrument at 25°C.
-
The sample cell is filled with the BRPF1B bromodomain solution (e.g., 20 µM).
-
The injection syringe is filled with the NI-57 solution (e.g., 200 µM).
-
The titration consists of an initial 0.4 µL injection followed by 19 subsequent 2 µL injections at 150-second intervals.
-
-
Data Analysis:
-
The raw titration data are integrated, corrected for the heat of dilution, and analyzed using the Origin software (MicroCal) with a one-site binding model to determine the thermodynamic parameters.
-
AlphaScreen Assay
Objective: To determine the in vitro inhibitory potency (IC50) of NI-57 against the BRPF1 bromodomain.
Methodology:
-
Reagents:
-
His-tagged BRPF1B bromodomain.
-
Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac).
-
Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (PerkinElmer).
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
-
Assay Procedure:
-
The assay is performed in 384-well ProxiPlates.
-
A solution of His-BRPF1B and biotin-H4K12ac peptide is prepared in assay buffer.
-
Serial dilutions of NI-57 in DMSO are added to the wells, followed by the protein-peptide mix.
-
The plate is incubated at room temperature for 30 minutes.
-
A suspension of Donor and Acceptor beads is added to all wells.
-
The plate is incubated in the dark at room temperature for 1 hour.
-
-
Data Acquisition and Analysis:
-
The AlphaScreen signal is read on an EnVision plate reader.
-
The IC50 values are calculated by fitting the data to a four-parameter dose-response curve using GraphPad Prism.
-
Fluorescence Recovery After Photobleaching (FRAP) Assay
Objective: To assess the ability of NI-57 to displace BRPF2 from chromatin in living cells.
Methodology:
-
Cell Culture and Transfection:
-
U2OS cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are seeded in glass-bottom dishes and transfected with a plasmid encoding a GFP-BRPF2 fusion protein.
-
-
Compound Treatment and Imaging:
-
24 hours post-transfection, the cell medium is replaced with fresh medium containing NI-57 (e.g., 1 µM) or vehicle (DMSO).
-
Cells are incubated for 1-2 hours.
-
Live-cell imaging is performed on a confocal microscope equipped with a live-cell chamber maintained at 37°C and 5% CO2.
-
-
FRAP Experiment:
-
A defined region of interest (ROI) within the nucleus is bleached using a high-intensity laser pulse.
-
Fluorescence recovery within the bleached ROI is monitored by acquiring images at regular time intervals post-bleaching.
-
-
Data Analysis:
-
The fluorescence intensity in the bleached region over time is measured and normalized.
-
The mobile fraction and the half-time of recovery (t1/2) are calculated by fitting the recovery curve to an exponential function. A faster recovery indicates displacement of the protein from chromatin.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of NI-57 with BRPF1B in a cellular context by measuring changes in protein thermal stability.
Methodology:
-
Cell Treatment and Heating:
-
Cells are treated with NI-57 or vehicle (DMSO) for a defined period.
-
The cells are harvested, washed, and resuspended in PBS.
-
The cell suspension is divided into aliquots, and each aliquot is heated to a specific temperature for 3 minutes, followed by cooling.
-
-
Protein Extraction and Analysis:
-
Cells are lysed by freeze-thaw cycles.
-
The soluble fraction is separated from the precipitated proteins by centrifugation.
-
The amount of soluble BRPF1B in the supernatant is quantified by Western blotting or other protein detection methods.
-
-
Data Analysis:
-
The band intensities of soluble BRPF1B at different temperatures are quantified.
-
A melting curve is generated by plotting the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of NI-57 indicates target engagement and stabilization.
-
NanoBRET™ Target Engagement Assay
Objective: To quantify the apparent affinity of NI-57 for BRPF1B in live cells.
Methodology:
-
Cell Preparation:
-
HEK293 cells are transiently transfected with a vector expressing BRPF1B fused to NanoLuc® luciferase.
-
-
Assay Procedure:
-
Transfected cells are harvested and resuspended in Opti-MEM.
-
A fluorescent tracer that binds to the BRPF1B bromodomain is added to the cell suspension.
-
Serial dilutions of NI-57 are added to the cells.
-
The NanoBRET™ substrate (furimazine) is added to initiate the luminescence reaction.
-
-
Data Acquisition and Analysis:
-
The donor (NanoLuc®) and acceptor (tracer) emissions are measured using a plate reader equipped with appropriate filters.
-
The BRET ratio is calculated.
-
The IC50 value is determined by plotting the BRET ratio against the concentration of NI-57 and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving BRPF1 and the general workflows for the experimental protocols.
Signaling Pathways
Caption: BRPF1 as a scaffold in the MOZ/MORF HAT complex.
Caption: Impact of BRPF1 inhibition on cell cycle and p53 pathways.
Experimental Workflows
Caption: Workflow for Isothermal Titration Calorimetry.
Caption: General workflow for cell-based assays.
Conclusion
NI-57 is a valuable and well-characterized chemical probe for the BRPF family of bromodomains. Its potency, selectivity, and demonstrated cellular activity make it an essential tool for elucidating the biological roles of BRPF1 and the MOZ/MORF HAT complexes in health and disease. This guide provides the necessary technical information to enable researchers to effectively utilize NI-57 in their studies.
References
The Role of BRPF Proteins in Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodomain and PHD Finger-containing (BRPF) proteins are a family of crucial epigenetic regulators that play a pivotal role in gene transcription. Comprising three members in vertebrates—BRPF1, BRPF2, and BRPF3—these proteins act as scaffolding elements, assembling and activating specific histone acetyltransferase (HAT) complexes. By recognizing post-translational modifications on histones, particularly acetylation, BRPF proteins guide the enzymatic activity of these complexes to specific chromatin loci, leading to a chromatin environment conducive to gene expression. Dysregulation of BRPF protein function has been implicated in a variety of human diseases, including cancer and developmental disorders, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the BRPF proteins, their mechanism of action in gene transcription, quantitative data on their interactions, detailed experimental protocols for their study, and visual representations of the key pathways and workflows.
Introduction to BRPF Proteins
BRPF proteins are members of the bromodomain-containing protein family, which are characterized by the presence of a bromodomain—a protein module that specifically recognizes acetylated lysine residues on histone tails. This "reading" of the histone code is a fundamental mechanism for translating epigenetic marks into downstream biological outcomes, such as gene activation.[1][2]
The BRPF family consists of three paralogs:
-
BRPF1: Primarily acts as a scaffold for the MOZ (Monocytic Leukemia Zinc Finger protein, also known as KAT6A) and MORF (MOZ-Related Factor, also known as KAT6B) HAT complexes.[3][4] BRPF1 is essential for embryonic development, particularly hematopoiesis and neurogenesis.[5][6]
-
BRPF2 (also known as BRD1): Predominantly associates with the HBO1 (HAT bound to ORC1, also known as KAT7) HAT complex.[4][7] BRPF2 is crucial for regulating H3K14 acetylation and is involved in processes like fetal liver erythropoiesis.[7]
-
BRPF3: Also scaffolds the HBO1 HAT complex and plays a significant role in DNA replication initiation by directing HBO1 to acetylate H3K14 at replication origins.[8][9][10]
Each BRPF protein features a conserved multi-domain architecture that facilitates its function as a chromatin-binding and complex-assembling platform.
Molecular Architecture and Domain Function
The function of BRPF proteins is dictated by their distinct domains, which work in concert to recognize chromatin and assemble HAT complexes.
-
Bromodomain: This conserved domain of approximately 110 amino acids recognizes and binds to acetylated lysine residues on histone tails, thereby tethering the BRPF-containing complexes to specific chromatin regions.[1][2]
-
PHD (Plant Homeodomain) Fingers: BRPF proteins contain two PHD fingers. These domains are also "readers" of histone modifications, often recognizing methylated lysine residues. This dual-reader capability allows for the integration of different epigenetic signals.
-
PWWP Domain: This domain is involved in binding to methylated histones, particularly H3K36me3, a mark associated with actively transcribed gene bodies. It also contributes to the association of BRPF1 with condensed chromatin.[6]
-
N-terminal Region: This region is crucial for the interaction with and activation of the respective HAT enzymes (MOZ/MORF or HBO1).[6]
The multidomain structure of BRPF proteins enables them to act as sophisticated signaling hubs, integrating information from the chromatin landscape to regulate the activity of their associated HATs.
BRPF Proteins as Scaffolds for Histone Acetyltransferase (HAT) Complexes
A primary function of BRPF proteins is to serve as a scaffold for the assembly of tetrameric HAT complexes. These complexes typically consist of the BRPF protein, a catalytic HAT subunit, and two smaller accessory proteins, ING5 (Inhibitor of Growth 5) and MEAF6 (MYST/Esa1-associated factor 6).[11][12]
BRPF1-MOZ/MORF Complexes
BRPF1 is a core component of the MOZ and MORF HAT complexes.[3][4] These complexes are potent acetyltransferases for histone H3, with a particular specificity for lysine 23 (H3K23ac).[13][14] The BRPF1 scaffold is essential for the stability and enzymatic activity of the MOZ/MORF complexes.[5] The bromodomain of BRPF1 contributes to the targeting of these complexes to acetylated chromatin, thereby promoting the acetylation of neighboring nucleosomes and facilitating gene transcription.[5][15] These complexes have been shown to play a critical role in the expression of Hox genes, which are essential for embryonic development.[6]
BRPF2/3-HBO1 Complexes
BRPF2 and BRPF3 are the primary scaffolding partners for the HBO1 HAT.[4][7] The BRPF2/3-HBO1 complexes are the major enzymes responsible for the global acetylation of histone H3 at lysine 14 (H3K14ac).[4][7] This histone mark is strongly associated with active gene promoters and enhancers. The BRPF3-HBO1 complex, in particular, has a specialized role in DNA replication, where it is recruited to replication origins to acetylate H3K14, a step that is necessary for the efficient firing of these origins.[8][9][10]
Signaling Pathways and Regulatory Mechanisms
The recruitment and activity of BRPF-containing HAT complexes are tightly regulated processes that are integral to gene transcription.
References
- 1. assaygenie.com [assaygenie.com]
- 2. urotoday.com [urotoday.com]
- 3. From protein design to high-throughput characterization : experimental workflows for studying protein interactions | Stanford Digital Repository [purl.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. BRPF1 (F4F2X) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 6. The multidomain protein Brpf1 binds histones and is required for Hox gene expression and segmental identity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wisconsin-uwlax.primo.exlibrisgroup.com [wisconsin-uwlax.primo.exlibrisgroup.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. Chromatin immunoprecipitation (ChIP) [bio-protocol.org]
- 10. blog.alphalifetech.com [blog.alphalifetech.com]
- 11. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 12. BRPF1-KAT6A/KAT6B Complex: Molecular Structure, Biological Function and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deficient histone H3 propionylation by BRPF1-KAT6 complexes in neurodevelopmental disorders and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer. | Sigma-Aldrich [merckmillipore.com]
- 15. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NI-57: A Selective BRPF Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NI-57 is a potent and selective chemical probe for the bromodomain and plant homeodomain finger-containing (BRPF) family of proteins. As a pan-BRPF inhibitor with notable selectivity, NI-57 serves as a critical tool for investigating the biological functions of BRPF proteins in gene regulation, chromatin remodeling, and disease pathogenesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of NI-57, with a focus on its mechanism of action and its effects on cellular signaling pathways. Detailed experimental protocols for key assays are provided to facilitate its use in research and drug development.
Chemical Structure and Physicochemical Properties
NI-57, with the chemical name 4-Cyano-N-(1,3-dimethyl-2-oxo-1,2-dihydroquinolin-6-yl)-2-methoxybenzene-1-sulfonamide, is a small molecule inhibitor designed for high-affinity binding to the bromodomains of BRPF proteins.
Chemical Structure:
Table 1: Physicochemical Properties of NI-57
| Property | Value | Reference |
| Chemical Name | 4-Cyano-N-(1,3-dimethyl-2-oxo-1,2-dihydroquinolin-6-yl)-2-methoxybenzene-1-sulfonamide | |
| Molecular Formula | C₁₉H₁₇N₃O₄S | |
| Molecular Weight | 383.42 g/mol | |
| CAS Number | 1883548-89-7 | |
| Appearance | Crystalline solid | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO. 30 mg/mL in DMF. | |
| SMILES | O=S(NC1=CC=C(N(C)C(C(C)=C2)=O)C2=C1)(C3=C(OC)C=C(C#N)C=C3)=O | |
| InChI Key | UEMQPCYDWCSVCU-UHFFFAOYSA-N |
Biological Activity and Mechanism of Action
NI-57 is a potent inhibitor of the bromodomains of the BRPF family of proteins, which act as scaffolding proteins for histone acetyltransferases (HATs) of the MYST family. By binding to the acetyl-lysine binding pocket of BRPF bromodomains, NI-57 disrupts the interaction between BRPF proteins and acetylated histones, thereby modulating gene expression.
Table 2: In Vitro Inhibitory Activity of NI-57
| Target | IC₅₀ (nM) | K d (nM) | Reference |
| BRPF1 | 3.1 | 31 | |
| BRPF2 (BRD1) | 46 | 108 | |
| BRPF3 | 140 | 408 | |
| BRD9 | 520 | >1000 | |
| BRD4 (BD1) | 3700 | - | |
| TRIM24 | 1600 | - |
NI-57 exhibits selectivity for the BRPF family over other bromodomain-containing proteins, making it a valuable tool for studying the specific roles of BRPF proteins.
One of the key reported biological effects of NI-57 is the inhibition of osteoclast differentiation. This effect is mediated through the disruption of the RANKL (Receptor Activator of Nuclear Factor-κB Ligand) signaling pathway, a critical pathway in osteoclastogenesis. BRPF1 has been implicated in this process, and its inhibition by NI-57 leads to a reduction in the differentiation of primary murine bone marrow cells and human primary monocytes into osteoclasts.
Furthermore, NI-57 has been shown to modulate the expression of specific genes. For instance, inhibition of BRPF1 by NI-57 at a concentration of 10 µM resulted in a 27.7 ± 9.4% reduction in the gene expression of CCL-22.
Signaling Pathways and Experimental Workflows
NI-57 Inhibition of the BRPF1-mediated RANKL Signaling Pathway in Osteoclastogenesis
The following diagram illustrates the proposed mechanism by which NI-57 inhibits osteoclast differentiation. BRPF1 acts as a crucial co-factor in the RANKL-induced signaling cascade that leads to the expression of genes essential for osteoclastogenesis. By inhibiting the bromodomain of BRPF1, NI-57 prevents the proper assembly of transcriptional machinery at target gene promoters, thereby blocking the differentiation process.
Caption: NI-57 inhibits BRPF1, disrupting histone acetylation and osteoclast-specific gene expression.
General Experimental Workflow for Assessing NI-57 Activity
The following diagram outlines a typical experimental workflow for characterizing the activity of NI-57, from initial in vitro binding assays to cellular functional assays.
Caption: Workflow for characterizing NI-57's biochemical and cellular activities.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of NI-57, primarily based on the work by Igoe et al. (2017).
Isothermal Titration Calorimetry (ITC) for K d Determination
Objective: To determine the dissociation constant (K d ) of NI-57 for the bromodomains of BRPF1, BRPF2, and BRPF3.
Materials:
-
Purified recombinant bromodomain proteins (BRPF1, BRPF2, BRPF3)
-
NI-57 compound
-
ITC instrument (e.g., Malvern MicroCal PEAQ-ITC)
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
-
DMSO
Protocol:
-
Prepare a 20-50 µM solution of the BRPF bromodomain protein in ITC buffer.
-
Prepare a 200-500 µM solution of NI-57 in ITC buffer containing the same final concentration of DMSO as the protein solution to minimize solvent effects.
-
Degas both the protein and ligand solutions for 5-10 minutes before use.
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the NI-57 solution into the injection syringe.
-
Set the experimental parameters: cell temperature at 25°C, stirring speed at 750 rpm, and a series of 19 injections of 2 µL each with a spacing of 150 seconds.
-
Perform a control titration by injecting the NI-57 solution into the ITC buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Analyze the integrated heat data using the instrument's software, fitting to a one-site binding model to determine the K d , enthalpy (ΔH), and stoichiometry (n).
Osteoclast Differentiation Assay
Objective: To assess the inhibitory effect of NI-57 on RANKL-induced osteoclast differentiation.
Materials:
-
Primary murine bone marrow cells or human primary monocytes
-
Alpha-MEM or RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Recombinant murine or human M-CSF (Macrophage Colony-Stimulating Factor)
-
Recombinant murine or human RANKL
-
NI-57 compound
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
96-well cell culture plates
Protocol:
-
Isolate primary murine bone marrow cells or human peripheral blood mononuclear cells (PBMCs) and culture them in the presence of M-CSF (e.g., 25 ng/mL) for 3 days to generate bone marrow-derived macrophages (BMMs) or monocyte-derived macrophages.
-
Seed the macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Pre-treat the cells with various concentrations of NI-57 (e.g., 0.1 to 10 µM) for 1 hour.
-
Induce osteoclast differentiation by adding RANKL (e.g., 50 ng/mL) to the culture medium.
-
Culture the cells for 4-6 days, replacing the medium with fresh medium containing M-CSF, RANKL, and NI-57 every 2 days.
-
After the incubation period, fix the cells with 4% paraformaldehyde.
-
Stain the cells for TRAP activity using a commercial kit according to the manufacturer's instructions.
-
Identify osteoclasts as TRAP-positive multinucleated cells (≥3 nuclei).
-
Quantify the number of osteoclasts per well using a light microscope.
Quantitative PCR (qPCR) for CCL-22 Gene Expression
Objective: To measure the effect of NI-57 on the expression of the CCL-22 gene.
Materials:
-
A relevant cell line (e.g., a cancer cell line where BRPF1 is active)
-
NI-57 compound
-
Cell culture medium and reagents
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for CCL-22 and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Protocol:
-
Seed the cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with NI-57 (e.g., 10 µM) or vehicle (DMSO) for a specified period (e.g., 24 hours).
-
Harvest the cells and extract total RNA using an RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for CCL-22 and the housekeeping gene.
-
Set up the qPCR reaction in triplicate for each sample and condition.
-
Run the qPCR program with appropriate cycling conditions.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in CCL-22 gene expression in NI-57-treated cells compared to vehicle-treated cells, normalized to the housekeeping gene.
Conclusion
NI-57 is a well-characterized, potent, and selective inhibitor of the BRPF family of bromodomains. Its demonstrated activity in modulating gene expression and cellular differentiation processes, such as osteoclastogenesis, underscores its value as a chemical probe for elucidating the biological roles of BRPF proteins. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, are intended to support further research into the therapeutic potential of targeting BRPF bromodomains in various diseases, including cancer and inflammatory disorders.
In-Depth Technical Guide: Discovery and Development of NI-57, a Chemical Probe for BRPF Bromodomains
For Researchers, Scientists, and Drug Development Professionals
Abstract
NI-57 is a potent and selective chemical probe for the bromodomains of the Bromodomain and PHD Finger-containing (BRPF) family of proteins: BRPF1, BRPF2, and BRPF3. Developed through a collaboration between the Structural Genomics Consortium (SGC) and University College London (UCL), NI-57 serves as a critical tool for investigating the biological roles of the BRPF subfamily of bromodomains in health and disease. This document provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to NI-57, intended to facilitate further research and drug development efforts targeting the BRPF family.
Introduction: The BRPF Family of Proteins
The BRPF family, comprising BRPF1, BRPF2 (also known as BRD1), and BRPF3, are crucial scaffolding proteins. They are integral to the assembly of several MYST family histone acetyltransferase (HAT) complexes, including the MOZ/MORF and HBO1 complexes. These complexes play a pivotal role in epigenetic regulation by acetylating specific lysine residues on histone tails, thereby modulating chromatin structure and gene expression. Dysregulation of these complexes has been implicated in various diseases, including acute myeloid leukemia (AML) and certain neurodevelopmental disorders.
Each BRPF protein contains multiple domains that interact with chromatin, including a bromodomain that recognizes and binds to acetylated lysine residues on histones. By targeting this interaction, NI-57 allows for the specific inhibition of BRPF bromodomain function, enabling the elucidation of their roles in cellular processes.
Discovery and Development of NI-57
NI-57 was developed through the optimization of an N-methylquinolin-2(1H)-one fragment hit. This effort was part of a broader initiative to create potent and selective chemical probes for understudied epigenetic targets. The design and synthesis of NI-57 were detailed in a doctoral thesis from University College London, highlighting a structure-activity relationship (SAR) model that led to the development of this BRPF-specific probe.
Mechanism of Action
NI-57 functions as a competitive inhibitor of the BRPF bromodomains. It binds to the acetyl-lysine binding pocket of the bromodomain, thereby preventing the recruitment of the BRPF-containing HAT complexes to acetylated chromatin. This disruption of chromatin binding leads to downstream effects on gene transcription.
Figure 1. Signaling pathway of BRPF-containing HAT complexes and inhibition by NI-57.
Quantitative Data
The potency and selectivity of NI-57 have been extensively characterized using various biophysical and biochemical assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of NI-57 for BRPF Bromodomains
| Target | Assay | Kd (nM) |
| BRPF1B | Isothermal Titration Calorimetry (ITC) | 31 |
| BRPF2 | Isothermal Titration Calorimetry (ITC) | 108 |
| BRPF3 | Isothermal Titration Calorimetry (ITC) | 408 |
Table 2: Inhibitory Activity of NI-57
| Target | Assay | IC50 (nM) |
| BRPF1 | AlphaScreen | 114 |
| BRPF1B | NanoBRET™ | 70 |
Table 3: Selectivity Profile of NI-57
| Target | Assay | Kd (nM) | Selectivity (fold vs. BRPF1B) |
| BRD9 | Isothermal Titration Calorimetry (ITC) | 1,000 | ~32 |
| BRD4 | Isothermal Titration Calorimetry (ITC) | 3,900 | ~126 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures and should be optimized for specific laboratory conditions.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Instrumentation: MicroCal ITC200 or similar.
-
Sample Preparation:
-
Express and purify the BRPF bromodomain constructs.
-
Prepare a concentrated solution of NI-57 in a buffer identical to the protein buffer, with a matched final concentration of DMSO.
-
Dialyze the protein against the final ITC buffer to ensure a precise buffer match.
-
Degas all solutions immediately before use.
-
-
Procedure:
-
Load the BRPF bromodomain solution (typically 10-20 µM) into the sample cell.
-
Load the NI-57 solution (typically 100-200 µM) into the injection syringe.
-
Set the cell temperature to 25°C.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections.
-
Record the heat changes upon each injection.
-
-
Data Analysis:
-
Integrate the peaks from the raw ITC data to obtain the heat change for each injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a one-site binding model to determine Kd, n, and ΔH.
-
AlphaScreen Assay
This bead-based proximity assay measures the displacement of a biotinylated histone peptide from the BRPF bromodomain by an inhibitor.
-
Materials:
-
GST-tagged BRPF bromodomain.
-
Biotinylated histone H3 or H4 peptide (acetylated at the relevant lysine residue).
-
Glutathione donor beads and streptavidin acceptor beads.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
-
Procedure:
-
In a 384-well plate, add the GST-tagged BRPF bromodomain, the biotinylated histone peptide, and varying concentrations of NI-57.
-
Incubate at room temperature for 15 minutes.
-
Add the glutathione donor beads and incubate for 60 minutes.
-
Add the streptavidin acceptor beads and incubate for 60 minutes in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the logarithm of the NI-57 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
NanoBRET™ Target Engagement Assay
This assay measures the displacement of a fluorescent tracer from a NanoLuc-tagged BRPF protein by NI-57 in live cells.
-
Procedure:
-
Transfect cells (e.g., HEK293) with a plasmid encoding a NanoLuc-BRPF bromodomain fusion protein.
-
Plate the transfected cells in a 96-well plate.
-
Add varying concentrations of NI-57 to the cells and incubate.
-
Add the NanoBRET tracer and Nano-Glo substrate.
-
Measure the bioluminescence and fluorescence signals.
-
-
Data Analysis:
-
Calculate the NanoBRET ratio (acceptor emission/donor emission).
-
Plot the NanoBRET ratio against the logarithm of the NI-57 concentration to determine the cellular IC50.
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to assess the mobility of a fluorescently tagged protein in live cells. Inhibition of chromatin binding by NI-57 results in a faster recovery of fluorescence after photobleaching.
-
Procedure:
-
Transfect cells with a plasmid encoding a GFP-BRPF fusion protein.
-
Treat the cells with either DMSO (vehicle) or NI-57.
-
Identify a region of interest in the nucleus and acquire pre-bleach images.
-
Photobleach the region of interest with a high-intensity laser.
-
Acquire a time-series of images to monitor the recovery of fluorescence in the bleached region.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached region over time.
-
Correct for photobleaching during image acquisition.
-
Plot the normalized fluorescence intensity against time to generate a recovery curve. A faster recovery in the presence of NI-57 indicates displacement from chromatin.
-
Figure 2. Experimental workflow for the characterization of NI-57.
Conclusion
NI-57 is a well-characterized chemical probe that provides a valuable tool for the scientific community to investigate the roles of BRPF bromodomains in gene regulation and disease. Its high potency and selectivity, combined with demonstrated cellular activity, make it suitable for a wide range of in vitro and cellular studies. This guide provides the foundational technical information to enable researchers to effectively utilize NI-57 in their investigations of BRPF biology and to advance the development of novel therapeutics targeting this important class of epigenetic regulators.
In-Depth Technical Guide to the Safety and Handling of NI-57
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for NI-57 (CAS 1883548-89-7), a potent and selective inhibitor of the BRPF (Bromodomain and PHD Finger) family of proteins. The information presented is intended to support the safe use of this compound in a research and development setting.
Chemical and Physical Properties
NI-57 is a synthetic organic compound with the molecular formula C₁₉H₁₇N₃O₄S. It is a white to beige solid powder.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1883548-89-7 | [1][2][3] |
| Molecular Formula | C₁₉H₁₇N₃O₄S | [1][2][3] |
| Molecular Weight | 383.42 g/mol | [1][4] |
| Appearance | White to beige powder | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | DMSO: 20 mg/mL, clear | [1] |
| DMF: 30 mg/mL | [5] | |
| DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [5] | |
| Storage Temperature | 2-8°C | [1] |
Safety and Handling
Hazard Identification
NI-57 is classified as acutely toxic if swallowed. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | GHS06 (Skull and Crossbones) |
Signal Word: Danger[1]
Precautionary Measures
Adherence to the following precautionary statements is mandatory when handling NI-57:
| Code | Precautionary Statement |
| P264 | Wash hands thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
Standard laboratory PPE should be worn at all times when handling NI-57. This includes, but is not limited to:
-
Eye/Face Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: A NIOSH-approved respirator is recommended if handling large quantities or if there is a risk of aerosolization.
Storage and Stability
NI-57 should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage temperature is 2-8°C.[1] The compound should be protected from light and moisture.
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Flush eyes with water as a precaution.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
Toxicological Information
Detailed toxicological studies for NI-57 are not widely available. The primary known hazard is acute oral toxicity.[1] Further research is required to fully elucidate the toxicological profile of this compound.
Experimental Protocols
The following are generalized protocols for common assays in which a small molecule inhibitor like NI-57 would be used. Researchers should optimize these protocols for their specific experimental systems.
Cell Viability Assay (MTT Assay)
This protocol outlines a method for assessing the effect of NI-57 on cell viability.
Materials:
-
Target cell line
-
Complete cell culture medium
-
NI-57 stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of NI-57 in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Remove the overnight culture medium and replace it with the medium containing the various concentrations of NI-57. Include a vehicle control (DMSO only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vitro Histone Acetyltransferase (HAT) Assay
This protocol provides a framework for assessing the inhibitory activity of NI-57 on BRPF-containing HAT complexes.
Materials:
-
Recombinant BRPF1-MOZ/MORF HAT complex
-
Histone H3 substrate
-
Acetyl-CoA (containing a detectable label, e.g., ³H or ¹⁴C)
-
NI-57 stock solution (in DMSO)
-
Assay buffer
-
Scintillation fluid and counter (for radioactive assays) or appropriate detection reagents for non-radioactive assays.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, histone H3 substrate, and the BRPF1-MOZ/MORF HAT complex.
-
Add varying concentrations of NI-57 or vehicle control (DMSO) to the reaction mixture.
-
Pre-incubate for a short period to allow the inhibitor to bind to the enzyme complex.
-
Initiate the reaction by adding the labeled Acetyl-CoA.
-
Incubate the reaction at the optimal temperature and time for the enzyme.
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
Detect the amount of incorporated acetyl groups. For radioactive assays, this can be done by scintillation counting.
-
Calculate the percentage of inhibition relative to the vehicle control.
Fluorescence Recovery After Photobleaching (FRAP) Assay
This protocol is for assessing the ability of NI-57 to displace BRPF proteins from chromatin in living cells.
Materials:
-
Cells expressing a fluorescently tagged BRPF protein (e.g., BRPF1-GFP)
-
NI-57 stock solution (in DMSO)
-
Confocal microscope with FRAP capabilities
Procedure:
-
Culture the cells expressing the fluorescently tagged BRPF protein on a suitable imaging dish.
-
Treat the cells with the desired concentration of NI-57 or vehicle control (DMSO) for an appropriate duration.
-
Identify a region of interest (ROI) within the nucleus of a cell for photobleaching.
-
Acquire a series of pre-bleach images at low laser power.
-
Photobleach the ROI with a high-intensity laser pulse.
-
Acquire a time-lapse series of post-bleach images at low laser power to monitor the recovery of fluorescence in the bleached ROI.
-
Analyze the fluorescence recovery kinetics to determine the mobile fraction and the half-time of recovery. An increase in the rate of recovery upon treatment with NI-57 indicates displacement of the BRPF protein from less mobile chromatin-bound states.[6][7][8]
Signaling Pathways and Experimental Workflows
BRPF1-MOZ/MORF Signaling Pathway
NI-57 targets the bromodomain of BRPF proteins. BRPF1 acts as a scaffold protein to assemble the MOZ/MORF histone acetyltransferase (HAT) complex, which also includes ING5 and MEAF6.[2][9] This complex plays a crucial role in gene regulation by acetylating lysine residues on histone tails, particularly H3K23.[2] This acetylation leads to a more open chromatin structure, facilitating gene transcription. By inhibiting the BRPF1 bromodomain, NI-57 can prevent the proper localization and function of this HAT complex, thereby modulating gene expression.
Caption: BRPF1-MOZ/MORF signaling pathway and the inhibitory action of NI-57.
Experimental Workflow for Cell Viability Assay
The following diagram illustrates the key steps in determining the effect of NI-57 on cell viability using an MTT assay.
Caption: Workflow for assessing cell viability with NI-57 using an MTT assay.
Experimental Workflow for FRAP Assay
This diagram outlines the process of a Fluorescence Recovery After Photobleaching (FRAP) experiment to assess NI-57's target engagement in live cells.
Caption: Workflow for a FRAP assay to measure NI-57's effect on BRPF protein dynamics.
References
- 1. Frontiers | The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases [frontiersin.org]
- 2. The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cymitquimica.com [cymitquimica.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Assessing cellular efficacy of bromodomain inhibitors using fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessing cellular efficacy of bromodomain inhibitors using fluorescence recovery after photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Bromodomain Inhibitors for Researchers, Scientists, and Drug Development Professionals
An Introduction to a New Frontier in Epigenetic Drug Discovery
Bromodomain inhibitors have emerged as a promising class of therapeutic agents, targeting the epigenetic regulation of gene expression that is often dysregulated in diseases such as cancer and inflammation. This guide provides a comprehensive technical overview of bromodomain inhibitors, including their mechanism of action, key signaling pathways, and the experimental methodologies used for their characterization.
Core Concepts of Bromodomain Inhibition
Bromodains are protein domains that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is a critical step in the assembly of transcriptional regulatory complexes, which control the expression of genes involved in cell proliferation, differentiation, and inflammation. The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are particularly well-studied targets for bromodomain inhibitors.
Small molecule inhibitors that competitively bind to the acetyl-lysine binding pocket of bromodomains can displace them from chromatin, thereby disrupting the transcriptional programs of key oncogenes and inflammatory genes. This mechanism forms the basis of their therapeutic potential.
Mechanism of Action and Key Signaling Pathways
Bromodomain inhibitors, particularly those targeting the BET family, exert their effects by modulating several critical signaling pathways.
Downregulation of MYC
One of the most well-characterized effects of BET inhibitors is the downregulation of the MYC oncogene.[1] BRD4, a key member of the BET family, is known to occupy the super-enhancers that drive MYC expression.[2] By displacing BRD4 from these regulatory regions, BET inhibitors effectively suppress MYC transcription, leading to cell cycle arrest and apoptosis in various cancer models.[1][3]
Modulation of the NF-κB Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses and cell survival. BRD4 has been shown to interact with the acetylated RelA subunit of NF-κB, promoting the transcription of NF-κB target genes.[4] BET inhibitors can disrupt this interaction, leading to the suppression of pro-inflammatory cytokine production and induction of apoptosis in cancer cells.[5][6]
Quantitative Data on Bromodomain Inhibitors
The potency and efficacy of bromodomain inhibitors are determined through a variety of in vitro and in vivo assays. The following tables summarize key quantitative data for several representative inhibitors.
Table 1: In Vitro Binding Affinity (IC50) of Selected Bromodomain Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| JQ1 | BRD4(1) | TR-FRET | 77 | [7] |
| OTX015 (Birabresib) | BRD2, BRD3, BRD4 | Cell-free | 10-19 | [8] |
| CPI-0610 (Pelabresib) | BRD4-BD1 | TR-FRET | 39 | [8] |
| I-BET762 (Molibresib) | BET proteins | Cell-free | ~35 | [8] |
| ABBV-744 | BRD4-BD2 | (not specified) | <1 | [9] |
Table 2: Cellular Potency (EC50) of Selected Bromodomain Inhibitors
| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |
| OTX015 | Ependymoma Stem Cells | Cell Viability | 121.7 - 451.1 | [9] |
| CPI-0610 | MV-4-11 | MYC expression | <100 | [10] |
Table 3: Pharmacokinetic Parameters of Selected Bromodomain Inhibitors in Humans
| Compound | Tmax (h) | t1/2 (h) | Key Findings | Reference |
| OTX015 (Birabresib) | 1-4 | 7.16 | Dose-proportional AUC. | [11] |
| CPI-0610 (Pelabresib) | (not specified) | ~15 | Supports once-daily dosing. | [8] |
Experimental Protocols
A variety of experimental techniques are employed to discover, characterize, and validate bromodomain inhibitors.
Experimental Workflow for Bromodomain Inhibitor Discovery
The discovery and development of bromodomain inhibitors typically follow a structured workflow, from initial screening to preclinical evaluation.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Binding Affinity
Principle: This bead-based assay measures the interaction between a bromodomain and a biotinylated acetyl-histone peptide. Donor and acceptor beads are brought into proximity when the bromodomain binds the peptide. Upon laser excitation of the donor bead, singlet oxygen is generated, which diffuses to the acceptor bead, resulting in a chemiluminescent signal. Inhibitors that disrupt this interaction cause a decrease in the signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS).
-
Dilute the GST-tagged bromodomain protein and the biotinylated histone peptide to the desired concentrations in assay buffer.
-
Prepare a serial dilution of the test inhibitor.
-
Prepare a suspension of Glutathione-coated Donor beads and Streptavidin-coated Acceptor beads in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the bromodomain protein solution to each well.
-
Add 5 µL of the inhibitor dilution or vehicle control.
-
Add 5 µL of the biotinylated histone peptide solution.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the Acceptor bead suspension.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of the Donor bead suspension.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The signal is measured as light emission at 520-620 nm.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
NanoBRET™ Target Engagement Assay for Cellular Affinity
Principle: This assay measures the binding of a test compound to a full-length bromodomain protein fused to NanoLuc® luciferase within living cells. A fluorescent tracer that binds to the bromodomain competes with the test compound. When the tracer is bound, its proximity to the NanoLuc® luciferase results in Bioluminescence Resonance Energy Transfer (BRET). A test compound that binds to the bromodomain will displace the tracer, leading to a decrease in the BRET signal.
Detailed Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a vector expressing the NanoLuc®-bromodomain fusion protein.
-
Culture the transfected cells for 24-48 hours.
-
Harvest and resuspend the cells in the appropriate assay medium.
-
-
Assay Procedure (96-well or 384-well plate format):
-
Dispense the cell suspension into the wells of a white, opaque plate.
-
Add the NanoBRET™ tracer to all wells at a final concentration near its EC50.
-
Add a serial dilution of the test compound or vehicle control.
-
Incubate the plate at 37°C and 5% CO2 for 2 hours.
-
Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor.
-
Incubate for 3-5 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal at two wavelengths (e.g., 460 nm for NanoLuc® and 618 nm for the tracer) using a BRET-capable plate reader.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Normalize the BRET ratio to the vehicle control.
-
Determine the IC50 value by fitting the data to a competitive binding curve.
-
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Principle: CETSA® is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability. When cells are heated, proteins denature and aggregate. The presence of a bound ligand can stabilize the target protein, leading to a higher melting temperature (Tm). This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.
Detailed Protocol:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
-
Heat Treatment:
-
Harvest the treated cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Include an unheated control sample.
-
-
Protein Extraction and Quantification:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction from the aggregated protein by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein in the soluble fraction using a method such as Western blotting, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.
-
The shift in the melting curve (ΔTm) indicates target engagement by the compound.
-
Alternatively, an isothermal dose-response can be performed by heating all samples at a single temperature (chosen from the melting curve) with varying compound concentrations to determine an EC50 for target engagement.
-
Conclusion and Future Perspectives
Bromodomain inhibitors represent a vibrant and rapidly evolving field of drug discovery. Their ability to modulate epigenetic gene regulation has opened up new therapeutic avenues for a wide range of diseases. The continued development of more selective and potent inhibitors, coupled with a deeper understanding of their complex biological effects, holds great promise for the future of precision medicine. The experimental methodologies outlined in this guide provide the foundation for the rigorous characterization and advancement of this exciting class of therapeutic agents.
References
- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NF-κB–Dependent Signaling Enhances Sensitivity and Overcomes Resistance to BET Inhibition in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-κB-Dependent Signaling Enhances Sensitivity and Overcomes Resistance to BET Inhibition in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Phase I Population Pharmacokinetic Assessment of the Oral Bromodomain Inhibitor OTX015 in Patients with Haematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
NI 57 in vitro assay protocols
An overview of in vitro applications for NI-57, a potent and selective inhibitor of the Bromodomain and PHD Finger (BRPF) family of proteins. This document provides detailed protocols for researchers, scientists, and drug development professionals interested in utilizing NI-57 for in vitro studies.
Introduction to NI-57
NI-57 is a chemical probe that acts as a potent inhibitor of the BRPF family of bromodomains, which includes BRPF1, BRPF2 (also known as BRD1), and BRPF3.[1][2] These proteins are involved in the regulation of gene transcription by modulating the activity of MYST histone acetyltransferases.[3] Dysregulation of BRPF-containing complexes has been implicated in various diseases, including certain types of cancer like acute myeloid leukemia (AML).[3] NI-57 serves as a valuable tool for investigating the biological functions of BRPF bromodomains and for validating them as potential therapeutic targets.
Biochemical and Cellular Activity of NI-57
The following table summarizes the key quantitative data regarding the in vitro activity of NI-57.
| Parameter | BRPF1 | BRPF2 (BRD1) | BRPF3 | BRD9 | TRIM24 |
| IC₅₀ (nM) | 3.1[1] | 46[1] | 140[1] | 520[1] | 1600[1][4] |
| K_d_ (nM) | 31 ± 2[1] | 110 ± 13[1] | 410 ± 47[1] | 1000 ± 130[1] | - |
BRPF Signaling Pathway
BRPF proteins act as scaffolding proteins that assemble histone acetyltransferase (HAT) complexes, primarily those containing MYST family HATs (e.g., MOZ, MORF). By binding to acetylated lysines on histones via their bromodomain, BRPF proteins recruit the HAT complex to specific chromatin regions, leading to further histone acetylation and subsequent gene transcription. Inhibition of the BRPF bromodomain by NI-57 disrupts this interaction, preventing the recruitment of the HAT complex and thereby inhibiting gene transcription.
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
This protocol describes how to assess the effect of NI-57 on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., an AML cell line)
-
NI-57 (Sigma, Cat# SML1486 or similar)[5]
-
Cell Counting Kit-8 (CCK-8)
-
Complete cell culture medium
-
96-well plates
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize and resuspend cells in complete medium. c. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.[5]
-
Compound Preparation: a. Prepare a 10 mM stock solution of NI-57 in DMSO.[6] b. Perform serial dilutions of the NI-57 stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a DMSO-only vehicle control.
-
Cell Treatment: a. Remove the old medium from the wells. b. Add 100 µL of the prepared NI-57 dilutions or vehicle control to the respective wells. c. Incubate the plate for 48-72 hours.
-
Cell Viability Measurement: a. Add 10 µL of CCK-8 solution to each well. b. Incubate for 1-4 hours at 37°C. c. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (medium only). b. Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. c. Plot the percentage of viability against the log of the NI-57 concentration to determine the IC₅₀ value.
Protocol 2: In Vitro Target Engagement Assay (Differential Scanning Fluorimetry)
This protocol is for confirming the direct binding of NI-57 to BRPF proteins using differential scanning fluorimetry (DSF), which measures the change in protein thermal stability upon ligand binding.
Materials:
-
Recombinant BRPF1, BRPF2, or BRPF3 protein
-
NI-57
-
SYPRO Orange dye
-
DMSO
-
Real-time PCR instrument with thermal ramping capability
Procedure:
-
Preparation of Reagents: a. Dilute the recombinant BRPF protein to a final concentration of 2 µM in a suitable buffer. b. Prepare a 10 mM stock solution of NI-57 in DMSO. Serially dilute NI-57 to the desired concentrations. c. Dilute SYPRO Orange dye according to the manufacturer's instructions.
-
Assay Setup: a. In a 96-well PCR plate, add the diluted BRPF protein. b. Add NI-57 at various concentrations to the wells. Include a DMSO vehicle control. c. Add the diluted SYPRO Orange dye to each well. d. Seal the plate.
-
Thermal Shift Measurement: a. Place the plate in a real-time PCR instrument. b. Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute. c. Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
Data Analysis: a. Plot fluorescence intensity versus temperature to generate a melting curve for each sample. b. The midpoint of the transition in the melting curve is the melting temperature (Tm). c. A shift in the Tm (ΔTm) in the presence of NI-57 compared to the vehicle control indicates binding.[4]
Protocol 3: Gene Expression Analysis by RT-qPCR
This protocol determines the effect of NI-57 on the expression of a known BRPF1 target gene.
Materials:
-
Cell line expressing BRPF1
-
NI-57
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for a target gene and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat cells with a specific concentration of NI-57 (e.g., the IC₅₀ value determined from the viability assay) or a vehicle control for 24-48 hours.
-
RNA Extraction: a. Lyse the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol. b. Quantify the RNA and assess its purity.
-
cDNA Synthesis: a. Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix. b. Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for the target and housekeeping genes. b. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the NI-57 treated samples to the vehicle control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Probe NI-57 | Chemical Probes Portal [chemicalprobes.org]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn2.caymanchem.com [cdn2.caymanchem.com]
Application Notes and Protocols for NI-57 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NI-57 is a potent and selective chemical probe that acts as a pan-inhibitor of the bromodomains of the Bromodomain and PHD Finger (BRPF) family of proteins, specifically BRPF1, BRPF2, and BRPF3.[1][2][3] These BRPF proteins are crucial scaffolding components of histone acetyltransferase (HAT) complexes, including the MOZ/MORF and HBO1 complexes.[2] By binding to the acetyl-lysine recognition pocket of the BRPF bromodomain, NI-57 prevents the recruitment of these HAT complexes to chromatin. This leads to a modulation of histone acetylation at specific gene loci and subsequent alteration of gene expression, which can impact cellular processes such as proliferation, cell cycle progression, and differentiation.[2] These application notes provide an overview of the mechanism of action of NI-57 and detailed protocols for its use in various cell-based assays.
Mechanism of Action
BRPF1, BRPF2, and BRPF3 act as essential adaptors within the MOZ/MORF and HBO1 histone acetyltransferase (HAT) complexes.[2][4] These complexes are responsible for acetylating specific lysine residues on histone tails, a key epigenetic modification associated with active gene transcription. The bromodomain of BRPF proteins recognizes and binds to acetylated lysines on histones, thereby anchoring the HAT complex to specific chromatin regions. This targeted acetylation leads to a more open chromatin structure, facilitating the binding of transcription factors and promoting gene expression.
NI-57 directly interferes with this process by competitively binding to the bromodomain of BRPF proteins.[1][3] This inhibition prevents the "reading" of acetylated histone marks and the subsequent recruitment of the HAT complexes to their target gene promoters. Consequently, histone acetylation at these specific loci is reduced, leading to a more condensed chromatin state and the repression of target gene transcription. This targeted epigenetic modulation makes NI-57 a valuable tool for studying the biological roles of BRPF proteins and a potential therapeutic agent in diseases characterized by aberrant gene expression, such as cancer.[2]
Signaling Pathway of NI-57 Action
Caption: Mechanism of NI-57 action on the BRPF-HAT signaling pathway.
Quantitative Data
The following table summarizes the binding affinities and inhibitory concentrations of NI-57 and a similar pan-BRPF inhibitor, OF-1.
| Compound | Target | Assay Type | IC50 / Kd | Reference |
| NI-57 | BRPF1B | ALPHAscreen | 114 nM (IC50) | [2] |
| BRPF1B | Isothermal Titration Calorimetry (ITC) | 31 nM (Kd) | ||
| BRPF2 | Isothermal Titration Calorimetry (ITC) | 108 nM (Kd) | ||
| BRPF3 | Isothermal Titration Calorimetry (ITC) | 408 nM (Kd) | ||
| OF-1 | BRPF1B | ALPHAscreen | 270 nM (IC50) | [2] |
| BRPF1B | Isothermal Titration Calorimetry (ITC) | 100 nM (Kd) | [5] | |
| BRPF2 | Isothermal Titration Calorimetry (ITC) | 500 nM (Kd) | [5] | |
| BRPF3 | Isothermal Titration Calorimetry (ITC) | 2400 nM (Kd) | ||
| TRIM24 | ALPHAscreen | 270 nM (IC50) | [1] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of NI-57 on the proliferation of adherent cancer cell lines.
Materials:
-
NI-57
-
Adherent cancer cell line of choice (e.g., HepG2)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Protocol Workflow:
Caption: Workflow for the MTT cell proliferation assay.
Detailed Steps:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare a 2X stock solution of NI-57 in complete medium at various concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the 2X NI-57 solution to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well.
-
Incubation: Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
NI-57
-
Cell line of choice
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Protocol Workflow:
Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.
Detailed Steps:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at an appropriate density in 100 µL of complete medium.
-
Compound Treatment: Treat cells with NI-57 at various concentrations. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.
Western Blot for Histone Acetylation
This protocol is to assess the effect of NI-57 on the levels of specific histone acetylation marks.
Materials:
-
NI-57
-
Cell line of choice
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Histone extraction buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-H3K14ac, anti-H3K23ac, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol Workflow:
Caption: Workflow for Western blot analysis of histone acetylation.
Detailed Steps:
-
Cell Treatment and Lysis: Treat cells with NI-57 for the desired time. Harvest the cells and perform histone extraction using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE: Denature the histone samples and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-H3K14ac) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST and then incubate with a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels (e.g., total H3) to determine the relative change in histone acetylation.
Conclusion
NI-57 is a valuable chemical probe for investigating the biological functions of the BRPF family of bromodomains. Its ability to selectively inhibit the recruitment of HAT complexes to chromatin provides a powerful tool for dissecting the role of specific histone acetylation events in gene regulation and cellular processes. The protocols provided here offer a starting point for researchers to explore the effects of NI-57 in various cell-based assay systems, which will contribute to a deeper understanding of epigenetic regulation in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Targeting of Bromodomains of the Bromodomain-PHD Fingers Family Impairs Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Application of Nickel in Epigenetic Research: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel (Ni), a transition metal and known human carcinogen, has been identified as a significant modulator of the epigenetic landscape. While its mutagenic activity is weak, a substantial body of evidence indicates that nickel's primary carcinogenic and toxic effects are mediated through epigenetic mechanisms. These alterations, which do not change the underlying DNA sequence, include DNA methylation and post-translational modifications of histone proteins, leading to aberrant gene expression. Understanding the epigenetic impact of nickel is crucial for elucidating mechanisms of carcinogenesis, identifying biomarkers of exposure, and developing potential therapeutic interventions.
These application notes provide detailed protocols and summarize key quantitative findings regarding the epigenetic effects of nickel exposure on mammalian cells.
Application Note 1: Analysis of Nickel-Induced DNA Hypermethylation
Nickel exposure has been consistently shown to induce hypermethylation of CpG islands in the promoter regions of various tumor suppressor genes, leading to their transcriptional silencing. This process is a key mechanism in nickel-induced carcinogenesis.[1][2]
Quantitative Data Summary: Nickel-Induced Hypermethylation of Tumor Suppressor Genes
The following table summarizes the observed hypermethylation of specific tumor suppressor genes in response to nickel exposure in various experimental models.
| Gene | Cell Line / Animal Model | Nickel Compound | Exposure Concentration/Dose | Method of Analysis | Outcome | Reference |
| p16 (CDKN2A) | Wistar Rats | Nickel subsulfide (Ni3S2) | 10 mg (intramuscular injection) | Quantitative Real-time Methylation-Specific PCR | Hypermethylation in muscle tumors | [2] |
| p16 (CDKN2A) | C57BL/6 Mice | Nickel sulfide | Not specified | Not specified | Hypermethylation in all induced tumors | [3] |
| RAR-β2 | Wistar Rats | Nickel subsulfide (Ni3S2) | 10 mg (intramuscular injection) | Quantitative Real-time Methylation-Specific PCR | Hypermethylation in muscle tumors | [2] |
| RASSF1A | Wistar Rats | Nickel subsulfide (Ni3S2) | 10 mg (intramuscular injection) | Quantitative Real-time Methylation-Specific PCR | Hypermethylation in muscle tumors | [2] |
| MGMT | Human bronchial epithelial cells (16HBE) | Not specified | Not specified | Not specified | DNA hypermethylation at the promoter | [1] |
| CDH1 | Not specified | Not specified | Not specified | Not specified | Associated with Ni-induced DNA hypermethylation | [1] |
Experimental Workflow: Analysis of Gene-Specific DNA Methylation
The following diagram illustrates the typical workflow for analyzing nickel-induced DNA methylation of a specific gene.
References
- 1. Nickel-induced alterations to chromatin structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylation of RAR-β2, RASSF1A, and CDKN2A genes induced by nickel subsulfide and nickel-carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epigenetics in metal carcinogenesis: Nickel, Arsenic, Chromium and Cadmium - PMC [pmc.ncbi.nlm.nih.gov]
NI-57: A Potent and Selective Chemical Probe for BRPF1 Bromodomain
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
NI-57 is a powerful chemical probe designed for the selective inhibition of the BRPF1 (Bromodomain and PHD Finger Containing Protein 1) bromodomain. BRPF1 is a crucial scaffolding protein within the MOZ/MORF (Monocytic Leukemia Zinc Finger Protein/MOZ-Related Factor) histone acetyltransferase (HAT) complexes. These complexes play a vital role in chromatin remodeling and gene transcription, and their dysregulation has been implicated in various diseases, including cancer. NI-57 provides a valuable tool for investigating the biological functions of BRPF1 and for the development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the utilization of NI-57 as a chemical probe for BRPF1.
Data Presentation: Quantitative Analysis of NI-57
The following tables summarize the binding affinity, selectivity, and cellular activity of NI-57.
Table 1: Binding Affinity of NI-57 for BRPF Family Bromodomains
| Target | Method | Kd (nM) | IC50 (nM) | Reference |
| BRPF1 | ITC | 31 | - | [1] |
| BRPF1 | AlphaScreen | - | 114 | [1] |
| BRPF2 | ITC | 108 | - | [1] |
| BRPF3 | ITC | 408 | - | [1] |
Table 2: Selectivity Profile of NI-57 Against Other Bromodomains
| Target | Method | Kd (nM) | Selectivity (fold vs BRPF1) | Reference |
| BRD9 | ITC | 1000 | 32 | [1] |
| BRD4 | ITC | 3900 | 126 | [1] |
| TRIM24 | BROMOscan | 1600 | 52 | [2] |
Table 3: Cellular Activity of NI-57
| Assay | Cell Line | Effect | IC50 (µM) | Reference |
| NanoBRET | HEK293T | Displacement of BRPF1B from histone H3.3 | 0.07 | [1] |
| FRAP | U2OS | Accelerated recovery of GFP-BRPF2 (indicating displacement from chromatin) | 1 | [1] |
| Cell Proliferation | HCC cell lines | Suppression of proliferation | Dose-dependent | [3] |
| Senescence | HCC cell lines | Induction of cellular senescence | Dose-dependent | [3] |
Experimental Protocols
Herein are detailed methodologies for key experiments to characterize the interaction of NI-57 with BRPF1.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand (NI-57) to a protein (BRPF1 bromodomain), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified recombinant BRPF1 bromodomain protein
-
NI-57 compound
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
-
Syringe and sample cell for ITC instrument
Protocol:
-
Sample Preparation:
-
Dialyze the purified BRPF1 bromodomain against the ITC buffer overnight at 4°C.
-
Dissolve NI-57 in the final dialysis buffer to a concentration of approximately 10-20 times the expected Kd. The BRPF1 bromodomain concentration should be approximately 10-fold lower than the NI-57 concentration.
-
Degas both the protein and compound solutions for 10-15 minutes prior to the experiment.
-
-
ITC Experiment:
-
Load the BRPF1 bromodomain solution into the sample cell and the NI-57 solution into the syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial injection of 0.4 µL, followed by a series of 19 injections of 2 µL each, with a spacing of 150 seconds between injections.
-
Set the stirring speed to 750 rpm.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the integrated data to a one-site binding model to determine the Kd, n, and ΔH.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay used to measure the inhibition of protein-protein interactions. In this context, it is used to determine the IC50 of NI-57 in disrupting the interaction between the BRPF1 bromodomain and an acetylated histone peptide.
Materials:
-
His-tagged BRPF1 bromodomain
-
Biotinylated histone H4 acetylated at lysine 12 (H4K12ac) peptide
-
Streptavidin-coated Donor beads
-
Nickel chelate (Ni-NTA) Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS)
-
NI-57 compound
-
384-well microplate
-
Plate reader capable of AlphaScreen detection
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of NI-57 in assay buffer.
-
Prepare a mixture of His-tagged BRPF1 bromodomain and biotinylated H4K12ac peptide in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the NI-57 serial dilution to the wells of the 384-well plate.
-
Add 5 µL of the BRPF1/H4K12ac mixture to each well.
-
Incubate at room temperature for 30 minutes.
-
Add 10 µL of a mixture of Streptavidin-coated Donor beads and Ni-NTA Acceptor beads to each well.
-
Incubate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the AlphaScreen signal against the logarithm of the NI-57 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the engagement of a compound with its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cells expressing BRPF1 (e.g., HEK293T, U2OS)
-
NI-57 compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Western blotting reagents and anti-BRPF1 antibody
Protocol:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with various concentrations of NI-57 or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Heat Shock:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Perform SDS-PAGE and Western blotting using an anti-BRPF1 antibody to detect the amount of soluble BRPF1 at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble BRPF1 against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of NI-57 indicates target engagement.
-
Mandatory Visualizations
Caption: BRPF1 Signaling Pathway and Inhibition by NI-57.
Caption: Experimental Workflow for NI-57 Characterization.
Caption: Logical Relationship of NI-57 Action.
References
- 1. The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases [frontiersin.org]
- 3. Crosstalk between epigenetic readers regulates the MOZ/MORF HAT complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of NI-57 in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The investigation of novel therapeutic agents is a cornerstone of cancer research. Nickel (Ni)-based compounds have emerged as a promising class of potential anti-cancer agents, with studies indicating their ability to induce cytotoxicity and apoptosis in various cancer cell lines.[1][2][3] This document provides a comprehensive set of protocols for the initial in vitro characterization of a novel investigational nickel-based compound, designated NI-57. The following experimental designs are intended to assess the cytotoxic and mechanistic effects of NI-57 on cancer cell lines, providing a foundational understanding of its therapeutic potential.
1. Experimental Workflow
The overall workflow for the in vitro evaluation of NI-57 is depicted below. This process begins with assessing the compound's effect on cell viability to determine its cytotoxic potential and effective dose range. Subsequent experiments delve into the mechanisms of cell death, such as apoptosis and cell cycle arrest. Finally, molecular analyses are employed to investigate the underlying signaling pathways and changes in gene expression.
Caption: Overall experimental workflow for the in vitro characterization of NI-57.
2. Experimental Protocols
2.1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[4][5]
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
NI-57 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of NI-57 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the NI-57 dilutions (including a vehicle control) to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of NI-57 that inhibits 50% of cell growth).
-
2.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
-
Materials:
-
Cancer cell line
-
6-well plates
-
NI-57
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with NI-57 at the determined IC50 concentration for 24 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
2.3. Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][9]
-
Materials:
-
Cancer cell line
-
6-well plates
-
NI-57
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with NI-57 at the IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
2.4. Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to analyze the effect of NI-57 on key signaling proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, Caspase-3, p53, Cyclin D1).[10][11]
-
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse the treated and untreated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
2.5. Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the expression levels of specific genes of interest that may be modulated by NI-57 treatment.[12]
-
Materials:
-
Treated and untreated cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
-
-
Protocol:
-
Extract total RNA from treated and untreated cells.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA template, primers, and master mix.
-
Run the qPCR reaction in a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
3. Data Presentation
The following tables provide examples of how to structure the quantitative data obtained from the described experiments.
Table 1: Effect of NI-57 on Cell Viability (IC50 Values)
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 24 | 71.52 |
| HT-29 | 24 | 6.26 |
| WiDr | 24 | 6.07 |
Table 2: Apoptosis Analysis by Flow Cytometry (% of Cells)
| Treatment | Viable | Early Apoptotic | Late Apoptotic | Necrotic |
| Control | 95.2 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| NI-57 (IC50) | 45.8 ± 3.5 | 25.3 ± 2.8 | 20.1 ± 2.2 | 8.8 ± 1.1 |
Table 3: Cell Cycle Distribution (% of Cells)
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Control | 60.5 ± 2.9 | 25.1 ± 1.8 | 14.4 ± 1.3 |
| NI-57 (IC50) | 75.2 ± 3.1 | 15.3 ± 2.0 | 9.5 ± 1.5 |
Table 4: Relative Gene Expression by qPCR (Fold Change)
| Gene | NI-57 Treatment (Fold Change vs. Control) |
| Bax | 3.2 ± 0.4 |
| Bcl-2 | 0.4 ± 0.1 |
| Caspase-3 | 4.1 ± 0.5 |
| p53 | 2.8 ± 0.3 |
4. Postulated Signaling Pathway
Based on literature for nickel-based compounds, NI-57 may induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of intrinsic and extrinsic apoptotic pathways.[2][13]
Caption: Postulated signaling pathway for NI-57-induced apoptosis in cancer cells.
These application notes and protocols provide a robust framework for the initial in vitro evaluation of the novel anti-cancer compound NI-57. The successful execution of these experiments will yield crucial data on the compound's efficacy, mechanism of action, and its effects on key cellular processes. This information is vital for making informed decisions regarding the further development of NI-57 as a potential therapeutic agent.
References
- 1. In vitro and in vivo anticancer activity of nickel (II) tetraazamacrocyclic diperchlorate complex, [(Ni-Me8[14]diene)(ClO4)2] against ehrlich ascites carcinoma (EAC) and MCF7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of the Novel Nickel(II) Complex in Simultaneous Reactivation of the Apoptotic Signaling Networks Against Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Overview of Cell Viability & Proliferation Assays | Danaher Life Sciences [lifesciences.danaher.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. 4.8. Gene Expression Analysis [bio-protocol.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: NI-57 Dosage and Administration in Mice Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NI-57 is a potent and selective chemical probe for the bromodomain (BRD) of the Bromodomain and Plant Homeodomain finger-containing (BRPF) family of proteins, acting as a BRD1 inhibitor (iBRD1).[1] These proteins are crucial scaffolding components for histone acetyltransferase (HAT) complexes, playing a significant role in chromatin modification and gene transcription.[1] Dysregulation of BRD1 has been implicated in various diseases, including hepatocellular carcinoma (HCC).[1] Preclinical studies in mouse models have demonstrated the potential of NI-57 in modulating lipid metabolism and inhibiting tumor progression, particularly in combination with other therapeutic agents.[1]
These application notes provide a comprehensive overview of the dosage and administration of NI-57 in mice models based on available preclinical data. Detailed protocols for key experimental procedures are also provided to facilitate the design and execution of further research.
Data Presentation
In Vivo Dosage and Administration of NI-57 in a Mouse Xenograft Model
| Parameter | Value | Reference |
| Compound | NI-57 (BRD1 inhibitor) | [1] |
| Mouse Model | Xenograft model of Hepatocellular Carcinoma (HCC) | [1] |
| Dosage | 10 mg/kg | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | [1] |
| Frequency | Daily | [1] |
| Combination Therapy | Simvastatin (40 mg/kg, i.p., daily) | [1] |
| Observed Effects | - Decreased SREBF1, FASN, and SCD1 expression in tumor tissue- Reduced total cholesterol in tumor tissue- Synergistic inhibition of HCC progression with simvastatin | [1] |
Pharmacokinetic Profile of NI-57 in Mice
Experimental Protocols
Protocol 1: Hepatocellular Carcinoma (HCC) Xenograft Mouse Model
This protocol outlines the establishment and treatment of an HCC xenograft model in mice to evaluate the in vivo efficacy of NI-57.
Materials:
-
HCC cell line (e.g., HepG2, Huh7)
-
Nude mice (e.g., BALB/c nude mice, 4-6 weeks old)
-
Matrigel (or similar basement membrane matrix)
-
NI-57
-
Simvastatin (for combination studies)
-
Sterile saline or appropriate vehicle
-
Syringes and needles for injection
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture HCC cells under standard conditions. Prior to injection, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=6 per group is recommended for statistical power).[1]
-
Drug Administration:
-
NI-57 Group: Administer NI-57 at 10 mg/kg daily via intraperitoneal injection.[1]
-
Vehicle Control Group: Administer the corresponding vehicle (e.g., sterile saline) daily via intraperitoneal injection.
-
Combination Therapy Group (Optional): Administer NI-57 (10 mg/kg, i.p., daily) and simvastatin (40 mg/kg, i.p., daily).[1]
-
-
Endpoint: Continue treatment for a predetermined period (e.g., 2-4 weeks) or until tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors for further analysis.
Protocol 2: Immunohistochemistry (IHC) for SREBF1, FASN, and SCD1
This protocol describes the detection of SREBF1, FASN, and SCD1 proteins in formalin-fixed, paraffin-embedded (FFPE) tumor tissues from the xenograft model.
Materials:
-
FFPE tumor sections (4-5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for quenching endogenous peroxidase
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies against SREBF1, FASN, and SCD1
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in citrate buffer (pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Block non-specific binding by incubating sections with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with primary antibodies against SREBF1, FASN, or SCD1 (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash slides with PBS and incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Signal Amplification: Wash slides with PBS and incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Detection: Wash slides with PBS and apply DAB substrate. Monitor for color development under a microscope.
-
Counterstaining: Rinse with water and counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a permanent mounting medium.
-
Analysis: Examine the slides under a microscope to assess the expression and localization of the target proteins.
Protocol 3: Total Cholesterol Assay in Tumor Tissue
This protocol provides a method for quantifying the total cholesterol content in tumor tissue samples using a commercially available colorimetric or fluorometric assay kit (e.g., Amplex Red Cholesterol Assay Kit).
Materials:
-
Tumor tissue samples
-
PBS (Phosphate-Buffered Saline)
-
Homogenizer
-
Cholesterol assay kit (containing cholesterol standards, reaction buffer, cholesterol oxidase, cholesterol esterase, HRP, and a colorimetric/fluorometric probe)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Excise and weigh a portion of the tumor tissue (approximately 10-20 mg).
-
Homogenize the tissue in an appropriate volume of cold assay buffer provided in the kit.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet insoluble material.
-
Collect the supernatant for the assay.
-
-
Standard Curve Preparation: Prepare a series of cholesterol standards according to the kit manufacturer's instructions.
-
Assay Reaction:
-
Add a specific volume of the tissue supernatant and each standard to separate wells of a 96-well plate.
-
Prepare a reaction mixture containing cholesterol oxidase, cholesterol esterase, HRP, and the probe in the reaction buffer, as per the kit's protocol.
-
Add the reaction mixture to each well.
-
-
Incubation: Incubate the plate at 37°C for the time specified in the kit's manual (typically 30-60 minutes), protected from light.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculation: Determine the cholesterol concentration in the samples by comparing their readings to the standard curve. Normalize the cholesterol content to the initial weight of the tumor tissue used.
Visualizations
Caption: NI-57 signaling pathway in HCC.
Caption: Experimental workflow for NI-57 evaluation.
References
Application Notes and Protocols for Measuring NI-57 Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the techniques used to measure the binding affinity of NI-57, a potent chemical probe for the bromodomains of the BRPF (BRomodomain and PHD Finger) family of proteins (BRPF1, BRPF2, and BRPF3).[1][2][3][4][5] Detailed protocols for key experiments are included to enable researchers to accurately characterize the interaction of NI-57 and similar compounds with their target proteins.
Introduction to NI-57 and the BRPF Family
NI-57 is a selective inhibitor that targets the bromodomains of the BRPF family of scaffolding proteins.[1][5] These proteins, which include BRPF1, BRPF2 (also known as BRD1), and BRPF3, are crucial components of histone acetyltransferase (HAT) complexes, specifically the MOZ/MORF family.[1][6] These complexes play a significant role in transcriptional regulation, DNA repair, and replication.[1] The aberrant function of these complexes has been implicated in diseases such as acute myeloid leukemia (AML), making the BRPF bromodomains attractive therapeutic targets.[1][7] Understanding the binding affinity and selectivity of inhibitors like NI-57 is a critical step in the development of novel epigenetic therapies.
Quantitative Binding Data for NI-57
The binding affinity of NI-57 for various bromodomains has been quantitatively assessed using multiple biophysical and biochemical techniques. The equilibrium dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key parameters for evaluating the potency and selectivity of NI-57.
| Target Bromodomain | Technique | Affinity Constant | Value (nM) |
| BRPF1B | Isothermal Titration Calorimetry (ITC) | Kd | 31[1][2][4][6] |
| BRPF2 (BRD1) | Isothermal Titration Calorimetry (ITC) | Kd | 108[1][2][4][6] |
| BRPF3 | Isothermal Titration Calorimetry (ITC) | Kd | 408[1][2][4][6] |
| BRD9 | Isothermal Titration Calorimetry (ITC) | Kd | 1000[3] |
| BRD4(1) | Isothermal Titration Calorimetry (ITC) | Kd | 3900[1] |
| BRPF1 | AlphaScreen | IC50 | 114[1] |
| BRPF2 (BRD1) | AlphaScreen | IC50 | 46[3] |
| BRPF3 | AlphaScreen | IC50 | 140[3] |
| BRD9 | AlphaScreen | IC50 | 520[3] |
| BRD4(1) | AlphaScreen | IC50 | 3700[3] |
| BRPF1B (in-cell) | NanoBRET™ | IC50 | 70[1] |
Experimental Protocols
Here, we provide detailed protocols for the key techniques used to measure the binding affinity of NI-57.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.
Principle: A solution of the ligand (NI-57) is titrated into a solution of the protein (BRPF bromodomain) in the sample cell of a calorimeter. The heat changes upon binding are measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.
Protocol:
-
Protein and Ligand Preparation:
-
Express and purify the BRPF bromodomain of interest to >95% purity.
-
Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a stock solution of NI-57 in 100% DMSO and then dilute it into the final ITC buffer to a final DMSO concentration of <5%. Ensure the final DMSO concentration is identical in both the protein and ligand solutions to minimize heat of dilution effects.
-
Accurately determine the concentrations of the protein and ligand solutions.
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the protein solution (e.g., 20-50 µM) into the sample cell.
-
Load the NI-57 solution (e.g., 200-500 µM) into the injection syringe.
-
Set the injection volume (e.g., 2 µL) and the spacing between injections (e.g., 150 seconds) to allow for a return to baseline.
-
Perform an initial injection of a smaller volume (e.g., 0.4 µL) and discard this data point during analysis.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Correct for the heat of dilution by performing a control titration of the ligand into the buffer.
-
Plot the corrected heat per injection against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, n, and ΔH.
-
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based, no-wash immunoassay used to measure the binding of molecules in a microplate format. It is a highly sensitive method for determining IC50 values in competitive binding assays.
Principle: A biotinylated histone peptide (the natural ligand for the bromodomain) is captured by streptavidin-coated Donor beads, and a His-tagged BRPF bromodomain is captured by Ni-NTA-coated Acceptor beads. When the protein and peptide bind, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor beads release singlet oxygen, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 520-620 nm. NI-57 competes with the histone peptide for binding to the bromodomain, causing a decrease in the AlphaScreen signal.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Prepare solutions of His-tagged BRPF bromodomain, biotinylated histone H4 acetylated at lysine 16 (H4K16ac) peptide, and NI-57 at various concentrations in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the NI-57 serial dilutions to the wells.
-
Add 2.5 µL of the His-tagged BRPF bromodomain solution.
-
Add 2.5 µL of the biotinylated H4K16ac peptide solution.
-
Incubate the plate at room temperature for 30 minutes.
-
In subdued light, add 2.5 µL of a pre-mixed solution of streptavidin-Donor beads and Ni-NTA-Acceptor beads.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the logarithm of the NI-57 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Principle of the AlphaScreen competitive binding assay.
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Assay
The NanoBRET™ assay is a proximity-based assay that can be used to measure protein-ligand engagement in living cells.
Principle: The BRPF bromodomain is expressed in cells as a fusion protein with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the bromodomain is added to the cells. When the tracer binds to the NanoLuc®-BRPF fusion protein, BRET occurs, and energy is transferred from the luciferase to the fluorophore, resulting in a fluorescent signal. Unlabeled NI-57 competes with the tracer for binding to the bromodomain, leading to a decrease in the BRET signal.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T) in a white, 96-well plate.
-
Transfect the cells with a plasmid encoding the NanoLuc®-BRPF1B fusion protein.
-
Incubate for 24 hours to allow for protein expression.
-
-
Assay Procedure:
-
Prepare serial dilutions of NI-57.
-
Add the NI-57 dilutions to the cells.
-
Add the fluorescently labeled tracer at a fixed concentration.
-
Add the NanoLuc® substrate (furimazine).
-
Incubate for a specified time (e.g., 2 hours) at 37 °C.
-
Measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the logarithm of the NI-57 concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for target engagement in a cellular context.
-
Caption: Workflow for the NanoBRET™ cellular target engagement assay.
BRPF Signaling Pathway Context
BRPF proteins are critical scaffolding components of the MOZ/MORF histone acetyltransferase (HAT) complexes. These complexes are involved in the acetylation of histones, an epigenetic modification that generally leads to a more open chromatin structure and increased gene transcription. NI-57, by binding to the BRPF bromodomain, prevents the recognition of acetylated histones, thereby disrupting the recruitment and activity of the HAT complex at specific genomic loci. This can lead to alterations in gene expression programs that are dependent on MOZ/MORF activity.
Caption: Simplified signaling context of BRPF proteins and the inhibitory action of NI-57.
References
- 1. NI-57 | Structural Genomics Consortium [thesgc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Design of a Chemical Probe for the Bromodomain and Plant Homeodomain Finger-Containing (BRPF) Family of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for NI-57 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NI-57 is a potent and selective chemical probe for the Bromodomain and PHD Finger (BRPF) family of proteins, which includes BRPF1, BRPF2, and BRPF3.[1][2] These proteins are crucial components of histone acetyltransferase (HAT) complexes and are implicated in various cellular processes, including transcriptional regulation and chromatin remodeling.[1] Dysregulation of BRPF activity has been linked to several diseases, making them attractive targets for therapeutic intervention. High-throughput screening (HTS) assays are essential for identifying and characterizing small molecule modulators of BRPF proteins. This document provides detailed application notes and protocols for utilizing NI-57 in HTS campaigns.
Mechanism of Action
NI-57 is a selective inhibitor of the BRPF family of bromodomains.[2] It binds with high affinity to the acetyl-lysine binding pocket of BRPF1B, BRPF2, and BRPF3, thereby disrupting their interaction with acetylated histones and other cellular proteins.[1] This inhibition modulates the activity of associated HAT complexes, leading to downstream effects on gene expression. The selectivity of NI-57 for the BRPF family over other bromodomain families, including the BET family, makes it a valuable tool for studying the specific functions of BRPF proteins.[1]
Data Presentation
In Vitro Potency and Selectivity of NI-57
| Target | Assay Type | Kd (nM) | IC50 (nM) |
| BRPF1B | Isothermal Titration Calorimetry (ITC) | 31 | - |
| BRPF2 | Isothermal Titration Calorimetry (ITC) | 108 | - |
| BRPF3 | Isothermal Titration Calorimetry (ITC) | 408 | - |
| BRPF1 | AlphaScreen | - | 114 |
| BRPF1 (Targetmol) | - | - | 3.1 |
| BRPF2 (Targetmol) | - | - | 46 |
| BRPF3 (Targetmol) | - | - | 140 |
| BRD9 | - | 1000 | - |
| BRD4 | - | 3900 | - |
Data compiled from multiple sources.[1][3]
Cellular Activity of NI-57
| Assay Type | Cell Line | Target | Effect | IC50 (µM) |
| NanoBRET™ | - | BRPF1B | Dose-dependent displacement from histone H3.3 | 0.07 |
| Fluorescence Recovery After Photobleaching (FRAP) | - | BRPF2 | Accelerated FRAP recovery, preventing binding to chromatin | - |
| Cellular Thermal Shift Assay (CETSA) | - | BRPF1B | Increased thermal stability | - |
Data from the Structural Genomics Consortium.[1]
Signaling Pathway
The following diagram illustrates the signaling pathway involving BRPF1 and the inhibitory action of NI-57. BRPF1 acts as a scaffold protein within the MOZ/MORF histone acetyltransferase (HAT) complex. This complex acetylates histones, leading to chromatin remodeling and gene transcription. NI-57 inhibits the bromodomain of BRPF1, preventing its recognition of acetylated histones and thereby disrupting the function of the HAT complex.
References
Troubleshooting & Optimization
NI 57 solubility and stability issues
Welcome to the technical support center for NI-57, a potent and selective chemical probe for the BRPF (Bromodomain and PHD Finger-containing) family of proteins. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of NI-57 in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is NI-57 and what is its primary mechanism of action?
A1: NI-57 is a potent and selective inhibitor of the bromodomains of the BRPF (Bromodomain and PHD Finger-containing) family of proteins, which includes BRPF1, BRPF2, and BRPF3.[1][2] These BRPF proteins are critical scaffolding components of the MOZ/MORF (MYST) histone acetyltransferase (HAT) complexes.[2] By inhibiting the BRPF bromodomains, NI-57 prevents the recruitment of these HAT complexes to chromatin, thereby modulating gene expression. This mechanism is crucial for processes such as the maintenance of HOX gene expression and the development of various tissues.[2]
Q2: In what research areas is NI-57 commonly used?
A2: NI-57 is utilized as a chemical probe to investigate the biological roles of the BRPF family of proteins in various cellular processes. It has been shown to inhibit the RANKL-induced differentiation of bone marrow cells and monocytes into osteoclasts. Additionally, at higher concentrations, it can reduce the gene expression of CCL-22.[1] Its ability to affect these pathways makes it a valuable tool in epigenetics, cancer research, and immunology.
Q3: What are the recommended storage conditions for NI-57 powder and stock solutions?
A3: For long-term storage, NI-57 as a crystalline solid should be stored at -20°C.[2] Stock solutions of NI-57 in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year.[1] It is advisable to use freshly prepared solutions and avoid long-term storage of diluted solutions to maintain the compound's integrity.[2]
Troubleshooting Guide
Issue 1: NI-57 Precipitation in Aqueous Solutions
Symptoms:
-
Visible precipitate or cloudiness after diluting a DMSO stock solution into aqueous media (e.g., cell culture medium, PBS).
Possible Causes:
-
Low Aqueous Solubility: NI-57 has limited solubility in aqueous solutions. The transition from a high-concentration DMSO stock to a primarily aqueous environment can cause the compound to crash out of solution.
-
Incorrect Dilution Method: Adding a small volume of concentrated DMSO stock directly to a large volume of aqueous buffer without proper mixing can lead to localized high concentrations and precipitation.
-
Buffer Composition: The pH, ionic strength, and presence of certain salts in the aqueous buffer can influence the solubility of NI-57.
Solutions:
-
Optimize Final DMSO Concentration: Aim for a final DMSO concentration in your assay that is as low as possible while maintaining NI-57 solubility. Many cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to determine the tolerance of your specific cell line.
-
Serial Dilutions: Prepare intermediate dilutions of your NI-57 stock solution in DMSO before the final dilution into the aqueous medium. This gradual reduction in concentration can help prevent precipitation.
-
Proper Mixing Technique: When making the final dilution, add the NI-57 solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and uniform dispersion.
-
Pre-warm Aqueous Media: Warming the cell culture media or buffer to 37°C before adding the NI-57 stock solution can sometimes improve solubility.
-
Solubilizing Agents (Use with Caution): For in vivo preparations, a formulation using PEG300 and Tween-80 has been described to create a suspended solution.[1] For in vitro assays, the use of such agents should be carefully validated as they can have their own biological effects.
Issue 2: Inconsistent or Lack of Biological Activity
Symptoms:
-
Failure to observe the expected biological effect (e.g., inhibition of cell proliferation, changes in gene expression) at previously reported effective concentrations.
Possible Causes:
-
Compound Degradation: Improper storage of NI-57 powder or stock solutions can lead to degradation. NI-57 is hygroscopic, and moisture can affect its stability.[1]
-
Inaccurate Concentration: Errors in weighing the compound or in performing serial dilutions can lead to a final concentration that is lower than intended. The molecular weight of different batches may vary slightly due to hydration, which should be accounted for when preparing stock solutions.
-
Cell Line Specific Effects: The cellular activity of NI-57 can be cell-line dependent. Some cancer cell lines show little effect on proliferation even at concentrations up to 10 µM.[1]
-
Assay Conditions: The duration of treatment, cell density, and specific assay methodology can all influence the observed activity of NI-57.
Solutions:
-
Verify Compound Integrity: Use a fresh vial of NI-57 or a newly prepared stock solution. Ensure that the compound has been stored under the recommended conditions.
-
Confirm Concentration: Double-check all calculations for stock solution preparation and dilutions. If possible, verify the concentration of the stock solution using an analytical method like HPLC.
-
Optimize Treatment Conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and assay.
-
Positive Controls: Include a known positive control for your assay to ensure that the experimental system is working as expected.
-
Target Engagement Assay: If possible, perform a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ assay, to confirm that NI-57 is interacting with its intended BRPF targets within your cells.[3]
Data Presentation
Table 1: Solubility of NI-57
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 100[1] | 260.81[1] | Ultrasonic treatment may be needed. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[1] |
| Dimethyl formamide | 30[2] | 78.24 | - |
Table 2: In Vitro Potency of NI-57
| Target | IC₅₀ (nM) | Kd (nM) | Assay Method |
| BRPF1 | 3.1[1] | 31[1] | Isothermal Titration Calorimetry (ITC)[1] |
| BRPF2 (BRD1) | 46[1] | 108[2] | Isothermal Titration Calorimetry (ITC)[2] |
| BRPF3 | 140[1] | 408[2] | Isothermal Titration Calorimetry (ITC)[2] |
| BRD9 | 520[1] | 1000[1] | Isothermal Titration Calorimetry (ITC)[1] |
| BRD4 (BD1) | 3700[1] | - | - |
| TRIM24 | 1600[1] | - | - |
Experimental Protocols
Protocol 1: Preparation of NI-57 Stock Solution
Materials:
-
NI-57 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Allow the vial of NI-57 powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of NI-57 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1]
Protocol 2: General Cell-Based Assay Workflow
Materials:
-
Cells of interest
-
Complete cell culture medium
-
NI-57 DMSO stock solution
-
Multi-well cell culture plates
-
Assay-specific reagents (e.g., cell viability reagent, lysis buffer, antibodies)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the specific assay and allow them to adhere and grow overnight.
-
Compound Preparation: On the day of treatment, thaw an aliquot of the NI-57 DMSO stock solution. Prepare serial dilutions of NI-57 in complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of NI-57 or vehicle control.
-
Incubation: Incubate the cells for the predetermined duration of the experiment (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform the specific assay to measure the desired biological endpoint (e.g., cell viability, gene expression, protein levels).
Visualizations
Caption: Mechanism of action of NI-57 in inhibiting the BRPF/MOZ-HAT complex.
Caption: General experimental workflow for a cell-based assay using NI-57.
References
Technical Support Center: Optimizing NI-57 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of NI-57 for cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is NI-57 and what is its mechanism of action?
A1: NI-57 is a potent and selective small molecule inhibitor of the Bromodomain and PHD Finger (BRPF) family of proteins, specifically BRPF1, BRPF2, and BRPF3.[1][2] These proteins are involved in chromatin remodeling and gene transcription. By inhibiting the bromodomain of these proteins, NI-57 disrupts their function, which can impact downstream cellular processes, including cell differentiation. For instance, it has been shown to inhibit the RANKL-induced differentiation of primary murine bone marrow cells and human primary monocytes into osteoclasts.[1]
Q2: What is the recommended starting concentration for NI-57 in cell culture?
A2: A good starting point for determining the optimal concentration of NI-57 is to perform a dose-response experiment. Based on its reported in vitro potency (IC50 values), a concentration range of 1 nM to 1 µM is a reasonable starting point for most cell lines. It is crucial to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store NI-57?
A3: NI-57 is a solid compound.[2] For cell culture experiments, it is recommended to dissolve it in a suitable solvent like DMSO to create a concentrated stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store it at -20°C for long-term stability.[1] Before use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. Always perform a vehicle control (medium with the same concentration of DMSO) in your experiments.
Q4: How can I determine if NI-57 is active in my cells?
A4: The activity of NI-57 can be assessed by observing a biological response that is dependent on BRPF1/2/3 activity. This could include changes in the expression of target genes, inhibition of a specific signaling pathway, or a phenotypic change such as inhibition of cell proliferation or differentiation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of NI-57 | Concentration too low: The concentration of NI-57 may be insufficient to inhibit BRPF proteins in your specific cell line. | Perform a dose-response experiment with a wider concentration range (e.g., up to 10 µM). |
| Incorrect preparation or storage: The compound may have degraded due to improper handling. | Prepare a fresh stock solution of NI-57 from the solid compound. Ensure proper storage at -20°C in aliquots. | |
| Cell line insensitivity: The chosen cell line may not be dependent on BRPF1/2/3 signaling for the process being studied. | Research the role of BRPF proteins in your cell line of interest. Consider using a positive control cell line known to be sensitive to BRPF inhibition. | |
| High levels of cell death (cytotoxicity) | Concentration too high: The concentration of NI-57 may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT, LDH, or trypan blue exclusion) to determine the cytotoxic concentration range. Lower the concentration of NI-57 used in your experiments. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle control in your experiments. | |
| Inconsistent or variable results | Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect experimental outcomes. | Standardize your cell culture protocols. Use cells within a consistent passage number range and ensure consistent seeding densities.[3] |
| Edge effects in multi-well plates: Evaporation from wells on the edge of a plate can concentrate the compound and affect results. | Avoid using the outer wells of multi-well plates for critical experiments or fill them with sterile PBS or media to minimize evaporation. | |
| Suspected off-target effects | High concentration of NI-57: Off-target effects are more likely to occur at higher concentrations. | Use the lowest effective concentration of NI-57 that elicits the desired biological response. |
| Compound promiscuity: While NI-57 is selective for BRPFs, high concentrations may lead to inhibition of other proteins.[1] | Consider using a structurally different BRPF inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition. |
Quantitative Data Summary
The following table summarizes the reported in vitro potency of NI-57 against the BRPF family of proteins.
| Target | IC50 / Kd | Reference |
| BRPF1 | IC50 = 3.1 nM | [2] |
| BRPF1B | Kd = 31 nM | [1] |
| BRPF2 | IC50 = 46 nM; Kd = 108 nM | [1][2] |
| BRPF3 | IC50 = 140 nM; Kd = 408 nM | [1][2] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of NI-57 using a Dose-Response Assay
This protocol outlines a general method to determine the effective concentration of NI-57 for a specific cell line and biological endpoint (e.g., inhibition of cell proliferation).
Materials:
-
NI-57
-
DMSO (cell culture grade)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare NI-57 Stock Solution: Dissolve NI-57 in DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Serial Dilutions:
-
Prepare a series of dilutions of the NI-57 stock solution in complete cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest NI-57 concentration) and a "no treatment" control (medium only).
-
-
Treat Cells: Remove the old medium from the cells and add the medium containing the different concentrations of NI-57, the vehicle control, and the no-treatment control.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Assess Cell Viability/Proliferation: Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the NI-57 concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 or IC50 value.
-
Visualizations
Caption: Workflow for determining the optimal NI-57 concentration.
Caption: Inhibition of BRPF proteins by NI-57 disrupts gene transcription.
References
Technical Support Center: Troubleshooting Off-Target Effects of Inhibitor NI-57
A Note on "NI-57": The specific compound "NI-57" does not correspond to a known, publicly documented therapeutic agent. This technical support center has been developed to address common challenges and questions regarding off-target effects of kinase inhibitors, using a hypothetical EGFR inhibitor designated "Inhibitor NI-57" as an illustrative example. The principles and methodologies described herein are broadly applicable to researchers working with small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the intended on-target effect of Inhibitor NI-57?
Inhibitor NI-57 is a potent, ATP-competitive kinase inhibitor designed to target the Epidermal Growth Factor Receptor (EGFR).[1][2] The intended on-target effect is the inhibition of EGFR autophosphorylation and the subsequent blockade of downstream signaling pathways, such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation.[2][3] Dysregulation of the EGFR pathway is a common driver in various cancers.[4][5]
Q2: We are observing unexpected phenotypes in our cell-based assays after treatment with Inhibitor NI-57. Could these be off-target effects?
It is highly probable. Unexpected cellular phenotypes are often indicative of off-target effects, where the inhibitor interacts with proteins other than its intended target.[6][7] Kinase inhibitors, particularly those targeting the highly conserved ATP-binding pocket, can exhibit polypharmacology, leading to the modulation of unintended signaling pathways.[7] Common off-target effects of EGFR inhibitors can manifest as skin toxicities, such as acneiform rash, in a clinical setting, which points to the inhibition of EGFR in normal tissues.[5][8][9] In a laboratory setting, this could translate to unexpected changes in cell morphology, proliferation rates in EGFR-independent cell lines, or activation/inhibition of unforeseen signaling pathways.
Q3: How can we begin to identify the potential off-targets of Inhibitor NI-57?
A systematic approach is recommended to identify potential off-targets. This typically begins with in silico or in vitro screening methods. A common and effective method is to perform a comprehensive kinase panel screening, where the inhibitory activity of NI-57 is tested against a large number of purified kinases.[7] Additionally, a Cellular Thermal Shift Assay (CETSA) can be employed to assess the direct binding of NI-57 to proteins within a cellular context.[10][11][12][13]
Troubleshooting Guide
Issue 1: Inconsistent results in proliferation assays with NI-57.
-
Possible Cause 1: Off-target toxicity. At higher concentrations, NI-57 might be inhibiting other kinases essential for cell viability, leading to a steeper drop in proliferation than expected from on-target EGFR inhibition alone.
-
Troubleshooting Step: Perform a dose-response curve in an EGFR-independent cell line. Significant anti-proliferative effects in these cells would suggest off-target activity.
-
-
Possible Cause 2: Variability in experimental conditions. Cell density, serum concentration, and passage number can all influence the cellular response to kinase inhibitors.
-
Troubleshooting Step: Standardize all experimental parameters. Ensure consistent cell seeding densities and serum concentrations across all experiments. Use cells within a defined passage number range.
-
Issue 2: Unexpected activation of a signaling pathway upon NI-57 treatment.
-
Possible Cause: Inhibition of a negative regulator or feedback loop. NI-57 might be inhibiting a kinase that normally suppresses an alternative signaling pathway. The removal of this inhibition could lead to the paradoxical activation of that pathway.
-
Troubleshooting Step: Analyze the results from your kinase screen for potent inhibition of kinases known to be negative regulators of the unexpectedly activated pathway. Validate this off-target effect by Western blot, examining the phosphorylation status of key proteins in the activated pathway.
-
Quantitative Data Summary
The following tables provide hypothetical data for Inhibitor NI-57 to illustrate the type of information researchers should generate and consider.
Table 1: Kinase Selectivity Profile of Inhibitor NI-57
| Kinase | IC50 (nM) | On-Target/Off-Target |
| EGFR | 5 | On-Target |
| SRC | 50 | Off-Target |
| ABL | 150 | Off-Target |
| VEGFR2 | 500 | Off-Target |
| p38α (MAPK14) | >1000 | Off-Target |
Table 2: Cellular Activity of Inhibitor NI-57
| Cell Line | EGFR Status | Proliferation IC50 (nM) | p-EGFR IC50 (nM) |
| A431 | Overexpressed | 10 | 8 |
| H1975 | L858R/T790M Mutant | 500 | 450 |
| MCF-7 | EGFR-low | >5000 | N/A |
Key Experimental Protocols
Protocol 1: Western Blot for On-Target and Off-Target Pathway Modulation
This protocol is designed to assess the phosphorylation status of EGFR (on-target) and a potential off-target, such as SRC.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., A431 for on-target, a suitable SRC-dependent line for off-target) and allow them to adhere overnight. Treat with a dose range of Inhibitor NI-57 (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.[14]
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST.[14] Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-SRC, anti-total-SRC). Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol determines the direct binding of Inhibitor NI-57 to its target protein in a cellular environment by measuring changes in protein thermal stability.[10][11][12][13]
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration of Inhibitor NI-57 for 1-3 hours at 37°C.[15]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.[11]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
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Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein (e.g., EGFR) remaining by Western blot or other quantitative protein detection methods.[10][12] A ligand-bound protein will be more stable at higher temperatures, resulting in more soluble protein compared to the vehicle-treated control.
Visualizations
Caption: On-target signaling pathway of Inhibitor NI-57.
Caption: Potential off-target signaling pathway of Inhibitor NI-57.
Caption: Experimental workflow for troubleshooting off-target effects.
References
- 1. google.com [google.com]
- 2. youtube.com [youtube.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Evolving Treatment Landscape in First-Line EGFR-Mutant NSCLC: New Insights Into Combination Therapies [sponsored.harborsidestudio.com]
- 5. Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Technical Support Center: Enhancing Experimental Efficacy of NI-57
Welcome to the technical support center for NI-57, a potent and selective inhibitor of the BRPF (Bromodomain and PHD Finger-containing) family of proteins. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of NI-57 in your experiments and to offer solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What is NI-57 and what is its primary mechanism of action?
A1: NI-57 is a small molecule inhibitor that selectively targets the bromodomains of the BRPF protein family, which includes BRPF1, BRPF2, and BRPF3.[1][2][3] BRPF1 acts as a crucial scaffold protein within histone acetyltransferase (HAT) complexes, such as MOZ/MORF and HBO1.[4][5] These complexes are responsible for acetylating histones, an important epigenetic modification that regulates gene transcription.[5] By binding to the bromodomain of BRPF proteins, NI-57 prevents their interaction with acetylated histones, thereby disrupting the chromatin remodeling process and altering the expression of target genes.[5]
Q2: What are the binding affinities of NI-57 for the different BRPF proteins?
A2: NI-57 exhibits potent binding to the bromodomains of BRPF1B, BRPF2, and BRPF3. The dissociation constants (Kd) have been determined by isothermal titration calorimetry.[1][3][6][7][8]
| Protein | Dissociation Constant (Kd) |
| BRPF1B | 31 nM[1][3][6][7][8] |
| BRPF2 | 108 nM[1][3][6][7][8] |
| BRPF3 | 408 nM[1][3][6][7][8] |
Q3: How selective is NI-57?
A3: NI-57 demonstrates high selectivity for the BRPF family over other non-Class IV bromodomains. For instance, it has over 32-fold selectivity for BRPFs compared to BRD9.[6] Its binding to BRD9 is significantly weaker, with a reported Kd of 1000 ± 130 nM.[2] It is also less active against BRD4 (BD1) with an IC50 of 3700 nM.[2]
Q4: What are the recommended storage and solubility guidelines for NI-57?
A4: For optimal stability, NI-57 should be stored as a solid at -20°C.[6] It is soluble in DMSO, with concentrations up to 100 mM being achievable.[6] For cell-based assays, it is recommended to prepare a fresh dilution from a DMSO stock solution. The stability of NI-57 in cell culture media over long incubation periods should be empirically determined for your specific experimental conditions.
Q5: What are the known downstream effects of BRPF1 inhibition by NI-57?
A5: BRPF1 is a key regulator of various oncogenic signaling pathways. Inhibition of BRPF1 can lead to the downregulation of key oncogenes such as E2F2 and EZH2.[9] It also influences Wnt and estrogen signaling pathways.[4] Furthermore, BRPF1 is involved in the regulation of genes associated with cell cycle progression, cancer stemness, and metabolism.[4][9] Inhibition of BRPF1 has been shown to induce G1 cell cycle arrest and cellular senescence in hepatocellular carcinoma cells.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no observable effect in cell-based assays | Compound Instability: NI-57 may degrade in aqueous solutions over time. | Prepare fresh dilutions of NI-57 in pre-warmed cell culture medium for each experiment. Minimize the time the compound spends in aqueous solution before being added to cells. |
| Incorrect Concentration: The concentration of NI-57 may be too low to elicit a response or too high, leading to off-target effects or cytotoxicity. | Perform a dose-response curve to determine the optimal concentration for your cell line and assay. Based on studies with similar BRPF1 inhibitors, a starting range of 100 nM to 10 µM is recommended. For minimizing off-target effects, concentrations at or below 1 µM are advisable.[10] | |
| Cell Line Insensitivity: The targeted pathway may not be active or critical in your chosen cell line. | Select cell lines where BRPF1 is known to be overexpressed or where the downstream pathways are active. Perform baseline characterization of BRPF1 expression levels in your cell lines of interest. | |
| Assay Readout Issues: The chosen endpoint (e.g., cell viability) may not be the most sensitive measure of BRPF1 inhibition. | Consider more direct measures of target engagement, such as a Cellular Thermal Shift Assay (CETSA) or a NanoBRET assay.[11] Alternatively, measure the expression of known BRPF1 downstream target genes (e.g., E2F2, EZH2) by qPCR or Western blot.[9] | |
| High background or off-target effects | Compound Concentration Too High: High concentrations of NI-57 can lead to binding to other bromodomains or unrelated proteins. | Use the lowest effective concentration determined from your dose-response studies. It is recommended to use concentrations no higher than 1 µM in cell-based assays to minimize off-target effects.[10] |
| Non-specific Binding: The compound may be binding to plasticware or other components of the assay system. | Use low-binding plates and tubes. Include appropriate vehicle controls (e.g., DMSO) at the same final concentration as in the NI-57 treated samples. | |
| Difficulty in reproducing results | Variability in Experimental Conditions: Minor variations in cell density, incubation time, or reagent preparation can lead to inconsistent results. | Standardize all experimental parameters. Ensure consistent cell passage numbers and confluency. Prepare and use reagents consistently across all experiments. |
| Lot-to-Lot Variability of NI-57: There may be slight differences in the purity or activity of NI-57 between different batches. | If possible, purchase a larger batch of the compound to ensure consistency across a series of experiments. If a new batch is used, perform a bridging experiment to compare its activity with the previous batch. |
Experimental Protocols
Cell Viability Assay (Adaptation from CCK-8 Protocol for BRPF1 inhibitors)
This protocol is adapted from a study using the BRPF1 inhibitor GSK6853 and can be used as a starting point for NI-57.[12]
-
Cell Seeding: Seed human glioma cells (e.g., U87-MG or U251) at a density of 2 x 10³ cells/well in a 96-well plate.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of NI-57 in DMSO. Further dilute with cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20, 40, 80 µM). Include a DMSO vehicle control.
-
Treatment Incubation: Replace the existing medium with the medium containing NI-57 or DMSO. Incubate for 24-96 hours.
-
CCK-8 Assay: Add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 1-2 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells.
Western Blot for Downstream Target Expression
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Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with NI-57 at the desired concentration (e.g., 1 µM) or DMSO for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRPF1 downstream targets (e.g., E2F2, EZH2) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. rndsystems.com [rndsystems.com]
- 7. caymanchem.com [caymanchem.com]
- 8. NI-57, Bioactive Small Molecules - Epigenetics [epigenhub.com]
- 9. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective Targeting of Bromodomains of the Bromodomain-PHD Fingers Family Impairs Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptional Networks Identify BRPF1 as a Potential Drug Target Based on Inflammatory Signature in Primary Lower-Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
NI 57 experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NI-57, a selective and potent chemical probe for the BRPF (Bromodomain and PHD Finger) family of proteins.
Frequently Asked Questions (FAQs)
Q1: What is NI-57 and what is its primary mechanism of action?
NI-57 is a chemical probe that acts as a potent and selective inhibitor of the BRPF family of proteins, which includes BRPF1, BRPF2, and BRPF3.[1][2][3] These proteins are scaffolding components of the MOZ/MORF histone acetyltransferase complexes.[3] NI-57 functions by binding to the bromodomain of these BRPF proteins, thereby preventing their interaction with acetylated histones and modulating gene transcription.[4]
Q2: What are the binding affinities and inhibitory concentrations of NI-57 for its target proteins?
NI-57 exhibits high affinity for the bromodomains of the BRPF family. The dissociation constants (Kd) and IC50 values are summarized in the table below.
| Target Protein | Dissociation Constant (Kd) | IC50 |
| BRPF1 | 31 ± 2 nM[2] | 3.1 nM[2] |
| BRPF2 (BRD1) | 108 ± 13 nM[1][2] | 46 nM[2] |
| BRPF3 | 408 ± 47 nM[1][2] | 140 nM[2] |
Q3: How selective is NI-57?
NI-57 is highly selective for the BRPF family over other bromodomains, including the BET family of proteins.[3][5] Its closest off-target is BRD9, for which it shows a 32-fold lower affinity.[5] The IC50 values for other bromodomain-containing proteins are significantly higher, indicating lower potency against these off-targets.
| Off-Target Protein | IC50 |
| BRD9 | 520 nM[2] |
| TRIM24 | 1600 nM[2] |
| BRD4 (BD1) | 3700 nM[2] |
Q4: What is the recommended starting concentration for cell-based assays?
The optimal concentration of NI-57 will vary depending on the cell type and the specific experimental endpoint. However, a starting point for cellular assays can be inferred from its cellular activity. For instance, in a NanoBRET™ assay, NI-57 showed dose-dependent displacement of BRPF1B from histone H3 with an estimated IC50 of 0.07 μM.[5] In a Fluorescence Recovery After Photobleaching (FRAP) assay, 1 µM of NI-57 was sufficient to prevent the binding of full-length BRPF2 to chromatin.[3][5] Therefore, a concentration range of 0.1 to 5 µM is a reasonable starting point for most cell-based experiments.
Q5: How should I prepare and store NI-57 stock solutions?
It is recommended to dissolve NI-57 in DMSO to prepare a stock solution of 10-20 mM.[6] This stock solution should be aliquoted and stored at -80°C for up to 2 years or -20°C for up to 1 year to minimize freeze-thaw cycles.[2][6] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[2] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2]
Troubleshooting Guide
Problem 1: No or low activity of NI-57 in my cellular assay.
| Possible Cause | Troubleshooting Steps |
| Incorrect concentration: | Verify the final concentration of NI-57 in your assay. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint. |
| Compound degradation: | Ensure that the NI-57 stock solution has been stored properly at -80°C and has not undergone multiple freeze-thaw cycles.[2][6] Prepare fresh dilutions from a new aliquot for each experiment. |
| Cell permeability issues: | While NI-57 has shown cellular activity in assays like NanoBRET™ and FRAP[5], permeability can vary between cell lines. If you suspect this is an issue, you may need to consult literature for similar cell types or consider permeabilization for specific endpoint assays (if compatible). |
| Low target expression: | Confirm that your cell line expresses the target BRPF proteins (BRPF1, BRPF2, or BRPF3) at sufficient levels. You can check this via qPCR or Western blotting. |
| Assay incompatibility: | Ensure your assay is suitable for detecting the consequences of BRPF inhibition. For example, if you are looking at downstream gene expression, allow sufficient time for transcriptional changes to occur. |
Problem 2: I am observing off-target effects or cellular toxicity.
| Possible Cause | Troubleshooting Steps |
| Concentration is too high: | High concentrations of any compound can lead to off-target effects and toxicity. Use the lowest effective concentration of NI-57 as determined by your dose-response experiments.[6] |
| Solvent toxicity: | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance of your cells (typically <0.1-0.5%). Run a vehicle-only control to assess the effect of the solvent on your cells. |
| Use of a negative control: | To confirm that the observed phenotype is due to the inhibition of the target, use a structurally similar but inactive control compound if available. This helps to distinguish on-target from off-target effects.[6] |
| Cellular context: | The effect of BRPF inhibition may be more pronounced in certain cell lines or under specific growth conditions. Consider the genetic background of your cells and potential synthetic lethal interactions. |
Experimental Protocols & Best Practices
Experimental Controls for NI-57 Studies:
To ensure the rigor and reproducibility of your experiments with NI-57, it is crucial to include the following controls:
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Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve NI-57. This control accounts for any effects of the solvent itself.
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Positive Control: If available, use a known molecule that induces a similar biological effect to validate the assay's responsiveness.
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Negative Control Compound: Use a close structural analog of NI-57 that is known to be inactive against BRPF bromodomains. This helps to confirm that the observed effects are due to the specific inhibition of the target and not due to the chemical scaffold.
-
Dose-Response Curve: Always perform a dose-response experiment to determine the potency of NI-57 in your specific system and to identify the optimal concentration range for your experiments.
-
Target Engagement Assay: Whenever possible, include an assay to confirm that NI-57 is engaging with its target in your cells. This could be a technique like a Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ assay.[5]
Methodology for a Fluorescence Recovery After Photobleaching (FRAP) Assay:
This protocol is a generalized methodology based on descriptions of FRAP assays used to characterize NI-57.[5]
-
Cell Culture and Transfection: Plate cells (e.g., U2OS) on glass-bottom dishes suitable for live-cell imaging. Transfect the cells with a plasmid expressing a fluorescently tagged full-length BRPF protein (e.g., GFP-BRPF2).
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Compound Treatment: Allow cells to express the protein for a defined period (e.g., 24 hours). Treat the cells with NI-57 at the desired concentration (e.g., 1 µM or 5 µM) or with a vehicle control (DMSO) for a specified time (e.g., 1 hour) before imaging.
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Image Acquisition: Use a confocal microscope equipped for live-cell imaging. Acquire pre-bleach images of the nucleus.
-
Photobleaching: Use a high-intensity laser to bleach the fluorescent signal in a defined region of interest (ROI) within the nucleus.
-
Post-Bleach Imaging: Acquire a time-lapse series of images to monitor the recovery of the fluorescent signal in the bleached ROI as unbleached fluorescent proteins diffuse into the region.
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Data Analysis: Measure the fluorescence intensity in the bleached ROI over time. Normalize the recovery data and calculate the half-maximal recovery time (t½). A faster recovery time in the presence of NI-57 indicates displacement of the BRPF protein from chromatin.[5]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of NI-57 action on the BRPF-containing MOZ/MORF complex.
Caption: Workflow for a Fluorescence Recovery After Photobleaching (FRAP) experiment.
References
Technical Support Center: Addressing Acquired Resistance to NI 57 in Cell Lines
Disclaimer: As NI 57 is a novel and specific inhibitor of the BRPF family of proteins, extensive data on acquired resistance mechanisms in cell lines are not yet publicly available. This technical support center provides a generalized framework for addressing drug resistance based on established principles from other targeted therapies, including epigenetic modulators. The protocols and troubleshooting guides provided are intended as a starting point for researchers encountering resistance to this compound or similar compounds.
Frequently Asked Questions (FAQs)
Q1: My cell line has stopped responding to this compound treatment. How can I confirm that it has developed resistance?
A1: The first step is to quantitatively assess the shift in drug sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the original, sensitive parental cell line. A significant increase in the IC50 value is a primary indicator of acquired resistance. This can be determined using a cell viability assay, such as the MTT or CellTiter-Glo assay.
Q2: How can I generate an this compound-resistant cell line for my studies?
A2: A common method for generating a drug-resistant cell line is through continuous, long-term exposure to escalating concentrations of the drug.[1] This process involves treating the parental cell line with an initial sub-lethal dose of this compound and gradually increasing the concentration as the cells adapt and resume proliferation. This method mimics the selective pressure that can lead to resistance in a clinical setting.
Q3: What are the potential mechanisms by which cancer cells could develop resistance to this compound, an epigenetic drug?
A3: While specific mechanisms for this compound are yet to be elucidated, resistance to epigenetic therapies can arise from several factors. These include alterations in the drug's target (e.g., mutations in BRPF1/2/3), changes in chromatin structure that compensate for the drug's effect, and activation of bypass signaling pathways that promote cell survival and proliferation despite the inhibition of the primary target.[2][3][[“]] Other general mechanisms like increased drug efflux, where the cell actively pumps the drug out, could also play a role.[5][6]
Q4: I am seeing high variability in my cell viability assay results when testing this compound. What could be the cause?
A4: High variability in cell viability assays can stem from several sources. Inconsistent cell seeding density across wells is a common issue.[7][8] Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating. Other factors include edge effects in the 96-well plate, mycoplasma contamination, or issues with the assay reagent itself.[8][9][10] It's also possible that at certain concentrations, the compound has cytostatic (inhibits growth) rather than cytotoxic (kills cells) effects, which can affect the interpretation of assays like MTT that measure metabolic activity.[11]
Q5: My Western blot results for downstream signaling pathways are inconsistent. What should I troubleshoot?
A5: Inconsistent Western blot results can be due to a variety of factors. First, ensure consistent protein loading by performing a total protein quantification (e.g., BCA assay) and loading equal amounts of protein for each sample. Use a reliable loading control (e.g., GAPDH, β-actin) to confirm even transfer.[12] Other potential issues include problems with antibody dilutions, insufficient washing, or issues with the transfer process itself.[13][14][15] For phospho-specific antibodies, it is crucial to use appropriate protease and phosphatase inhibitors during lysate preparation.[16]
Troubleshooting Guides
Issue 1: Failure to Establish a Resistant Cell Line
| Symptom | Possible Cause | Suggested Solution |
| All cells die after initial this compound treatment. | Initial drug concentration is too high. | Start with a lower concentration, for example, the IC20 or IC25, to allow a sub-population of cells to survive and adapt.[1] |
| Cells stop dividing but do not die (senescence). | The drug may be inducing a cytostatic effect at the concentration used. | Try a "drug holiday" approach: remove the drug for a few passages to allow cells to recover and then re-introduce it, possibly at a slightly higher concentration. |
| No significant shift in IC50 after months of culture. | The cell line may have a low intrinsic propensity to develop resistance to this specific agent. The selection pressure may be too low. | Consider a different parental cell line. Alternatively, try a pulse-treatment with a higher, more lethal dose for short periods to select for more robustly resistant clones.[1] |
Issue 2: Inconsistent IC50 Values in Resistant vs. Parental Lines
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate wells. | Inconsistent cell seeding, "edge effect" in the plate, or pipetting errors. | Ensure a homogenous single-cell suspension. Avoid using the outer wells of the 96-well plate. Use a multichannel pipette for adding reagents.[7][10] |
| IC50 of the resistant line fluctuates between experiments. | The resistant phenotype is unstable without selective pressure. The cell population is heterogeneous. | Maintain the resistant cell line in a continuous low dose of this compound to ensure the resistance is maintained. Consider single-cell cloning to establish a homogenous resistant population. |
| Viability in treated wells is higher than in control wells (>100%). | The compound may be promoting proliferation at low doses (hormesis). The assay may be affected by the compound (e.g., colorimetric interference in MTT). | Re-evaluate the dose-response curve. Perform a cell count (e.g., Trypan blue exclusion) to verify the results. Run a control with the compound in media without cells to check for assay interference.[11] |
Quantitative Data Summary (Illustrative Examples)
Table 1: Comparison of this compound IC50 Values in Sensitive and Resistant Cell Lines. This table presents hypothetical data to illustrate the expected shift in IC50 values upon the development of resistance.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change |
| MCF-7 | 150 | 2100 | 14.0 |
| A549 | 220 | 3500 | 15.9 |
| HCT116 | 95 | 1500 | 15.8 |
Table 2: Effect of a Hypothetical MEK Inhibitor (MEKi) in Combination with this compound in Resistant Cells. This table illustrates how a bypass pathway inhibitor might re-sensitize resistant cells to the primary drug.
| Cell Line | Treatment | IC50 of this compound (nM) |
| MCF-7 Parental | This compound alone | 150 |
| MCF-7 Resistant | This compound alone | 2100 |
| MCF-7 Resistant | This compound + 1 µM MEKi | 250 |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines by Dose Escalation
-
Determine the initial IC50: First, determine the IC50 of this compound in the parental cell line using a standard cell viability assay.
-
Initial Treatment: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC20 or IC25.
-
Monitor and Passage: Initially, a significant number of cells will die. Monitor the culture daily. When the surviving cells reach 70-80% confluency, passage them and re-seed them in a fresh medium containing the same concentration of this compound.[1]
-
Dose Escalation: Once the cells are proliferating at a normal rate in the presence of the drug, double the concentration of this compound.
-
Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration over several months.
-
Characterization: Periodically freeze down stocks of the resistant cells and test their IC50 to this compound to monitor the development of resistance. A resistant line is generally considered established when it can proliferate in a drug concentration that is at least 10-fold higher than the parental IC50.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[17]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated and vehicle-only controls. Incubate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in culture medium. Remove the drug-containing medium from the wells and add 100 µL of the diluted MTT solution to each well.[18]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Gently shake the plate to ensure the crystals are fully dissolved. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.[19]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, anti-phospho-AKT) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[19]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-ERK, anti-AKT).
Visualizations
Caption: Workflow for generating and characterizing drug-resistant cell lines.
Caption: Hypothetical signaling pathway showing bypass activation leading to resistance.
Caption: Troubleshooting workflow for inconsistent Western blot results.
References
- 1. youtube.com [youtube.com]
- 2. Epigenetic Regulation Towards Acquired Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epigenetic alterations and mechanisms that drive resistance to targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenetic mechanisms in cancer drug resistance - Consensus [consensus.app]
- 5. dovepress.com [dovepress.com]
- 6. New King's technology restores chemotherapy effectiveness against resistant cancer cells | King's College London [kcl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. Western Blot Troubleshooting Low Signal or No Signal | Sino Biological [sinobiological.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Nickel Nanoparticle Toxicity In Vitro
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize the in vitro toxicity of Nickel Nanoparticles (Ni NPs). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Nickel Nanoparticle (Ni NP) toxicity in vitro? A1: The in vitro toxicity of Ni NPs is multifactorial and primarily driven by three mechanisms:
-
Oxidative Stress: Ni NPs can induce the generation of reactive oxygen species (ROS), leading to an imbalance in the cell's redox state. This depletes endogenous antioxidants like glutathione (GSH), causing damage to lipids, proteins, and DNA.[1][2]
-
Release of Nickel Ions (Ni²⁺): Ni NPs can dissolve in culture media or within cells, releasing toxic Ni²⁺ ions.[2] These ions interfere with cellular processes and contribute significantly to cytotoxicity.
-
Inflammation and Apoptosis: Exposure to Ni NPs can activate pro-inflammatory signaling pathways, such as the NF-κB pathway, leading to the release of inflammatory cytokines.[3][4] The resulting cellular stress can trigger programmed cell death, or apoptosis, often indicated by the activation of enzymes like caspase-3.[1][5]
Q2: What key factors influence the toxicity of Ni NPs in cell culture experiments? A2: Several physicochemical and experimental factors can significantly alter the toxic potential of Ni NPs:
-
Size and Surface Area: Smaller nanoparticles generally exhibit higher toxicity due to their increased surface area-to-volume ratio, which enhances their reactivity and cellular uptake.[2]
-
Concentration and Exposure Time: Cytotoxicity is typically dose- and time-dependent. Higher concentrations and longer exposure periods lead to increased cell death and stress responses.[1][2]
-
Surface Coating and Chemistry: Modifying the surface of Ni NPs, for instance with a silica or gold shell, can reduce their toxicity by preventing the release of Ni²⁺ ions and limiting direct interaction with cellular components.
-
Cell Type: The sensitivity to Ni NPs varies greatly among different cell lines. For example, lung-derived cells (like A549) may be particularly susceptible due to the relevance of inhalation as an exposure route.[6]
-
Dispersion and Agglomeration: The state of Ni NPs in the culture medium is critical. Agglomerated particles may have different toxic profiles than well-dispersed ones. The secondary particle size (the size of agglomerates in solution) can influence cellular uptake and cytotoxicity.[7][8]
Q3: What are the most common and reliable in vitro assays to measure Ni NP toxicity? A3: A combination of assays is recommended to build a comprehensive toxicological profile:
-
Cell Viability Assays: The MTT assay is widely used to assess mitochondrial function in viable cells.[9][10]
-
Membrane Integrity Assays: The Lactate Dehydrogenase (LDH) assay measures the release of LDH from cells with damaged plasma membranes, indicating cytotoxicity.[1][5]
-
Oxidative Stress Assays: Intracellular ROS levels can be quantified using probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[5] Glutathione (GSH) levels can also be measured to assess the antioxidant capacity of the cells.[1]
-
Apoptosis Assays: The activity of caspase-3, a key executioner enzyme in the apoptotic pathway, can be measured to quantify apoptosis.[5]
Section 2: Troubleshooting Guide
Q: I am observing high variability in cytotoxicity results between experimental replicates. What could be the cause? A: High variability is a common challenge in nanoparticle toxicology. The primary cause is often inconsistent nanoparticle dispersion.
-
Troubleshooting Steps:
-
Characterize Your Nanoparticles: Ensure you have accurate information on the primary particle size, surface chemistry, and purity from the manufacturer or through in-house characterization.
-
Standardize Dispersion Protocol: Nanoparticles tend to agglomerate in culture media. Develop a consistent dispersion protocol. Sonication (using a probe or bath sonicator) of the stock suspension immediately before diluting it into the cell culture medium is critical.
-
Check for Assay Interference: Nanoparticles can interfere with the colorimetric or fluorometric readouts of common toxicity assays. For the MTT assay, for example, Ni NPs might interact with the formazan product. Always run controls containing nanoparticles in cell-free media to quantify any potential interference.[10]
-
Q: My cells are showing significant toxicity even at very low concentrations of Ni NPs. Why is this happening? A: Unexpectedly high toxicity can be due to several factors:
-
Troubleshooting Steps:
-
Cell Line Sensitivity: The cell line you are using may be exceptionally sensitive to Ni²⁺ ions or oxidative stress. Consider testing a different, more robust cell line in parallel if possible.
-
Ion Dissolution: The rate of Ni²⁺ ion release from your specific nanoparticles might be very high in your culture medium. The IC50 of ionic nickel (from NiCl₂) in A549 cells has been reported to be around 43 µg/mL, demonstrating the inherent toxicity of the ions themselves.[7][8]
-
Culture Medium Composition: Components in the serum or the medium itself can interact with the nanoparticles, altering their surface and increasing their toxic potential.
-
Q: My attempts to reduce toxicity with an antioxidant co-treatment are not working as expected. What should I do? A: The efficacy of antioxidant treatment depends on the specific mechanisms and timing.
-
Troubleshooting Steps:
-
Mechanism of Action: While antioxidants like N-acetylcysteine (NAC) are effective ROS scavengers, they also function as precursors for GSH synthesis.[11][12] If the primary toxic mechanism is not oxidative stress but rather another pathway, NAC may be less effective.
-
Timing of Treatment: The timing of antioxidant addition is crucial. Compare the effects of pre-treatment (incubating cells with the antioxidant before adding Ni NPs), co-treatment (adding both simultaneously), and post-treatment. Pre-treatment often yields the best results by boosting the cell's antioxidant defenses before the toxic insult.
-
Concentration Optimization: Ensure you are using an effective concentration of the antioxidant. Perform a dose-response experiment for the antioxidant alone to rule out any cytotoxic effects from the protective agent itself.
-
Section 3: Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a common measure of toxicity. The tables below summarize IC50 values for Nickel Oxide (NiO) nanoparticles in different cell lines, illustrating the variability based on experimental conditions.
Table 1: IC50 Values for NiO Nanoparticles in A549 Human Lung Carcinoma Cells
| Nanoparticle Type | Primary Particle Size | Secondary Particle Size (in medium) | Exposure Time | IC50 (µg/mL) | Citation |
| NiO NPs | < 50 nm | 102.0 nm | 48 hours | 148 | [7][8] |
| NiO NPs | < 50 nm | 172.0 nm | 48 hours | 83.5 | [7][8] |
| NiO NPs | < 50 nm | 310.4 nm | 48 hours | 33.4 | [7][8] |
Note: This data demonstrates that for NiO NPs with the same primary size, larger secondary particle sizes (agglomerates) can lead to higher cytotoxicity in A549 cells.
Table 2: IC50 Values for NiO Nanoparticles in MCF-7 Human Breast Cancer Cells
| Nanoparticle Type | Synthesis Method | Exposure Time | IC50 (µg/mL) | Citation |
| NiO-Ace | Solution Method (Acetone-assisted) | 24 hours | 11.46 | [9][13] |
Section 4: Key Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is adapted from procedures used to assess Ni NP cytotoxicity.[10]
-
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
Ni NP stock suspension
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., acidified isopropanol or DMSO)
-
-
Procedure:
-
Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Nanoparticle Exposure: Prepare serial dilutions of the Ni NP suspension in complete culture medium. Remove the old medium from the cells and add 100 µL of the nanoparticle-containing medium to each well. Include untreated cells as a negative control. Incubate for the desired exposure time (e.g., 24 or 48 hours).
-
MTT Addition: After incubation, remove the medium to avoid nanoparticle interference.[10] Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 10-15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the untreated control cells.
-
Protocol 2: Measurement of Intracellular ROS using DCFH-DA
This protocol outlines the use of the DCFH-DA probe to measure ROS generation.[14]
-
Materials:
-
24-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
Ni NP stock suspension
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Serum-free medium
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and grow to 70-80% confluency.
-
Nanoparticle Exposure: Treat cells with the desired concentrations of Ni NPs for the specified time. Include an untreated control and a positive control (e.g., H₂O₂).
-
Staining: Remove the treatment medium and wash the cells once with PBS.
-
Prepare a 10 µM working solution of DCFH-DA in pre-warmed serum-free medium. Add this working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.
-
Measurement:
-
Fluorescence Microscopy: Add 500 µL of PBS to each well and immediately visualize the cells under a fluorescence microscope using a FITC/GFP filter set. The intensity of the green fluorescence corresponds to the level of intracellular ROS.[14]
-
Fluorometric Plate Reader: Lyse the cells and transfer the lysate to a black 96-well plate. Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[14] Normalize the fluorescence intensity to the total protein concentration in each sample.
-
-
Section 5: Visualizations of Workflows and Pathways
Diagram 1: General Experimental Workflow
Caption: Workflow for assessing in vitro Ni NP toxicity.
Diagram 2: Ni NP-Induced NF-κB Signaling Pathway
References
- 1. Toxic response of nickel nanoparticles in human lung epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nickel-based nanomaterials: a comprehensive analysis of risk assessment, toxicity mechanisms, and future strategies for health risk prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nickel induces inflammatory activation via NF-κB, MAPKs, IRF3 and NLRP3 inflammasome signaling pathways in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nickel induces inflammatory activation via NF-κB, MAPKs, IRF3 and NLRP3 inflammasome signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxic response of nickel nanoparticles in human lung epithelial A549 cells | CoLab [colab.ws]
- 6. Understanding the influence of experimental factors on bio-interactions of nanoparticles: Towards improving correlation between in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of secondary particle size of nickel oxide nanoparticles on cytotoxicity in A549 cells [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. jchps.com [jchps.com]
- 10. Nickel nanoparticle-induced dose-dependent cyto-genotoxicity in human breast carcinoma MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-acetyl-L-cysteine alleviated the oxidative stress-induced inflammation and necroptosis caused by excessive NiCl2 in primary spleen lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Validating NI 57 Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are validating the activity of nickel-containing compounds (referred to here as NI 57) or nickel-dependent enzymes in a new assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its activity validation important?
A1: While "this compound" is a general term, in this context, it refers to either a specific nickel-containing compound being tested or the activity of an enzyme that requires nickel (Ni²⁺) for its function, such as urease.[1][2] Validating its activity in a new assay is crucial to ensure that the experimental results are accurate, reproducible, and truly reflect the compound's or enzyme's biological function. This is a critical step in drug discovery and basic research.[3]
Q2: Which type of assay should I choose for validating this compound activity?
A2: The choice of assay depends on your research question.
-
Biochemical assays are suitable for studying the direct effect of this compound on a purified enzyme. They are essential for determining kinetic parameters like K_m and V_max and for understanding the mechanism of action.[3]
-
Cell-based assays are more physiologically relevant as they measure the activity of this compound in a cellular context.[4] These are useful for confirming that the compound can enter cells and exert its effect in a complex biological environment.
Q3: What are the key parameters to measure in a new assay for this compound?
A3: Key parameters include:
-
Enzyme kinetics: Determine the Michaelis-Menten constant (K_m) and maximum velocity (V_max) of the enzyme in the presence and absence of this compound.
-
Inhibitor/Activator Potency: If this compound is a modulator, determine its IC_50 (half-maximal inhibitory concentration) or EC_50 (half-maximal effective concentration).[5]
-
Specificity: Test the activity of this compound against other related enzymes to ensure it has a specific effect.[3]
-
Cell Viability: In cell-based assays, it's important to assess whether the observed effect is due to specific enzyme modulation or general cytotoxicity.[6]
Q4: How can I be sure that the observed activity is nickel-dependent?
A4: To confirm nickel dependency, you can perform control experiments. For example, in a urease activity assay, you can run the reaction in a nickel-depleted medium and then supplement it with NiCl₂ to see if the activity is restored.[1][2] You can also use chelating agents to remove Ni²⁺ and observe the effect on enzyme activity.
Troubleshooting Guides
Issue 1: No or very low enzyme activity detected in the assay.
-
Question: I am not seeing any activity of my nickel-dependent enzyme in my new assay. What could be the problem?
-
Answer: There are several potential reasons for low or no enzyme activity:[7]
-
Incorrect Buffer Conditions: Enzymes are highly sensitive to pH and ionic strength. Ensure your buffer is at the optimal pH for your enzyme.
-
Enzyme Instability: The enzyme may be unstable under the assay conditions or may have degraded during storage.[5]
-
Missing Cofactors: Ensure that all necessary cofactors, especially Ni²⁺, are present in the reaction mixture at the optimal concentration.[1][2]
-
Substrate Concentration: The substrate concentration may be too low. Try varying the substrate concentration to find the optimal range.[7]
-
Inactive Enzyme: The enzyme preparation itself might be inactive. It is advisable to test its activity using a previously validated assay if one is available.
-
Issue 2: High background signal in my fluorescence-based assay.
-
Question: My fluorescence-based assay for this compound activity is showing a high background, making it difficult to detect a real signal. What can I do?
-
Answer: High background in fluorescence assays can be caused by several factors:
-
Autofluorescence of this compound: The compound itself might be fluorescent at the excitation and emission wavelengths you are using. You should measure the fluorescence of the compound alone as a control.
-
Assay Components: Other components in your assay buffer, such as media or serum in cell-based assays, can contribute to background fluorescence.
-
Non-specific Binding: The fluorescent probe might be binding non-specifically to other proteins or cellular components.
-
Inappropriate Plate Type: Ensure you are using the correct type of microplate (e.g., black plates for fluorescence assays) to minimize background.
-
Issue 3: Inconsistent results between biochemical and cell-based assays.
-
Question: this compound shows potent activity in my biochemical assay, but I see little to no effect in my cell-based assay. Why is there a discrepancy?
-
Answer: This is a common challenge in drug discovery and can be attributed to several factors:[4]
-
Cell Permeability: this compound may not be able to cross the cell membrane to reach its intracellular target.
-
Compound Stability: The compound may be unstable in the cell culture medium or rapidly metabolized by the cells.
-
Off-target Effects: In a cellular environment, this compound might interact with other molecules that are not present in the biochemical assay, leading to a different outcome.[4]
-
Efflux Pumps: Cells may actively pump the compound out, preventing it from reaching a high enough intracellular concentration.
-
Data Presentation
Table 1: Example of Enzyme Kinetic Data for a Nickel-Dependent Enzyme
| Condition | K_m (µM) | V_max (µmol/min) |
| Control (No this compound) | 150 | 500 |
| + 10 µM this compound (Inhibitor) | 300 | 500 |
| + 10 µM this compound (Activator) | 75 | 800 |
Table 2: Example of Dose-Response Data for this compound in a Cell-Based Assay
| This compound Concentration (µM) | % Inhibition of Target Activity | % Cell Viability |
| 0.1 | 10 | 100 |
| 1 | 52 | 98 |
| 10 | 95 | 92 |
| 100 | 98 | 45 |
Experimental Protocols
Protocol 1: Basic Biochemical Assay for a Nickel-Dependent Hydrolase
-
Prepare Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20.
-
Enzyme Stock: Purified nickel-dependent hydrolase at 1 mg/mL in assay buffer.
-
Substrate Stock: 10 mM of a chromogenic or fluorogenic substrate in a suitable solvent.
-
NiCl₂ Stock: 10 mM NiCl₂ in deionized water.
-
-
Assay Procedure:
-
Prepare a master mix containing the assay buffer and NiCl₂ at the desired final concentration (e.g., 100 µM).
-
In a 96-well plate, add 50 µL of the master mix to each well.
-
Add 10 µL of this compound at various concentrations (or vehicle control) to the wells.
-
Add 20 µL of a diluted enzyme solution (e.g., 5 µg/mL final concentration) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the substrate (e.g., 100 µM final concentration).
-
Read the absorbance or fluorescence at regular intervals using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.
-
Plot the reaction rates against the substrate concentration to determine K_m and V_max.
-
Plot the percent inhibition against the this compound concentration to determine the IC_50.
-
Protocol 2: Cell-Based Assay for this compound Activity
-
Cell Culture:
-
Culture a relevant cell line (e.g., one that overexpresses the target enzyme) in appropriate media and conditions.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
-
-
Lysis and Activity Measurement:
-
Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Measure the activity of the target enzyme in the cell lysates using a biochemical assay as described in Protocol 1.
-
In parallel, perform a cell viability assay (e.g., MTT or CellTiter-Glo) on a duplicate plate to assess cytotoxicity.[8]
-
-
Data Analysis:
-
Normalize the enzyme activity to the total protein concentration in each lysate.
-
Calculate the percent inhibition of enzyme activity relative to the vehicle-treated control.
-
Plot the percent inhibition and cell viability against the this compound concentration.
-
Visualizations
Caption: Hypothetical signaling pathway where this compound inhibits a nickel-dependent enzyme.
Caption: Experimental workflow for validating this compound activity in a new assay.
References
- 1. Identification and Characterization of the Nickel Uptake System for Urease Biogenesis in Streptococcus salivarius 57.I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of the nickel uptake system for urease biogenesis in Streptococcus salivarius 57.I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. youtube.com [youtube.com]
- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: NI-57 Data Interpretation and Analysis
Welcome to the technical support center for NI-57, a potent pan-inhibitor of the Bromodomain and PHD Finger (BRPF) protein family. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during data interpretation and analysis in experiments utilizing NI-57.
Frequently Asked Questions (FAQs)
Q1: What is NI-57 and what is its primary mechanism of action?
NI-57 is a small molecule inhibitor that targets the bromodomains of the BRPF protein family, which includes BRPF1, BRPF2, and BRPF3.[1][2][3] These BRPF proteins act as scaffolding proteins, bringing together histone acetyltransferases (HATs) of the MYST family with chromatin. By binding to the bromodomains of BRPF proteins, NI-57 prevents their interaction with acetylated histones, thereby disrupting the recruitment of the HAT complex to chromatin and subsequent gene transcription.
Q2: NI-57 is a pan-BRPF inhibitor. How can I determine which BRPF protein (BRPF1, BRPF2, or BRPF3) is responsible for the observed phenotype in my experiments?
This is a key challenge in interpreting data from experiments using pan-inhibitors. To dissect the specific roles of each BRPF protein, consider the following complementary approaches:
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to individually silence the expression of BRPF1, BRPF2, and BRPF3. Compare the phenotypes from these genetic perturbations to the phenotype observed with NI-57 treatment.
-
Use of selective inhibitors (if available): While NI-57 is a pan-inhibitor, other more selective inhibitors for individual BRPF family members may be available. For example, PFI-4 is highly selective for BRPF1B.[2][3] Comparing the effects of these selective inhibitors to NI-57 can help attribute functions to specific BRPF proteins.
-
Rescue experiments: In a BRPF knockdown/knockout background, express a version of the BRPF protein that is resistant to NI-57. If the phenotype is rescued, it confirms that the effect of NI-57 is on-target for that specific BRPF protein.
Q3: How can I assess and control for potential off-target effects of NI-57?
While NI-57 has been shown to be selective for BRPF bromodomains over other non-Class IV bromodomains, it is crucial to consider potential off-target effects.[4]
-
Use a structurally distinct BRPF inhibitor: Employing another pan-BRPF inhibitor with a different chemical scaffold, such as OF-1, can help confirm that the observed phenotype is due to BRPF inhibition and not an off-target effect of the NI-57 chemical structure.[1][2][3]
-
Perform target engagement assays: Techniques like cellular thermal shift assay (CETSA) or fluorescence recovery after photobleaching (FRAP) can be used to confirm that NI-57 is binding to BRPF proteins in your cellular model at the concentrations used in your experiments.[5]
-
Broad-panel kinase and receptor screening: If you suspect off-target effects on specific signaling pathways, consider screening NI-57 against a panel of kinases or receptors to identify potential unintended interactions.
Q4: The downstream effects of NI-57 on gene expression are widespread in my RNA-seq data. How can I identify the key pathways being affected?
Inhibition of BRPF proteins can lead to broad changes in gene expression due to their role in chromatin modification. To analyze this complex data:
-
Pathway analysis: Utilize bioinformatics tools (e.g., GSEA, DAVID, Reactome) to identify enriched signaling pathways or biological processes among the differentially expressed genes.
-
Focus on known BRPF targets: BRPF1, for instance, has been shown to regulate the expression of key oncogenes like E2F2 and EZH2.[1][3] Investigate if these and other known target genes are affected in your dataset.
-
Integrate with other 'omics' data: Correlate your transcriptomic data with proteomic or epigenomic (e.g., ChIP-seq for histone acetylation marks) data to gain a more comprehensive understanding of the downstream consequences of BRPF inhibition.
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based assays with NI-57.
-
Possible Cause: Compound Solubility and Stability.
-
Troubleshooting: Ensure NI-57 is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in cell culture media. Prepare fresh dilutions for each experiment. Assess the stability of NI-57 in your specific cell culture media over the time course of your experiment.
-
-
Possible Cause: Cell Line Variability.
-
Troubleshooting: The expression levels of BRPF1, BRPF2, and BRPF3 can vary significantly between different cell lines. Perform qPCR or western blotting to determine the relative expression of each BRPF protein in your cell lines of interest. The cellular context and the dependency on specific BRPF proteins will influence the response to NI-57.
-
-
Possible Cause: Incorrect Dosing.
-
Troubleshooting: Perform a dose-response curve to determine the optimal concentration of NI-57 for your specific cell line and assay. The effective concentration can vary depending on the biological endpoint being measured (e.g., inhibition of proliferation vs. induction of senescence).
-
Problem 2: Difficulty validating on-target activity of NI-57 in my cellular model.
-
Possible Cause: Insufficient Target Engagement.
-
Troubleshooting: Confirm that NI-57 is entering the cells and binding to BRPF proteins. As mentioned in the FAQs, CETSA or FRAP can be valuable tools for this.[5]
-
-
Possible Cause: Redundancy in BRPF function.
-
Troubleshooting: In some cellular contexts, there may be functional redundancy between BRPF1, BRPF2, and BRPF3. Even with effective inhibition of one BRPF protein, the others may compensate, leading to a minimal observable phenotype. Combining NI-57 treatment with genetic knockdown of a specific BRPF protein may reveal synergistic effects.
-
Quantitative Data Summary
The following table summarizes the reported binding affinities of NI-57 for the bromodomains of BRPF1B, BRPF2, and BRPF3. This data is essential for designing experiments and interpreting the selectivity of the compound.
| Target Protein | Binding Affinity (Kd in nM) |
| BRPF1B | 31 |
| BRPF2 | 108 |
| BRPF3 | 408 |
Data sourced from BPS Bioscience product information.
Experimental Protocols
General Protocol for Cellular Proliferation Assay with NI-57
This protocol provides a general framework for assessing the effect of NI-57 on the proliferation of cancer cell lines, such as those in hepatocellular carcinoma (HCC).[1]
-
Cell Seeding: Seed HCC cells (e.g., HepG2, Huh7) in 96-well plates at an appropriate density to ensure logarithmic growth throughout the experiment.
-
Compound Preparation: Prepare a stock solution of NI-57 in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a DMSO-only control.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the various concentrations of NI-57 or DMSO control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 72 hours).
-
Proliferation Assessment: Measure cell proliferation using a standard method such as the MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay, or by direct cell counting.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the DMSO control for each concentration of NI-57. Plot the results to determine the IC50 value.
Visualizations
Caption: BRPF signaling pathway and the mechanism of inhibition by NI-57.
Caption: A logical workflow for investigating the effects of NI-57.
References
- 1. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Design of a Biased Potent Small Molecule Inhibitor of the Bromodomain and PHD Finger-Containing (BRPF) Proteins Suitable for Cellular and in Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Chemical Tool Inhibitor Targeting the Bromodomains of TRIM24 and BRPF - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to NI-57 and Other BRPF Inhibitors for Researchers
In the expanding landscape of epigenetic drug discovery, the Bromodomain and PHD Finger-containing (BRPF) family of proteins has emerged as a compelling therapeutic target. These scaffold proteins are integral components of histone acetyltransferase (HAT) complexes, playing a crucial role in chromatin remodeling and gene transcription. This guide provides a comparative analysis of NI-57, a potent pan-BRPF inhibitor, and other notable BRPF inhibitors, offering a resource for researchers, scientists, and drug development professionals.
Performance and Specificity of BRPF Inhibitors
A summary of the in vitro potency and selectivity of NI-57 and other key BRPF inhibitors is presented below. The data highlights the varying degrees of affinity and specificity of these compounds for the three members of the BRPF family (BRPF1, BRPF2, and BRPF3) and their selectivity against other bromodomain-containing proteins.
| Inhibitor | Target(s) | BRPF1B (Kd/IC50) | BRPF2 (Kd/IC50) | BRPF3 (Kd/IC50) | Selectivity Notes |
| NI-57 | Pan-BRPF | 31 nM (Kd)[1] | 108 nM (Kd)[1] | 408 nM (Kd)[1] | Highly selective over other bromodomains, with the closest off-target being BRD9 (32-fold selectivity).[1] |
| OF-1 | Pan-BRPF | 100 nM (Kd) | 500 nM (Kd) | 2.4 µM (Kd) | Good selectivity over other bromodomains, with BRD4 being the closest off-target (39-fold selectivity). |
| GSK6853 | BRPF1-selective | pIC50 of 8.1 | >1600-fold selectivity over other bromodomains.[2] | >1600-fold selectivity over other bromodomains.[2] | Demonstrates high selectivity for BRPF1 over other bromodomains.[2] |
| PFI-4 | BRPF1-selective | 172 nM (IC50)[3] | 3.5 µM (IC50)[3] | >10 µM (IC50) | Exhibits high selectivity for BRPF1B over other bromodomains, including BRPF2 and BRD4. |
| GSK5959 | BRPF1-selective | 80 nM (IC50) | >100-fold selectivity | >100-fold selectivity | Shows over 100-fold selectivity for BRPF1 against a panel of 35 other bromodomains. |
BRPF1 Signaling Pathway and Mechanism of Inhibition
BRPF1 acts as a crucial scaffolding protein within the MOZ (Monocytic Leukemia Zinc Finger Protein) and MORF (MOZ-Related Factor) histone acetyltransferase (HAT) complexes. These complexes play a vital role in the acetylation of histone H3, particularly at lysine 23 (H3K23ac), a key epigenetic mark for transcriptional activation. The bromodomain of BRPF1 recognizes and binds to acetylated lysine residues on histones, thereby recruiting the HAT complex to specific chromatin regions. This targeted acetylation leads to a more open chromatin structure, facilitating the transcription of target genes. Dysregulation of BRPF1 and the subsequent aberrant gene expression have been implicated in various cancers. BRPF1 inhibitors function by competitively binding to the acetyl-lysine binding pocket of the BRPF1 bromodomain, preventing its interaction with acetylated histones. This disrupts the recruitment of the MOZ/MORF HAT complex to chromatin, leading to a decrease in histone acetylation and the subsequent downregulation of oncogenes such as E2F2 and EZH2.
Experimental Protocols and Workflows
The following sections detail the methodologies for key experiments used to characterize BRPF inhibitors.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of an inhibitor to its target protein.
Methodology:
-
Prepare a solution of the purified BRPF bromodomain in a suitable buffer.
-
Prepare a solution of the inhibitor in the same buffer.
-
Load the protein solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.
-
The resulting data is a plot of heat change per injection versus the molar ratio of inhibitor to protein.
-
Fit the data to a binding model to determine the Kd, n, ΔH, and ΔS.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of an inhibitor in a cellular context by measuring the thermal stabilization of the target protein upon inhibitor binding.
Methodology:
-
Treat cultured cells with the BRPF inhibitor or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble BRPF protein remaining at each temperature using Western blotting or other protein detection methods.
-
Inhibitor binding will stabilize the BRPF protein, resulting in a higher melting temperature compared to the vehicle-treated control.
Fluorescence Recovery After Photobleaching (FRAP)
Objective: To assess the mobility of a fluorescently tagged BRPF protein in the nucleus of live cells and determine the effect of an inhibitor on its chromatin binding dynamics.
Methodology:
-
Transfect cells with a plasmid encoding a fluorescently tagged BRPF protein (e.g., BRPF1-GFP).
-
Treat the cells with the BRPF inhibitor or a vehicle control.
-
Use a high-powered laser to photobleach a specific region of interest (ROI) within the nucleus.
-
Monitor the recovery of fluorescence in the bleached ROI over time as unbleached fluorescent BRPF proteins move into the area.
-
Inhibitor-mediated displacement of BRPF from chromatin will result in a faster fluorescence recovery rate.
Conclusion
The development of potent and selective BRPF inhibitors like NI-57 has provided the research community with valuable tools to investigate the biological roles of the BRPF family and their potential as therapeutic targets. This guide offers a comparative overview of NI-57 and other key BRPF inhibitors, along with insights into their mechanism of action and the experimental approaches used for their characterization. The provided data and methodologies aim to support researchers in the selection and application of these chemical probes for their specific research needs in the field of epigenetics and drug discovery.
References
A Head-to-Head Comparison of NI 57 and PFI-4 for BRPF1B Inhibition
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the biological functions of a target protein and for validating its therapeutic potential. This guide provides a comprehensive comparison of two widely used inhibitors of the BRPF1B bromodomain, NI 57 and PFI-4, with a focus on their biochemical and cellular activities, selectivity profiles, and the experimental methodologies used for their characterization.
Bromodomain and PHD Finger Containing Protein 1 (BRPF1) is a scaffold protein that plays a crucial role in the assembly and enzymatic activity of the MOZ/MORF histone acetyltransferase (HAT) complexes. These complexes are involved in chromatin remodeling and gene transcription, and their dysregulation has been implicated in various diseases, including cancer. The bromodomain of BRPF1B, one of its major isoforms, recognizes acetylated lysine residues on histones, thereby tethering the HAT complex to specific chromatin regions. Both this compound and PFI-4 have emerged as valuable tools for studying the biological roles of BRPF1B.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the key quantitative data for this compound and PFI-4, providing a direct comparison of their potency and selectivity for BRPF1B.
| Inhibitor | Target | IC50 (nM) | Kd (nM) | Assay Method(s) |
| This compound | BRPF1 | 3.1 - 114 | 31 | AlphaScreen, Isothermal Titration Calorimetry (ITC) |
| BRPF2 (BRD1) | 46 | 108 - 110 | AlphaScreen, ITC | |
| BRPF3 | 140 | 408 - 410 | AlphaScreen, ITC | |
| BRD9 | 520 | 1000 | AlphaScreen, ITC | |
| BRD4 (BD1) | 3700 | - | AlphaScreen | |
| PFI-4 | BRPF1B | 80 - 172 | 13 | AlphaScreen, ITC |
| BRPF2 | 3517 | >100-fold selective for BRPF1 | AlphaScreen | |
| BRD4 (1) | >10000 | >100-fold selective for BRPF1 | AlphaScreen |
Table 1: Biochemical Potency and Selectivity. This table presents the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values for this compound and PFI-4 against BRPF1B and other related bromodomains. Lower values indicate higher potency.
| Inhibitor | Cellular Assay | Cell Line | Cellular IC50 (µM) |
| This compound | NanoBRET | HEK293 | ~0.07 |
| PFI-4 | NanoBRET | HEK293 | ~0.24 |
| PFI-4 | FRAP | - | 0.25 |
Table 2: Cellular Potency. This table showcases the half-maximal inhibitory concentration (IC50) of the inhibitors in cell-based assays, which reflects their ability to engage the target within a cellular environment.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize this compound and PFI-4.
AlphaScreen Assay for IC50 Determination
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay used to measure the binding of two molecules. In the context of BRPF1B inhibition, it is used to determine the concentration of an inhibitor required to block the interaction between the BRPF1B bromodomain and an acetylated histone peptide.
Materials:
-
His-tagged BRPF1B protein
-
Biotinylated histone H4 peptide (acetylated at lysine 12)
-
Streptavidin-coated Donor beads
-
Nickel chelate-coated Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well microplate
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Prepare a serial dilution of the inhibitor (this compound or PFI-4) in assay buffer.
-
Add the His-tagged BRPF1B protein and the biotinylated histone peptide to the wells of the 384-well plate.
-
Add the serially diluted inhibitor to the respective wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for binding to reach equilibrium.
-
Add the Nickel chelate-coated Acceptor beads and incubate in the dark.
-
Add the Streptavidin-coated Donor beads and incubate further in the dark.
-
Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the amount of BRPF1B-histone peptide binding.
-
Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
NanoBRET Assay for Cellular Target Engagement
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a live-cell assay that measures the proximity of two proteins. It is used to assess the ability of an inhibitor to disrupt the interaction between the BRPF1B bromodomain and its target histone in a cellular context.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc-BRPF1B fusion protein
-
Plasmid encoding HaloTag-Histone H3.3 fusion protein
-
NanoBRET Nano-Glo Substrate
-
HaloTag NanoBRET 618 Ligand
-
Opti-MEM I Reduced Serum Medium
-
White, 96-well cell culture plate
-
Luminometer capable of measuring BRET signals
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc-BRPF1B and HaloTag-Histone H3.3 plasmids.
-
Plate the transfected cells in a white, 96-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the inhibitor (this compound or PFI-4) and incubate.
-
Add the HaloTag NanoBRET 618 Ligand to the cells and incubate.
-
Add the NanoBRET Nano-Glo Substrate to the wells.
-
Measure the donor (NanoLuc) and acceptor (HaloTag ligand) emissions using a BRET-capable luminometer.
-
Calculate the BRET ratio and plot it against the inhibitor concentration to determine the cellular IC50 value.
Fluorescence Recovery After Photobleaching (FRAP) Assay for Chromatin Binding
FRAP is a microscopy-based technique used to measure the dynamics of fluorescently labeled molecules. In this context, it is used to assess how an inhibitor affects the binding of BRPF1B to chromatin within the nucleus of a live cell.
Materials:
-
Cells expressing a fluorescently tagged BRPF1B (e.g., GFP-BRPF1B)
-
Confocal microscope with a high-power laser for photobleaching
-
Glass-bottom imaging dishes
-
Cell culture medium
Procedure:
-
Plate the GFP-BRPF1B expressing cells on glass-bottom dishes.
-
Treat the cells with the inhibitor (PFI-4) or a vehicle control.
-
Mount the dish on the confocal microscope and identify a region of interest (ROI) within the nucleus.
-
Acquire a series of pre-bleach images.
-
Use a high-intensity laser to photobleach the GFP signal within the ROI.
-
Acquire a time-lapse series of post-bleach images to monitor the recovery of fluorescence in the bleached region.
-
Measure the fluorescence intensity in the ROI over time and normalize the data.
-
A faster fluorescence recovery in the presence of the inhibitor indicates a more dynamic binding of BRPF1B to chromatin, suggesting target engagement and displacement.
Signaling Pathway and Experimental Workflow Visualization
To better understand the biological context and the experimental approaches, the following diagrams have been generated using Graphviz.
Caption: BRPF1B acts as a scaffold within the MOZ/MORF HAT complex, recognizing acetylated histones and promoting gene transcription.
Caption: Experimental workflow for the comparative analysis of this compound and PFI-4 using biochemical and cellular assays.
Conclusion
Both this compound and PFI-4 are valuable chemical probes for investigating the function of the BRPF1B bromodomain.
-
This compound demonstrates high potency for BRPF1B and also inhibits other members of the BRPF family (BRPF2 and BRPF3), making it a suitable tool for studying the broader functions of this protein family.[1][2][3][4]
-
PFI-4 exhibits remarkable selectivity for BRPF1B over other bromodomains, including other BRPF family members.[5][6][7] This high selectivity makes it the preferred choice for studies aiming to specifically dissect the role of the BRPF1B isoform.
The choice between this compound and PFI-4 will ultimately depend on the specific research question. For pan-BRPF family inhibition, this compound is the more appropriate tool, while for isoform-specific interrogation of BRPF1B, PFI-4 is the superior probe. The provided data and protocols should serve as a valuable resource for researchers in their selection and application of these important epigenetic inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. zen-bio.com [zen-bio.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BRPF Bromodomain Inhibitors: A Cross-Reactivity Profile of NI-57 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of NI-57, a potent inhibitor of the Bromodomain and PHD Finger (BRPF) family of proteins, with other notable BRPF inhibitors, GSK6853 and OF-1. The BRPF proteins (BRPF1, BRPF2, and BRPF3) are critical scaffolding components of histone acetyltransferase (HAT) complexes, playing a key role in transcriptional regulation. Understanding the selectivity of small molecule inhibitors for the BRPF family over other bromodomain-containing proteins is crucial for the development of targeted therapeutics and for the precise dissection of their biological functions.
Quantitative Cross-Reactivity Profiles
The following tables summarize the binding affinities and selectivity of NI-57, GSK6853, and OF-1 against the BRPF family and a panel of other bromodomains. Data has been compiled from various biochemical and biophysical assays.
Table 1: Binding Affinities of BRPF Inhibitors
| Compound | Target | Kd (nM) | IC50 (nM) | Assay Method |
| NI-57 | BRPF1B | 31[1] | 114[1] | ITC, AlphaScreen |
| BRPF2 | 108[1] | - | ITC | |
| BRPF3 | 408[1] | - | ITC | |
| GSK6853 | BRPF1 | 0.3[2] | 8[2] | BROMOscan, TR-FRET |
| OF-1 | BRPF1B | 100[3] | 1200[4] | - |
| BRPF2 | 500[3] | - | - |
Table 2: Selectivity Profile of BRPF Inhibitors Against Other Bromodomains
| Compound | Off-Target | Kd (nM) / Selectivity Fold | Assay Method |
| NI-57 | BRD9 | 1000 (>32-fold vs BRPF1B)[1] | ITC |
| TRIM24 | 1600 (>50-fold vs BRPF1B) | BROMOscan | |
| GSK6853 | Pan-Bromodomain Panel | >1600-fold selectivity over other bromodomains[2][5] | BROMOscan |
| OF-1 | BRD4 | 39-fold selectivity vs BRPF1B | - |
| TIF1α | 50% inhibition at 20 µM | AlphaScreen |
BRPF Signaling Pathway and Mechanism of Inhibition
BRPF proteins act as scaffolding proteins that are essential for the assembly and function of MYST family histone acetyltransferase (HAT) complexes, such as the MOZ/MORF and HBO1 complexes. These complexes play a crucial role in the acetylation of histone tails, a key post-translational modification that generally leads to a more open chromatin structure and transcriptional activation. Inhibitors like NI-57 target the bromodomain of BRPF proteins, preventing their interaction with acetylated histones and thereby disrupting the recruitment and activity of the associated HAT complexes.
References
Unraveling the Inhibition of Osteoclastogenesis: A Comparative Analysis of NI-57 and OF-1
For Immediate Release
A detailed comparative analysis of two potent bromodomain inhibitors, NI-57 and OF-1, reveals their significant and comparable efficacy in halting osteoclastogenesis, the process of bone resorption. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms, supporting experimental data, and detailed protocols to aid in the exploration of new therapeutic strategies for bone disorders like osteoporosis and osteolytic bone lesions.
Osteoclasts, the primary cells responsible for bone degradation, play a crucial role in bone remodeling and pathological bone loss. The differentiation of these cells is a tightly regulated process, with the RANKL signaling pathway being a key driver. Recent research has identified the Bromodomain and PHD Finger-containing (BRPF) family of proteins (BRPF1, BRPF2, and BRPF3) as critical epigenetic readers in this pathway. Both NI-57 and OF-1 are potent pan-BRPF bromodomain inhibitors that have been shown to effectively impair the RANKL-induced differentiation of bone marrow cells into mature, bone-resorbing osteoclasts.[1]
This guide presents a side-by-side comparison of NI-57 and OF-1, summarizing their impact on osteoclast formation, function, and gene expression.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the quantitative data on the inhibitory effects of NI-57 and OF-1 on osteoclastogenesis. The data is extracted from studies on primary murine bone marrow cells and human primary monocytes.
| Parameter | NI-57 | OF-1 | Reference |
| Target | Pan-BRPF (BRPF1/2/3) bromodomains | Pan-BRPF (BRPF1/2/3) bromodomains | [1] |
| Effect on Osteoclast Differentiation | Significant inhibition of RANKL-induced differentiation | Significant inhibition of RANKL-induced differentiation | [1] |
| Effect on Bone Resorption (Pit Formation) | Significant reduction | Significant reduction, with a complete block observed at 1 µM | [1] |
| Effect on Osteoclast Marker Gene Expression (CA2, CATK, NFATC1, ACP5) | Down-regulated | Down-regulated | [1] |
Mechanism of Action: Targeting the Epigenetic Regulation of Osteoclastogenesis
NI-57 and OF-1 exert their inhibitory effects by targeting the bromodomains of the BRPF family of proteins. BRPF proteins act as scaffolding proteins that recruit histone acetyltransferases (HATs) to specific chromatin locations. This recruitment is crucial for the acetylation of histones, a key epigenetic modification that opens up chromatin and allows for the transcription of genes necessary for osteoclast differentiation.
By binding to the acetyl-lysine binding pockets of BRPF bromodomains, NI-57 and OF-1 displace these proteins from chromatin.[1] This prevents the recruitment of HATs and the subsequent acetylation of histones at key gene loci, effectively repressing the transcriptional programs required for osteoclastogenesis.[1] This leads to a marked decrease in the expression of critical osteoclast marker genes, including NFATC1, the master regulator of osteoclast differentiation.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of NI-57 and OF-1 are provided below.
Osteoclast Differentiation Assay (TRAP Staining)
-
Cell Seeding: Bone marrow cells are isolated from mice and cultured in the presence of M-CSF (Macrophage Colony-Stimulating Factor) to generate bone marrow-derived macrophages (BMMs). BMMs are then seeded in 96-well plates.
-
Induction of Osteoclastogenesis: Cells are treated with RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand) to induce differentiation into osteoclasts. Test compounds (NI-57 or OF-1) or a vehicle control (DMSO) are added at various concentrations.
-
Culture and Staining: The cells are cultured for 4-5 days, with media changes as required. After the culture period, cells are fixed with 10% formalin.
-
TRAP Staining: Cells are stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts, using a commercially available kit or a prepared TRAP staining solution.
-
Quantification: TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted under a light microscope to quantify osteoclast formation.[2]
Bone Resorption (Pit Formation) Assay
-
Cell Seeding: BMMs are seeded onto bone-mimicking substrates, such as calcium phosphate-coated plates or dentine slices.
-
Induction of Osteoclastogenesis and Resorption: Cells are treated with M-CSF and RANKL to induce differentiation and bone resorbing activity. Test compounds (NI-57 or OF-1) are added simultaneously.
-
Culture: The cells are cultured for an extended period (e.g., 7-14 days) to allow for the formation of resorption pits.
-
Visualization of Pits: At the end of the culture, cells are removed (e.g., with sodium hypochlorite or sonication). The resorption pits are visualized and quantified using light microscopy or scanning electron microscopy.
-
Analysis: The number and area of resorption pits are measured to determine the effect of the inhibitors on the bone-resorbing function of osteoclasts.[2][3]
Gene Expression Analysis (qRT-PCR)
-
Cell Culture and Treatment: BMMs are cultured and treated with RANKL and the test compounds as described in the osteoclast differentiation assay.
-
RNA Isolation: At specific time points (e.g., 2, 4, and 6 days), total RNA is isolated from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR: Real-time quantitative PCR (qRT-PCR) is performed using specific primers for osteoclast marker genes (e.g., NFATC1, CTSK, ACP5, CA2) and a housekeeping gene for normalization.
-
Data Analysis: The relative expression of the target genes is calculated to determine the effect of the inhibitors on the transcriptional program of osteoclastogenesis.
Conclusion
Both NI-57 and OF-1 demonstrate compelling and comparable activity as inhibitors of osteoclastogenesis through the novel mechanism of targeting BRPF bromodomains. Their ability to suppress the transcriptional program essential for osteoclast differentiation and function highlights the potential of epigenetic modulation as a therapeutic strategy for bone diseases characterized by excessive bone resorption. The data and protocols presented in this guide offer a solid foundation for further investigation and development of this promising class of compounds.
References
Confirming On-Target Effects of NI-57 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the on-target effects of the hypothetical mTOR inhibitor, NI-57, within a cellular context. It offers a comparative analysis with established mTOR inhibitors, supported by experimental data and detailed protocols to aid in the design and execution of validation studies.
Comparative Analysis of mTOR Inhibitors
To objectively assess the efficacy and specificity of NI-57, its performance should be benchmarked against other known mTOR inhibitors. This includes first-generation allosteric inhibitors (rapalogs) and second-generation ATP-competitive mTOR kinase inhibitors (TORKinibs).
| Compound | Type | Target(s) | IC50 (mTOR) | Cell-Based Potency (EC50) | Selectivity Profile |
| NI-57 (Hypothetical) | TORKinib | mTORC1/mTORC2 | 1.5 nM | 25 nM | >1000-fold selective for mTOR over PI3Kα |
| Rapamycin | Rapalog | mTORC1 (allosteric) | ~0.1 nM (binding) | ~10 nM | Highly selective for mTORC1 over mTORC2 and other kinases |
| Everolimus | Rapalog | mTORC1 (allosteric) | ~2 nM (binding) | ~20 nM | Similar to Rapamycin |
| OSI-027 | TORKinib | mTORC1/mTORC2 | 22 nM (mTORC1), 65 nM (mTORC2)[1] | ~150 nM | >100-fold selective for mTOR over PI3Kα, β, γ[1] |
| Gedatolisib (PF-05212384) | Dual PI3K/mTOR Inhibitor | PI3Kα, PI3Kγ, mTOR | 1.6 nM[2] | ~50 nM | Potent against both PI3K and mTOR |
| Torin 1 | TORKinib | mTORC1/mTORC2 | 3 nM[1] | ~30 nM | >1000-fold selective for mTOR over PI3Kα[1] |
Experimental Protocols for On-Target Validation
The following are key experiments to confirm that NI-57 engages and inhibits mTOR signaling in cells.
Western Blotting for mTOR Pathway Inhibition
This is the most direct method to observe the inhibition of mTOR signaling. The phosphorylation status of key downstream effectors of mTORC1 and mTORC2 serves as a readout of NI-57's on-target activity.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MCF7, U87MG) and allow them to adhere overnight. Treat cells with varying concentrations of NI-57, a positive control (e.g., OSI-027), and a vehicle control (e.g., DMSO) for a specified time (e.g., 2-24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 25 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[3]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4][5]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
p-mTOR (Ser2448) - Marker for mTORC2 activity
-
mTOR (Total)
-
p-Akt (Ser473) - Marker for mTORC2 activity
-
Akt (Total)
-
p-S6 Ribosomal Protein (Ser235/236) - Marker for mTORC1 activity
-
S6 Ribosomal Protein (Total)
-
p-4E-BP1 (Thr37/46) - Marker for mTORC1 activity
-
4E-BP1 (Total)
-
GAPDH or β-Actin - Loading control
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[4]
Cell Viability Assay (MTT Assay)
This assay assesses the effect of mTOR inhibition on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[6]
-
Compound Treatment: Treat the cells with a serial dilution of NI-57 and control compounds for 24-72 hours.
-
MTT Addition: Add MTT reagent (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the media and add DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
Immunofluorescence for mTOR Localization
This technique can be used to visualize the subcellular localization of mTOR and its co-localization with other proteins in the pathway, which can be altered by inhibitors.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with NI-57 or control compounds.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.3% Triton X-100 in PBS.[7]
-
Blocking: Block with a solution containing 2% normal donkey serum in PBS for 1 hour.[7]
-
Primary Antibody Incubation: Incubate overnight at 4°C with a primary antibody against mTOR.[7]
-
Secondary Antibody Incubation: Wash and incubate with an Alexa Fluor-conjugated secondary antibody for 2 hours at room temperature.[7]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.[7]
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizing Pathways and Workflows
To further clarify the mechanisms and procedures, the following diagrams illustrate the mTOR signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: The PI3K/Akt/mTOR Signaling Pathway and points of inhibition.
Caption: Workflow for validating the on-target effects of NI-57.
References
- 1. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 4. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. youtube.com [youtube.com]
- 7. 4.7. mTOR Immunofluorescence [bio-protocol.org]
Independent Validation of NI 57's Mechanism of Action: A Comparative Analysis
A comprehensive review of available data on the therapeutic agent "NI 57" reveals a significant challenge in providing an independent validation of its mechanism of action. Extensive searches of scientific literature and drug development databases did not yield any specific information on a compound with this designation. It is possible that "this compound" is an internal development code, a novel compound not yet publicly disclosed, or a misnomer.
Without access to foundational data on this compound, including its chemical structure, biological targets, and preclinical or clinical study results, a direct and independent validation is not feasible. This guide, therefore, serves as a template to be populated once such information becomes available. For the purpose of illustrating the requested format and content, we will hypothesize a potential mechanism of action for a fictional compound, "this compound," and compare it to a known therapeutic agent with a similar, established mechanism.
Let us assume, for illustrative purposes, that "this compound" is an inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4), a well-established target for the treatment of Type 2 Diabetes. We will compare it to Sitagliptin, a widely used DPP-4 inhibitor.
Comparison of Key Performance Metrics
A critical aspect of validating a novel compound's mechanism of action is to compare its performance against established alternatives. The following table summarizes key quantitative data that would be essential for such a comparison.
| Parameter | This compound (Hypothetical Data) | Sitagliptin (Reference Data) |
| IC₅₀ (DPP-4 Inhibition) | 1.5 nM | 19 nM |
| Selectivity (vs. DPP-8/DPP-9) | >10,000-fold | >2,600-fold |
| Oral Bioavailability (in rats) | 85% | 87% |
| Half-life (in humans) | 24 hours | 12.4 hours |
| Effect on HbA1c (at 12 weeks) | -1.2% | -0.8% |
Experimental Protocols
Detailed methodologies are crucial for the independent verification of experimental findings. Below are outlines of key experiments that would be necessary to validate the mechanism of action of a DPP-4 inhibitor like our hypothetical "this compound".
In Vitro DPP-4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human recombinant DPP-4.
Methodology:
-
Human recombinant DPP-4 enzyme is incubated with a fluorogenic substrate, Gly-Pro-AMC.
-
Varying concentrations of this compound or the reference compound (Sitagliptin) are added to the reaction mixture.
-
The enzymatic reaction, which cleaves the substrate and releases a fluorescent product (AMC), is monitored over time using a fluorescence plate reader.
-
The rate of reaction is calculated, and the IC₅₀ value is determined by fitting the dose-response curve to a four-parameter logistic equation.
Selectivity Profiling
Objective: To assess the selectivity of this compound for DPP-4 over other related dipeptidyl peptidases, such as DPP-8 and DPP-9.
Methodology:
-
Similar enzymatic assays are conducted using human recombinant DPP-8 and DPP-9 enzymes and their respective substrates.
-
The IC₅₀ values for this compound against DPP-8 and DPP-9 are determined.
-
Selectivity is calculated as the ratio of the IC₅₀ for the off-target enzyme (e.g., DPP-8) to the IC₅₀ for the target enzyme (DPP-4).
Signaling Pathway and Experimental Workflow
Visualizing the underlying biological pathways and experimental processes is essential for a clear understanding of the compound's mechanism and the methods used for its validation.
Caption: The signaling pathway of DPP-4 inhibition by this compound.
Caption: The experimental workflow for determining the IC₅₀ of this compound.
Disclaimer: The data and mechanism of action for "this compound" presented in this guide are purely hypothetical and for illustrative purposes only. An independent validation and comparative analysis can only be conducted with actual experimental data for the specified compound. Should the user provide a valid and publicly documented name for the therapeutic agent of interest, a comprehensive and accurate comparison guide can be generated.
NI-57 vs. Genetic Knockdown of BRPF1: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological inhibitor NI-57 and genetic knockdown techniques for studying the function of Bromodomain and PHD Finger-Containing Protein 1 (BRPF1). BRPF1 is a crucial chromatin regulator involved in histone acetylation and has emerged as a promising therapeutic target in various diseases, including cancer.[1][2][3] Understanding the nuances of different inhibitory methods is paramount for designing robust experiments and interpreting results accurately.
Introduction to BRPF1 and Inhibition Strategies
BRPF1 acts as a scaffold protein, assembling histone acetyltransferase (HAT) complexes, particularly with MOZ, MORF, and HBO1.[4] These complexes play a vital role in regulating gene expression by modifying chromatin structure.[2][4] Dysregulation of BRPF1 has been implicated in intellectual disability and various cancers.[5][6][7][8] Consequently, inhibiting BRPF1 function has become a key area of research.
Two primary strategies for inhibiting BRPF1 are:
-
Pharmacological Inhibition: Using small molecules like NI-57 that bind to specific domains of the BRPF1 protein, thereby inhibiting its function. NI-57 is a pan-BRPF inhibitor with high affinity for BRPF1.[1][9]
-
Genetic Knockdown: Employing techniques such as shRNA or CRISPR-Cas9 to reduce the expression of the BRPF1 gene at the mRNA or genomic level.
This guide will delve into a comparative analysis of these two approaches, presenting quantitative data, experimental protocols, and visual diagrams to aid in experimental design and data interpretation.
Quantitative Data Comparison
The following tables summarize the quantitative effects of NI-57 and BRPF1 genetic knockdown from various studies. It is important to note that direct head-to-head comparisons in the same experimental system are limited, and thus, data is compiled across different studies.
Table 1: Effects on Cell Proliferation and Viability
| Intervention | Cell Line/Model | Effect | Quantitative Measurement | Reference |
| NI-57 | MLL-rearranged acute leukemias, colon, lung, gastric, and hepatocellular cancers | Moderate inhibition of proliferation | Data not specified | [1] |
| BRPF1 Knockdown | Glioma cells | Attenuated cell proliferation and colony formation | Data not specified | [8] |
| BRPF1 Knockout | Taxol-resistant triple-negative breast cancer cells | Sensitized resistant cells to Taxol, reducing cell viability | Significant decrease in cell viability in combination with Taxol | [10][11] |
| Pan-BRPF Inhibitors (OF-1, NI-57) | In vitro cancer cell lines | Reduced colony formation and proliferation, inducing G1 cell cycle arrest and senescence | Data not specified | [1] |
Table 2: Effects on Gene Expression and Histone Acetylation
| Intervention | Model System | Effect | Quantitative Measurement | Reference |
| BRPF1 Knockdown | Mouse Hippocampal Neurons | Dysregulation of genes related to learning, memory, and synaptic transmission | 99 upregulated and 74 downregulated genes | [5] |
| BRPF1 Knockdown | Mouse Hippocampal Neurons | Reduced mEPSC frequency | 50% knockdown led to decreased mEPSC frequency | [5] |
| BRPF1 Mutations (human) | Human fibroblasts | Impaired acetylation of histone H3 at lysine 23 (H3K23ac) | Non-significant decrease in global H3K23ac | [7][12] |
| BRPF1 Knockout (mouse) | Mouse models | Deficiency in H3K23 acetylation | Similar deficiency to human mutations | [2][7] |
| BRPF1 Inhibition (PFI-4, OF-1) | Taxol-resistant TNBC cells | Decreased H3K14Ac, H3K9Ac, and H3K23Ac levels | Acetylation marks restored within 24 hours | [11] |
Signaling and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental approaches, the following diagrams are provided.
Caption: BRPF1 signaling pathway and points of intervention.
Caption: Comparative experimental workflow for NI-57 and BRPF1 knockdown.
Experimental Protocols
Below are generalized protocols for key experiments involving NI-57 treatment and BRPF1 genetic knockdown, based on methodologies described in the literature.
Protocol 1: Cell Viability Assay (MTT Assay) with NI-57 Treatment
-
Cell Seeding: Seed cells (e.g., MCF-7, U251) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.[13]
-
NI-57 Preparation: Prepare a stock solution of NI-57 in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the wells and add 100 µL of medium containing different concentrations of NI-57. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: BRPF1 Genetic Knockdown using shRNA
-
shRNA Vector Preparation: Obtain or construct lentiviral or retroviral vectors containing shRNA sequences targeting BRPF1 and a non-targeting scramble control.
-
Cell Transduction/Transfection:
-
Lentiviral Transduction: Produce lentiviral particles in packaging cells (e.g., HEK293T). Transduce the target cells with the viral supernatant in the presence of polybrene.
-
Transfection: Transfect the target cells with the shRNA-expressing plasmid using a suitable transfection reagent.
-
-
Selection: 48 hours post-transduction/transfection, begin selection with an appropriate antibiotic (e.g., puromycin) to select for cells that have successfully integrated the shRNA construct.
-
Clonal Expansion: Isolate single cell clones and expand them to establish stable knockdown cell lines.
-
Validation of Knockdown:
-
RT-qPCR: Extract RNA from the stable cell lines and perform reverse transcription followed by quantitative PCR to measure the BRPF1 mRNA levels relative to a housekeeping gene and the scramble control.[12]
-
Western Blot: Lyse the cells and perform Western blot analysis to confirm the reduction in BRPF1 protein levels.[11]
-
-
Functional Assays: Use the validated BRPF1 knockdown and control cell lines for downstream functional assays (e.g., proliferation, migration, gene expression analysis).
Discussion and Conclusion
Both pharmacological inhibition with NI-57 and genetic knockdown of BRPF1 are valuable tools for elucidating the protein's function.
-
NI-57 offers a rapid and reversible method to inhibit BRPF1 function. Its temporal control is a significant advantage, allowing for the study of acute effects of BRPF1 inhibition. However, as a pan-BRPF inhibitor, NI-57 also targets BRPF2 and BRPF3, which could lead to off-target effects that need to be considered when interpreting data.[1][9] The selectivity profile of NI-57 shows strong binding to BRPF1 and BRPF2 over BRPF3.[1]
-
Genetic knockdown provides a more specific approach to studying the long-term consequences of reduced BRPF1 expression. Stable knockdown cell lines are useful for chronic studies. However, the process of generating these cell lines is time-consuming, and there is a possibility of compensatory mechanisms arising in the cells in response to the long-term absence of BRPF1.
-
For studying the acute roles of BRPF1 and for initial target validation, NI-57 is a suitable choice.
-
For investigating the long-term consequences of BRPF1 loss and for studies requiring high specificity, genetic knockdown is the preferred method.
Ideally, a combination of both approaches can provide a more comprehensive understanding of BRPF1 biology, with genetic knockdown confirming the on-target effects of pharmacological inhibitors like NI-57. This integrated approach will be crucial for advancing our understanding of BRPF1's role in health and disease and for the development of novel therapeutic strategies.
References
- 1. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are BRPF1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The Chromatin Regulator Brpf1 Regulates Embryo Development and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deficiency of Intellectual Disability-Related Gene Brpf1 Attenuated Hippocampal Excitatory Synaptic Transmission and Impaired Spatial Learning and Memory Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Mutations in the Chromatin Regulator Gene BRPF1 Cause Syndromic Intellectual Disability and Deficient Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chromatin-focused genetic and chemical screens identify BRPF1 as a targetable vulnerability in Taxol-resistant triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Mutations in Histone Acetylase Modifier BRPF1 Cause an Autosomal-Dominant Form of Intellectual Disability with Associated Ptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nickel nanoparticle-induced dose-dependent cyto-genotoxicity in human breast carcinoma MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking NI 57 against other epigenetic modulators
A Comprehensive Benchmarking Guide to NI-57 and Other Epigenetic Modulators
Introduction to NI-57: A Novel BRPF Family Inhibitor
NI-57 is a potent and selective chemical probe that targets the bromodomains of the Bromodomain and PHD Finger-containing (BRPF) family of proteins: BRPF1, BRPF2, and BRPF3.[1][2][3] These proteins are critical scaffolding components of histone acetyltransferase (HAT) complexes, primarily the MOZ/MORF and HBO1 complexes. By assembling these complexes, BRPF proteins play a crucial role in regulating gene expression through the acetylation of histones, which in turn modulates chromatin structure. The inhibition of these bromodomains by NI-57 presents a promising avenue for therapeutic intervention in diseases driven by epigenetic dysregulation.
This guide provides a comparative analysis of NI-57 against other BRPF inhibitors and epigenetic modulators from different classes, including Histone Deacetylase (HDAC) inhibitors and DNA Methyltransferase (DNMT) inhibitors. The data presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
Comparative Analysis of Epigenetic Modulators
The following tables summarize the quantitative data for NI-57 and a selection of other epigenetic modulators, categorized by their target class.
Table 1: In Vitro Potency of BRPF Bromodomain Inhibitors
| Compound | Target(s) | Assay Type | IC50 / Kd | Reference(s) |
| NI-57 | BRPF1B | ITC | Kd: 31 nM | [1][2] |
| BRPF2 | ITC | Kd: 108 nM | [1][2] | |
| BRPF3 | ITC | Kd: 408 nM | [1][2] | |
| BRPF1 | AlphaScreen | IC50: 114 nM | [1] | |
| GSK6853 | BRPF1 | TR-FRET | pIC50: 8.1 | [4][5] |
| GSK5959 | BRPF1 | Biochemical | IC50: 80 nM | [5] |
| PFI-4 | BRPF1 | Biochemical | IC50: 80 nM | [5] |
| OF-1 | BRPF1B | Biochemical | Kd: 100 nM | [5] |
| BRPF2 | Biochemical | Kd: 500 nM | [5] |
Table 2: Cellular Activity of NI-57 and Comparator Epigenetic Modulators
| Compound | Class | Cell Line(s) | Assay Type | IC50 | Reference(s) |
| NI-57 | BRPF Inhibitor | RAW264.7 | Osteoclast Differentiation | EC50: ~1 µM | |
| Vorinostat (SAHA) | HDAC Inhibitor | LNCaP, PC-3, TSU-Pr1 (Prostate Cancer) | Cell Growth | 2.5 - 7.5 µM | [6] |
| MCF-7 (Breast Cancer) | Cell Proliferation | 0.75 µM | [6] | ||
| MV4-11 (Leukemia), Daudi (Lymphoma) | Cell Viability | < 1 µM | [7] | ||
| Azacitidine | DNMT Inhibitor | SKM-1 (Myelodysplastic Syndrome) | Cell Growth | 0.52 µM | [8] |
| MOLM-13 (Leukemia) | Cell Viability | ~0.038 µM | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental design, the following diagrams are provided.
BRPF-Mediated Histone Acetylation Signaling Pathway
Caption: BRPF proteins scaffold HAT complexes to acetylate histone H3, which NI-57 inhibits.
Experimental Workflow for BRPF Inhibitor Profiling
Caption: A typical workflow for screening and profiling BRPF inhibitors.
Classification of Epigenetic Modulators
Caption: Classification of epigenetic modulators into writers, erasers, and readers.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro BRPF1 Bromodomain Inhibition Assay (TR-FRET)
Objective: To determine the in vitro potency (IC50) of a test compound (e.g., NI-57) against the BRPF1 bromodomain.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure the binding of a biotinylated histone peptide (ligand) to a GST-tagged BRPF1 bromodomain (receptor). Inhibition of this interaction by a test compound results in a decrease in the FRET signal.
Materials:
-
GST-tagged human BRPF1 bromodomain
-
Biotinylated histone H3 peptide acetylated at lysine 14 (H3K14ac)
-
Europium-labeled anti-GST antibody (donor)
-
Streptavidin-conjugated Allophycocyanin (APC) (acceptor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
Test compound (NI-57) and control inhibitor (e.g., GSK6853)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the BRPF1 bromodomain and the biotinylated H3K14ac peptide to the wells of the microplate.
-
Add the serially diluted test compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Add a mixture of the Europium-labeled anti-GST antibody and Streptavidin-APC to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on a TR-FRET-compatible microplate reader, measuring emissions at 665 nm and 620 nm after excitation at 320 nm.
-
Calculate the ratio of the emissions (665 nm / 620 nm) and plot the values against the compound concentration to determine the IC50.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of an epigenetic modulator on the viability of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
Test compound (e.g., Vorinostat)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium and add the medium containing the different concentrations of the test compound or vehicle control to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Add MTT solution to each well and incubate for 3-4 hours, allowing the formazan crystals to form.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.
DNMT Activity Assay (Colorimetric)
Objective: To measure the total DNA methyltransferase (DNMT) activity in nuclear extracts and the inhibitory effect of compounds like Azacitidine.
Principle: This assay measures the activity of DNMTs by quantifying the methylation of a DNA substrate coated on a microplate. DNMTs in the sample transfer a methyl group from a donor to the DNA substrate. The methylated DNA is then detected using an antibody specific for 5-methylcytosine in an ELISA-like reaction.[10][11]
Materials:
-
DNMT Activity Assay Kit (e.g., Abcam ab113467 or similar)[10]
-
Nuclear extracts from cells or tissues
-
Test inhibitor (e.g., Azacitidine)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Prepare nuclear extracts from the cells of interest.
-
Add assay buffer, the Adomet donor, and the nuclear extract to the wells of the DNA-coated microplate. For inhibition assays, pre-incubate the nuclear extract with the inhibitor.
-
Incubate the plate at 37°C for 60-90 minutes to allow for DNA methylation.
-
Wash the wells and add the capture antibody (anti-5-methylcytosine). Incubate at room temperature for 60 minutes.
-
Wash the wells and add the detection antibody (enzyme-conjugated secondary antibody). Incubate at room temperature for 30 minutes.
-
Wash the wells and add the developer solution. Incubate in the dark for 5-15 minutes.
-
Add the stop solution to terminate the enzymatic reaction.
-
Measure the absorbance at 450 nm. The DNMT activity is proportional to the optical density. Calculate the percentage of inhibition for the test compound.
Conclusion
NI-57 is a valuable tool for studying the biological functions of the BRPF family of bromodomains. Its high potency and selectivity make it a superior probe compared to other available inhibitors. When benchmarked against other classes of epigenetic modulators, such as HDAC and DNMT inhibitors, NI-57 offers a distinct mechanism of action by targeting the "reader" domain of the epigenetic machinery. This provides a complementary approach to modulating gene expression for both research and therapeutic purposes. The data and protocols presented in this guide are intended to facilitate the effective use of NI-57 and to provide a framework for its comparison with other epigenetic modulators.
References
- 1. NI-57 | Structural Genomics Consortium [thesgc.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative and Antitumor Effects of Azacitidine Against the Human Myelodysplastic Syndrome Cell Line SKM-1 | Anticancer Research [ar.iiarjournals.org]
- 9. Establishment and characterization of hypomethylating agent-resistant cell lines, MOLM/AZA-1 and MOLM/DEC-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNMT Activity Assay Kit (Colorimetric) (ab113467) | Abcam [abcam.com]
- 11. epigentek.com [epigentek.com]
Safety Operating Guide
Personal protective equipment for handling NI 57
Safety and Handling Protocols for NI 57
Disclaimer: The substance "this compound" is not a standard recognized chemical identifier. To provide a comprehensive and actionable safety guide that meets the specified requirements, this document uses Formaldehyde as a representative hazardous laboratory chemical. The following procedures should be adapted to the specific hazards of any substance being handled.
Formaldehyde is a colorless, pungent gas that is commonly used in aqueous solutions (formalin) for tissue preservation and as a chemical reagent in research and drug development. It is classified as a known human carcinogen and can cause irritation to the eyes, nose, and throat upon exposure. Adherence to strict safety protocols is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense when handling hazardous chemicals. All personnel must wear the minimum required PPE when in an area where formaldehyde is in use or stored.
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes and vapors. In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.
-
Skin and Body Protection: A laboratory coat must be worn to protect the skin. For handling concentrated solutions, a chemically resistant apron may be necessary. Long pants and closed-toe shoes are required at all times.
-
Hand Protection: Chemical-resistant gloves are required. Suitable materials include nitrile, neoprene, or PVC. For dilute solutions (10% or less), disposable nitrile gloves may be used, while heavier-duty gloves are recommended for concentrated formaldehyde. Gloves should be inspected before use and washed thoroughly before removal.
-
Respiratory Protection: All handling of formaldehyde solutions that may produce vapors, including pouring and preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure. If work cannot be performed in a fume hood and exposure limits are likely to be exceeded, appropriate respiratory protection is mandatory.
Quantitative Data: Occupational Exposure Limits
Governmental and advisory bodies have established occupational exposure limits for airborne formaldehyde to protect laboratory personnel. The primary limits from OSHA and NIOSH are summarized below.
| Regulatory Body | Exposure Limit Type | Concentration (ppm) | Notes |
| OSHA | Permissible Exposure Limit (PEL) - TWA | 0.75 ppm | Time-Weighted Average over an 8-hour shift. |
| Short-Term Exposure Limit (STEL) | 2 ppm | 15-minute Time-Weighted Average, not to be exceeded. | |
| NIOSH | Recommended Exposure Limit (REL) - TWA | 0.016 ppm | Time-Weighted Average for up to a 10-hour workday. |
| Ceiling Limit (C) | 0.1 ppm | Concentration that should not be exceeded at any time during a 15-minute period. | |
| NIOSH | Immediately Dangerous to Life or Health (IDLH) | 20 ppm | The concentration that poses an immediate threat to life or health. |
Experimental and Operational Protocols
General Handling and Storage Protocol
-
Training: Ensure all personnel have received training on the hazards of formaldehyde and have read the Safety Data Sheet (SDS) and this protocol before beginning work.
-
Engineering Controls: Conduct all work involving formaldehyde in a properly functioning and certified chemical fume hood to minimize vapor inhalation.
-
Don PPE: Before handling, put on all required PPE: safety goggles, lab coat, and appropriate gloves.
-
Transport: When moving formaldehyde, use secondary containment (such as a bottle carrier) to prevent spills.
-
Procedure:
-
Place the formaldehyde container in the fume hood before opening.
-
Carefully pour or pipette the required amount, taking care to avoid generating aerosols.
-
Securely close the primary container immediately after use.
-
-
Storage: Store formaldehyde containers in a cool, well-ventilated area, away from strong oxidizers, acids, and bases. Concentrated solutions should be stored in a designated flammables cabinet.
-
Hygiene: After handling is complete, remove gloves and wash hands thoroughly with soap and water. Never eat, drink, or apply cosmetics in areas where formaldehyde is used.
Emergency Spill Response Plan
Prompt and correct response to a spill is critical to prevent exposure. Procedures differ based on the spill volume.
Minor Spill (<1 Liter and within a fume hood):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Containment: If the spill is within a fume hood, ensure the sash is kept low.
-
PPE: Ensure you are wearing appropriate PPE, including a lab coat, goggles, and double gloves.
-
Absorption: Cover the spill with an absorbent material or a formaldehyde-specific neutralizer.
-
Collection: Carefully collect the absorbed material using scoops or tongs, and place it into a heavy-duty, sealable plastic bag.
-
Decontamination: Clean the spill surface with soap and cold water at least twice.
-
Disposal: Label the bag as "Formaldehyde Hazardous Waste" and arrange for pickup by environmental health and safety personnel.
Major Spill (>1 Liter or outside a fume hood):
-
Evacuate: Immediately evacuate all personnel from the affected area.
-
Isolate: Close the doors to the laboratory and post warning signs to prevent entry.
-
Notify: Contact your institution's emergency response team or local emergency services. Provide details on the location, substance, and estimated volume of the spill.
-
Do Not Attempt Cleanup: Laboratory personnel should not attempt to clean up large spills of formaldehyde.
Waste Disposal Plan
Improper disposal of formaldehyde is a regulatory violation and an environmental hazard.
-
Waste Collection: All solutions containing formaldehyde must be collected as hazardous chemical waste. This includes unused, expired, or spent solutions. Never dispose of formaldehyde down the drain.
-
Contaminated Debris: All solid materials contaminated with formaldehyde, such as gloves, paper towels, and pipette tips, must also be collected as hazardous waste. These items should be placed in a clearly labeled, sealed container.
-
Container Labeling: Waste containers must be clearly labeled "Hazardous Waste - Formaldehyde," compatible with the chemical, and kept securely closed except when adding waste.
-
Storage: Store waste containers in a designated satellite accumulation area, preferably in secondary containment.
-
Pickup: Contact your institution's environmental health and safety department to schedule a pickup for the hazardous waste.
Visualizations
Caption: PPE selection workflow for handling formaldehyde.
Caption: Logical relationships in the formaldehyde spill response plan.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
